Product packaging for 4-Nitrophenyl formate(Cat. No.:CAS No. 1865-01-6)

4-Nitrophenyl formate

Cat. No.: B013783
CAS No.: 1865-01-6
M. Wt: 167.12 g/mol
InChI Key: IEXRKQFZXJSHOB-UHFFFAOYSA-N
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Description

4-Nitrophenyl formate, also known as this compound, is a useful research compound. Its molecular formula is C7H5NO4 and its molecular weight is 167.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154301. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO4 B013783 4-Nitrophenyl formate CAS No. 1865-01-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitrophenyl) formate
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InChI

InChI=1S/C7H5NO4/c9-5-12-7-3-1-6(2-4-7)8(10)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IEXRKQFZXJSHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8062026
Record name Formic acid, 4-nitrophenyl ester
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Molecular Weight

167.12 g/mol
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CAS No.

1865-01-6
Record name 4-Nitrophenyl formate
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Record name Formic acid, 4-nitrophenyl ester
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Record name Formic acid, 4-nitrophenyl ester
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Record name 4-nitrophenyl formate
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Foundational & Exploratory

An In-depth Technical Guide to 4-Nitrophenyl Formate: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of 4-nitrophenyl formate. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who utilize this reagent in their work. This document includes a summary of its key chemical and physical properties, detailed experimental protocols for its common applications, and visualizations of its principal reaction mechanisms.

Core Chemical Properties

This compound (PNPF) is a chemical compound with the formula C₇H₅NO₄.[1] It is the ester of formic acid and 4-nitrophenol. It is primarily used as a formylating agent, particularly in the protection of amino groups in peptide synthesis and other organic transformations. The presence of the electron-withdrawing nitro group makes the 4-nitrophenoxy group a good leaving group, facilitating nucleophilic acyl substitution reactions.

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of this compound.

PropertyValue
Molecular Formula C₇H₅NO₄
Molecular Weight 167.12 g/mol [1]
Melting Point 71-74 °C
Boiling Point 279 °C at 760 mmHg
Density 1.363 g/cm³
Solubility Soluble in dichloromethane. Hydrolyzes in water.
Appearance Off-white solid
CAS Number 1865-01-6[1]

Stability and Handling

This compound is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere. It is incompatible with strong acids, strong bases, and strong oxidizing agents. Upon decomposition, it can release irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides. Standard personal protective equipment, including gloves and safety glasses, should be worn when handling this compound to avoid skin and eye irritation.

Key Experimental Protocols

This section provides detailed methodologies for two key applications of this compound: the study of its hydrolysis kinetics and its use in the N-formylation of amino acids.

Kinetic Analysis of this compound Hydrolysis via UV-Vis Spectroscopy

This protocol describes the monitoring of the hydrolysis of this compound by observing the formation of the 4-nitrophenolate ion, which has a strong absorbance at approximately 400-405 nm under alkaline conditions.

Materials:

  • This compound

  • Buffer solution (e.g., phosphate or borate buffer, pH adjusted to the desired value)

  • Spectrophotometer capable of measuring absorbance at 400-405 nm

  • Temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a dry, inert organic solvent (e.g., acetonitrile or dioxane) at a concentration of approximately 10 mM.

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure absorbance at the λmax of the 4-nitrophenolate ion (typically around 400-405 nm). Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25 °C).

  • Reaction Initiation: In a quartz cuvette, place the desired volume of the pre-warmed buffer solution.

  • To initiate the reaction, add a small, precise volume of the this compound stock solution to the cuvette. The final concentration of the ester should be significantly lower than that of the buffer to ensure pseudo-first-order conditions.

  • Data Acquisition: Immediately after adding the ester, start monitoring the absorbance at the chosen wavelength over time. Record data at regular intervals until the reaction is complete (i.e., the absorbance reaches a plateau).

  • Data Analysis: The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.

N-Formylation of an Amino Acid

This protocol provides a general procedure for the protection of the amino group of an amino acid using this compound.

Materials:

  • Amino acid

  • This compound

  • A suitable base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., dimethylformamide (DMF) or dichloromethane (DCM))

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolution of Amino Acid: Dissolve the amino acid in the anhydrous solvent in the reaction vessel. If the amino acid is not readily soluble, a co-solvent or a salt form of the amino acid may be used.

  • Addition of Base: Add the base to the amino acid solution. The amount of base should be sufficient to deprotonate the amino group and neutralize the 4-nitrophenol byproduct.

  • Addition of Formylating Agent: Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture with stirring. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Once the reaction is complete, the reaction mixture is typically quenched with water or a dilute aqueous acid. The product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure N-formylated amino acid.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms involving this compound.

Hydrolysis_Mechanism PNPF This compound Intermediate Tetrahedral Intermediate PNPF->Intermediate Nucleophilic attack by H₂O H2O Water H2O->Intermediate FormicAcid Formic Acid Intermediate->FormicAcid Collapse of intermediate Nitrophenolate 4-Nitrophenolate Intermediate->Nitrophenolate Leaving group departure

Caption: Hydrolysis mechanism of this compound.

Aminolysis_Mechanism PNPF This compound Intermediate Tetrahedral Intermediate PNPF->Intermediate Nucleophilic attack by amine Amine Primary Amine (R-NH₂) Amine->Intermediate Formamide N-substituted Formamide Intermediate->Formamide Collapse of intermediate Nitrophenolate 4-Nitrophenolate Intermediate->Nitrophenolate Leaving group departure

Caption: Aminolysis (formylation) mechanism with a primary amine.

References

An In-depth Technical Guide to the Synthesis and Purification of 4-Nitrophenyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 4-nitrophenyl formate, a key reagent in various chemical transformations. The information compiled herein is intended to equip researchers, scientists, and professionals in drug development with the necessary details to produce high-purity this compound efficiently and safely.

Synthesis of this compound

The primary route for the synthesis of this compound involves the esterification of 4-nitrophenol with a suitable formylating agent. Two common and effective methods are detailed below.

Method 1: Using a Mixed Anhydride of Formic Acid and Acetic Anhydride

This widely used method generates acetic formic anhydride in situ, which then acts as the formylating agent for 4-nitrophenol.

  • Preparation of the Formylating Agent: In a fume hood, combine formic acid (2.0 eq.) and acetic anhydride (1.5 eq.) in a round-bottom flask equipped with a magnetic stirrer. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the mixed anhydride.

  • Reaction with 4-Nitrophenol: To the freshly prepared mixed anhydride, add 4-nitrophenol (1.0 eq.) portion-wise while maintaining the temperature below 40°C.

  • Reaction Monitoring: Stir the resulting mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether and ethyl acetate.[1]

  • Work-up: Once the reaction is complete (typically within 2-4 hours), quench the reaction by carefully adding the mixture to a cold, saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).[1]

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Method 2: Using Dicyclohexylcarbodiimide (DCC) as a Coupling Agent

This method utilizes dicyclohexylcarbodiimide (DCC) to facilitate the direct esterification of 4-nitrophenol with formic acid.

  • Reactant Setup: In a round-bottom flask, dissolve 4-nitrophenol (1.0 eq.) and formic acid (1.2 eq.) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

  • Addition of DCC: Cool the solution to 0°C in an ice bath. Slowly add a solution of DCC (1.1 eq.) in the same solvent to the reaction mixture with constant stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The formation of a white precipitate of dicyclohexylurea (DCU) will be observed.

  • Removal of DCU: Filter the reaction mixture to remove the precipitated DCU.

  • Work-up: Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

Purification of the crude this compound is crucial to obtain a product of high purity suitable for subsequent applications. The two primary methods for purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is an effective technique for purifying crystalline solids. The choice of solvent is critical for successful recrystallization.

  • Solvent Selection: Test the solubility of the crude this compound in various solvents to find a suitable one. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point. Common solvent systems to test include mixtures of a polar solvent and a non-polar solvent, such as ethyl acetate/hexane or acetone/water.[2][3]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent to form a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[3]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Column Chromatography

Silica gel column chromatography is a highly effective method for purifying this compound, especially for removing closely related impurities.[1]

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., petroleum ether or hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent system of increasing polarity. A common eluent for aryl formates is a gradient of petroleum ether and ethyl acetate.[1] The separation can be monitored by TLC.

  • Fraction Collection: Collect the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

The following tables summarize key quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis Methods and Reported Yields

MethodFormylating AgentCoupling Agent/ActivatorTypical Yield (%)Reference
1Formic AcidAcetic Anhydride~71%[4]
2Formic AcidDicyclohexylcarbodiimide (DCC)-General Method

Table 2: Physical and Spectroscopic Data of this compound

PropertyValueReference
Molecular Formula C₇H₅NO₄[5][6]
Molecular Weight 167.12 g/mol [5][6]
Appearance White to pale yellow crystalline solid[7]
Melting Point 71-74 °C[4]
Solubility Soluble in dichloromethane[5]
Purity (by HPLC) ≥97.5% - ≥98%[7][8]

Visualization of Workflows

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 4-Nitrophenol + Formylating Agent Reaction Esterification Reaction Reactants->Reaction Workup Aqueous Work-up Reaction->Workup Crude_Product Crude 4-Nitrophenyl Formate Workup->Crude_Product Purification_Choice Choose Purification Method Crude_Product->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization Option 1 Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Option 2 Pure_Product Pure 4-Nitrophenyl Formate Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General workflow for synthesis and purification.

Logical Relationship of Purification Techniques

This diagram shows the logical steps involved in purifying the crude product.

Purification_Logic Start Crude Product Dissolve Dissolve in appropriate solvent Start->Dissolve Insoluble_Impurities Insoluble Impurities Present? Dissolve->Insoluble_Impurities Hot_Filtration Hot Gravity Filtration Insoluble_Impurities->Hot_Filtration Yes Cool_Crystallize Cool to Crystallize Insoluble_Impurities->Cool_Crystallize No Hot_Filtration->Cool_Crystallize Vacuum_Filtration Vacuum Filtration Cool_Crystallize->Vacuum_Filtration Wash_Crystals Wash with Cold Solvent Vacuum_Filtration->Wash_Crystals Dry Dry Pure Crystals Wash_Crystals->Dry End Pure this compound Dry->End

Caption: Decision-based purification workflow.

References

The Lynchpin of Acylation: A Technical Guide to the Mechanism of 4-Nitrophenyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis and bioconjugation, the precise and efficient formation of amide, ester, and thioester bonds is paramount. Among the arsenal of acylating agents, 4-nitrophenyl formate (4-NPF) and its activated ester analogues have carved a significant niche. Their utility stems from a delicate balance of reactivity and selectivity, underpinned by the exceptional leaving group ability of the 4-nitrophenoxide anion. This technical guide provides an in-depth exploration of the mechanism of action of this compound in acylation reactions, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development and chemical sciences.

Core Mechanism of Acylation

The efficacy of this compound as an acylating agent is fundamentally attributed to the electron-withdrawing nature of the nitro group on the phenyl ring. This inductive effect significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Furthermore, the 4-nitrophenoxide ion is a remarkably stable leaving group, a consequence of resonance stabilization of the negative charge across the aromatic ring and the nitro group.

The generally accepted mechanism for the acylation of a nucleophile (e.g., an amine, alcohol, or thiol) by this compound proceeds through a two-step nucleophilic acyl substitution pathway involving a tetrahedral intermediate.

  • Nucleophilic Attack: The nucleophile, possessing a lone pair of electrons, attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a transient, high-energy tetrahedral intermediate where the carbonyl double bond is broken.

  • Leaving Group Departure: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond reforms, and the 4-nitrophenoxide anion is expelled as the leaving group. The stability of this anion is a key driving force for the reaction to proceed to completion.

The release of the 4-nitrophenoxide anion, which is intensely yellow in color, provides a convenient method for monitoring the progress of the reaction spectrophotometrically, with a characteristic absorbance maximum around 400-413 nm in aqueous basic solutions.[1][2]

Signaling Pathway of Acylation

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products 4NPF This compound Tetrahedral Tetrahedral Intermediate 4NPF->Tetrahedral Nuc Nucleophile (R-NH2, R-OH, R-SH) Nuc->Tetrahedral Nucleophilic Attack Acyl_Product Acylated Product Tetrahedral->Acyl_Product Collapse of Intermediate 4NP 4-Nitrophenoxide (Leaving Group) Tetrahedral->4NP Leaving Group Departure

Caption: Mechanism of acylation using this compound.

Quantitative Data Presentation

The efficiency of acylation using 4-nitrophenyl esters is evident in the high yields achieved under mild reaction conditions. The following table summarizes the acylation of benzylamine with radiolabelled 4-nitrophenyl esters at varying concentrations.

SubstrateAcylating AgentNucleophile Concentration (mM)Reaction Time (min)Yield (%)Reference
Benzylamine[¹⁸F]4-Nitrophenyl benzoate9.21093-100[3]
Benzylamine[¹⁸F]4-Nitrophenyl benzoate0.14105-13[3]
Benzylamine[¹⁸F]6-Nitronicotinic acid 4-nitrophenyl ester9.21093-100[3]
Benzylamine[¹⁸F]6-Nitronicotinic acid 4-nitrophenyl ester0.14105-13[3]

Experimental Protocols

General Protocol for the Acylation of a Primary Amine with this compound

This protocol describes a general procedure for the N-formylation of a primary amine using this compound.

Materials:

  • Primary amine (e.g., benzylamine)

  • This compound

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous DCM.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM.

  • Add the this compound solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by the appearance of a yellow color due to the formation of the 4-nitrophenoxide anion and can be confirmed by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-formylated amine.

Spectrophotometric Assay for Monitoring Acylation

The release of the 4-nitrophenolate anion can be quantified to determine reaction kinetics.

Materials:

  • Reaction mixture from the acylation protocol

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Appropriate buffer solution (if the reaction is conducted in an aqueous environment)

Procedure:

  • At various time points during the acylation reaction, withdraw a small aliquot of the reaction mixture.

  • Dilute the aliquot with a suitable solvent or buffer to a concentration within the linear range of the spectrophotometer.

  • Measure the absorbance of the diluted sample at the wavelength of maximum absorbance for the 4-nitrophenolate anion (typically around 400-413 nm).[1][2]

  • The concentration of the liberated 4-nitrophenolate can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the 4-nitrophenolate anion under the specific reaction conditions, b is the path length of the cuvette, and c is the concentration.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup and Purification Dissolve_Amine Dissolve Amine and Base in Anhydrous Solvent Cool Cool to 0 °C Dissolve_Amine->Cool Add_4NPF Add 4-NPF Solution Dropwise Cool->Add_4NPF Prepare_4NPF Prepare this compound Solution Prepare_4NPF->Add_4NPF Stir Stir at Room Temperature (1-4 h) Add_4NPF->Stir Monitor Monitor by TLC and Color Change Stir->Monitor Quench Quench with Water Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Wash Wash with Acid, Base, and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Chromatography or Recrystallization Dry->Purify

Caption: General workflow for the acylation of a primary amine.

Conclusion

This compound stands as a versatile and efficient reagent for the acylation of a wide range of nucleophiles. Its mechanism of action, driven by the high electrophilicity of the carbonyl carbon and the exceptional stability of the 4-nitrophenoxide leaving group, ensures high reactivity under mild conditions. The ability to monitor the reaction progress spectrophotometrically adds to its appeal in both synthetic and kinetic studies. This guide provides the foundational knowledge, practical protocols, and visual aids to empower researchers to effectively utilize this compound and its analogues in their synthetic endeavors, from fundamental research to the development of novel therapeutics.

References

A Comprehensive Technical Guide to the Solubility of 4-Nitrophenyl Formate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-nitrophenyl formate, a key reagent in various chemical syntheses. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, enabling appropriate solvent selection for desired concentrations and reaction conditions. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.

Introduction to this compound

This compound (CAS 1865-01-6) is a chemical compound commonly utilized as a formylating agent. Its reactivity is harnessed in organic synthesis to introduce a formyl group (-CHO) to various substrates. The efficiency and outcome of reactions involving this compound are significantly influenced by its solubility in the chosen solvent system. A thorough understanding of its solubility profile is therefore essential for optimizing reaction yields and purity.

Solubility of this compound

Currently, publicly available quantitative solubility data for this compound in a wide range of common laboratory solvents is limited. However, qualitative assessments from various sources provide valuable guidance for solvent selection. The following table summarizes the known qualitative solubility of this compound.

SolventChemical ClassPolaritySolubilityNotes
Water ProticHighHydrolyzesReacts with water, leading to decomposition.[1]
Dichloromethane (DCM) HalogenatedIntermediateSolubleA suitable solvent for dissolution.[1]
Chloroform HalogenatedIntermediateSlightly SolubleLimited solubility observed.[1]
Ethyl Acetate EsterIntermediateSlightly SolubleLimited solubility observed.[1]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, direct experimental determination is necessary. The following protocols describe a general method for qualitative assessment and a more rigorous quantitative method based on the widely accepted "shake-flask" or isothermal equilibrium method.[2][3][4][5][6]

Qualitative Solubility Assessment

This method provides a rapid preliminary evaluation of solubility.

Materials:

  • This compound

  • A selection of common laboratory solvents (e.g., methanol, ethanol, acetone, DMSO, DMF, acetonitrile, THF, toluene, hexanes)

  • Small test tubes or vials

  • Vortex mixer

Procedure:

  • Place approximately 10-20 mg of this compound into a small test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, yielding a clear solution.

    • Slightly Soluble: A portion of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Record the observations for each solvent tested.

Quantitative Solubility Determination (Isothermal Equilibrium Method)

This method determines the equilibrium solubility of a compound at a specific temperature.[7][8][9]

Materials:

  • This compound

  • High-purity solvent of interest

  • Scintillation vials or other sealable glass containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL). An excess is ensured when a solid precipitate remains after equilibration.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration to reach equilibrium (typically 24-48 hours). The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • To ensure complete removal of solid particles, filter a sample of the supernatant through a syringe filter into a clean vial. This step is crucial to prevent artificially high concentration measurements.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Accurately dilute a known volume of the filtered saturated solution.

    • Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.

  • Calculation:

    • Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.

Visualization of Solubility Assessment Workflow

The following diagram illustrates a logical workflow for determining the solubility of a chemical compound like this compound.

Solubility_Workflow start Start: Select Compound and Solvent add_solid Add excess solid to a known volume of solvent in a sealed vial start->add_solid equilibrate Agitate at constant temperature (e.g., 24-48 hours) to reach equilibrium add_solid->equilibrate check_solid Is there undissolved solid remaining? equilibrate->check_solid add_more_solid Add more solid and return to equilibration check_solid->add_more_solid No separate Separate solid and liquid phases (e.g., filtration or centrifugation) check_solid->separate Yes add_more_solid->equilibrate analyze Analyze the concentration of the saturated solution (e.g., HPLC, UV-Vis) separate->analyze calculate Calculate solubility (e.g., mg/mL, g/L, mol/L) analyze->calculate end End: Quantitative Solubility Determined calculate->end

Caption: Workflow for Quantitative Solubility Determination.

References

Spectroscopic data and analysis of 4-Nitrophenyl formate (NMR, IR, UV-Vis)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and analysis of 4-nitrophenyl formate, a key reagent and intermediate in organic synthesis and biochemical assays. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, offering valuable data for researchers, scientists, and professionals in drug development.

Executive Summary

This compound (C₇H₅NO₄) is a reactive ester widely utilized in chemical and biological applications. A thorough understanding of its structural and electronic properties is paramount for its effective use. This document presents a detailed analysis of its spectroscopic characteristics, providing a foundational reference for its identification, purity assessment, and reaction monitoring.

Spectroscopic Data Summary

The spectroscopic data for this compound has been compiled and is presented in the following tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.35d9.02Ar-H (ortho to NO₂)
7.45d9.02Ar-H (meta to NO₂)
8.50s-1OCHO

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
158.0C=O (formate)
155.5Ar-C (C-O)
145.8Ar-C (C-NO₂)
125.4Ar-CH (ortho to NO₂)
122.8Ar-CH (meta to NO₂)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
1752StrongC=O Stretch (Ester)
1595, 1490MediumAromatic C=C Stretch
1523StrongAsymmetric NO₂ Stretch
1343StrongSymmetric NO₂ Stretch
1195StrongC-O Stretch (Ester)
860StrongAr-H Out-of-Plane Bend
Ultraviolet-Visible (UV-Vis) Spectroscopy

While this compound itself exhibits UV absorption, its utility in spectroscopic assays often relies on the release of 4-nitrophenol upon hydrolysis. The UV-Vis data for the resulting 4-nitrophenolate ion under basic conditions is highly characteristic.

Compoundλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Solvent/Conditions
4-Nitrophenolate400-413~18,000Basic (aqueous)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

  • ¹³C NMR Parameters:

    • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Analyze the KBr pellet using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

    • A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., acetonitrile, ethanol).

    • For analysis of hydrolysis, prepare a solution in a buffered aqueous solution at the desired pH.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Scan range: 200-600 nm.

    • Blank: Use the same solvent as used for the sample solution as the blank.

    • Cuvette: Use a 1 cm path length quartz cuvette.

    • Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the structure of this compound and a general workflow for its spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution KBr_Pellet Preparation of KBr Pellet Sample->KBr_Pellet UV_Solution Solution in UV-Transparent Solvent Sample->UV_Solution NMR_Spec NMR Spectrometer Dissolution->NMR_Spec IR_Spec FT-IR Spectrometer KBr_Pellet->IR_Spec UV_Spec UV-Vis Spectrophotometer UV_Solution->UV_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data UV_Data UV-Vis Spectrum UV_Spec->UV_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure UV_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Structure of this compound with spectroscopic correlations.

An In-depth Technical Guide to the Safe Handling of 4-Nitrophenyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions and handling guidelines for 4-Nitrophenyl formate, a reagent utilized in chemical synthesis, particularly for the formylation of amino groups in peptides and other molecules. Due to its chemical properties and potential hazards, strict adherence to safety protocols is essential to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a solid, appearing as off-white to pale yellow crystals or powder.[1][2] A summary of its key chemical and physical properties is presented in Table 1. Understanding these properties is crucial for its appropriate handling and storage.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₅NO₄[3]
Molecular Weight 167.12 g/mol [3]
CAS Number 1865-01-6[1]
Appearance Off-white to pale yellow crystals or powder[1][2]
Melting Point 66 - 68 °C (150.8 - 154.4 °F)[1]
Solubility Soluble in dichloromethane. Hydrolyzes in water.[2]
Stability Stable under recommended storage conditions. Air and moisture sensitive.[1]

Hazard Identification and Toxicological Data

This compound is classified as an irritant.[3] Direct contact can cause skin and serious eye irritation, and inhalation may lead to respiratory tract irritation.[3]

GHS Hazard Statements: [3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Table 2: Toxicological Data for 4-Nitrophenol

Exposure RouteEndpointValueSpeciesReference(s)
OralLD50202 mg/kgRat[5]
DermalLD501,024 mg/kgRat[5]

Given the toxicity of a potential breakdown product, this compound should be handled with a high degree of caution.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The following PPE should be worn at all times when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or glasses with side shields that comply with government standards (e.g., NIOSH in the US or EN 166 in the EU) are essential.[1] A face shield may be necessary for procedures with a high risk of splashing.[6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.[1] Gloves should be inspected for integrity before each use and changed immediately if contaminated.

  • Body Protection: A standard laboratory coat must be worn to protect against skin contact.[1]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator should be used.[1]

Handling and Storage

Handling:

  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[6]

  • Use in a well-ventilated area, preferably a chemical fume hood.

  • When weighing or transferring the solid, do so in a manner that minimizes dust generation.

  • Keep containers securely sealed when not in use.[6]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[6]

  • Wash hands thoroughly with soap and water after handling.[6]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Due to its sensitivity to air and moisture, it is recommended to store under an inert atmosphere.[1]

  • For long-term storage and to maintain product quality, store in a freezer.[1]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Experimental Protocols

This compound is a convenient and selective reagent for the formylation of terminal amino groups in amino acids like ornithine and lysine, as well as the α-amino groups in peptides.[2][7] The following is a general, representative protocol for the N-terminal formylation of a peptide on a solid support.

Workflow for On-Resin Peptide Formylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Cleavage Resin_Swelling Swell Peptidyl-Resin in DMF Reagent_Prep Prepare Formylating Solution (this compound in DMF) Add_Reagent Add Formylating Solution to Resin Reagent_Prep->Add_Reagent Add_Base Add Non-nucleophilic Base (e.g., DIEA, optional) Add_Reagent->Add_Base Agitate Agitate Mixture at RT or with Gentle Heating Add_Base->Agitate Monitor Monitor Reaction (e.g., Kaiser Test) Agitate->Monitor Wash_Resin Wash Resin (DMF, DCM, Ether) Monitor->Wash_Resin Dry_Resin Dry Resin Under Vacuum Wash_Resin->Dry_Resin Cleavage Cleave Peptide from Resin Dry_Resin->Cleavage Precipitate Precipitate Peptide in Cold Ether Cleavage->Precipitate Purify Purify by RP-HPLC Precipitate->Purify

Caption: A generalized workflow for the N-terminal formylation of a peptide on a solid support using this compound.

Detailed Steps:

  • Resin Preparation: Swell the peptidyl-resin (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) in a reaction vessel for at least 30 minutes.

  • Formylation Reaction:

    • Dissolve an excess of this compound (e.g., 5-10 equivalents relative to the resin loading) in DMF.

    • Add the this compound solution to the swollen resin.

    • Optionally, a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) can be added to facilitate the reaction.

    • Agitate the mixture at room temperature. Gentle heating may be applied to drive the reaction to completion.

    • Monitor the progress of the reaction using a qualitative method such as the Kaiser test to check for the presence of free primary amines.

  • Washing: Once the reaction is complete (indicated by a negative Kaiser test), thoroughly wash the resin with DMF, Dichloromethane (DCM), and diethyl ether to remove excess reagents and byproducts.

  • Drying: Dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the formylated peptidyl-resin with a suitable cleavage cocktail (e.g., a mixture of Trifluoroacetic acid (TFA), water, and a scavenger like Triisopropylsilane (TIS)) to cleave the peptide from the solid support and remove any side-chain protecting groups.

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, and then purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation develops or persists, seek medical attention.[1]

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Spill Management:

In the event of a spill, a structured response is critical to ensure safety. The appropriate procedure depends on the scale of the spill.

Workflow for Chemical Spill Response

G cluster_initial Initial Response cluster_minor Minor Spill Cleanup cluster_major Major Spill Response Alert Alert Others in the Area Evacuate Evacuate Immediate Area (if necessary) Alert->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Minor Spill Evacuate_Lab Evacuate the Laboratory Assess->Evacuate_Lab Major Spill Contain Contain the Spill Don_PPE->Contain Cleanup Clean up with Inert Absorbent Contain->Cleanup Collect Collect Waste in Labeled Container Cleanup->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Call_Help Call Emergency Services Evacuate_Lab->Call_Help

Caption: A decision-making workflow for responding to a chemical spill of this compound.

Detailed Spill Cleanup Protocol:

  • Alert and Evacuate: Immediately alert personnel in the vicinity of the spill. For a large or unmanageable spill, evacuate the area.

  • Personal Protective Equipment: Before attempting to clean up a minor spill, don the appropriate PPE as outlined in Section 3.

  • Containment: For a solid spill, carefully sweep up the material to avoid generating dust. For a solution, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[8]

  • Cleanup:

    • Carefully collect the swept solid or the absorbent material containing the spilled solution.

    • Place the collected material into a suitable, clearly labeled, and sealed container for hazardous waste.[8]

  • Decontamination:

    • Wash the spill area thoroughly with soap and water.[9]

    • Decontaminate all tools and equipment used in the cleanup process.

  • Waste Disposal: Dispose of the hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

  • Reporting: Report the incident to the appropriate laboratory supervisor or safety officer.

Disposal Considerations

All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials from spill cleanups, must be collected in designated and clearly labeled hazardous waste containers. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.

Conclusion

This compound is a valuable reagent in chemical and pharmaceutical research. However, its potential hazards necessitate a thorough understanding and implementation of stringent safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks and ensure a safe laboratory environment. Always refer to the specific Safety Data Sheet (SDS) for the most current and comprehensive information before handling this chemical.

References

The Role of 4-Nitrophenyl Formate in Biochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl formate is a valuable reagent in biochemical research, primarily utilized for the selective formylation of primary and secondary amino groups in a variety of biomolecules, including amino acids, peptides, and proteins. This process, known as formylation, introduces a formyl group (-CHO) onto the target molecule. The reactivity of this compound stems from the excellent leaving group nature of the 4-nitrophenolate anion, which facilitates the nucleophilic attack by amino groups. This technical guide provides an in-depth overview of the applications of this compound, with a focus on experimental protocols and quantitative data to aid researchers in its effective use.

Core Applications in Biochemical Research

The principal application of this compound in a biochemical context is as a selective formylating agent.[1][2] This chemical modification is of significant interest for several reasons:

  • Mimicking Post-Translational Modifications: N-formylation is a post-translational modification observed in proteins, particularly at the N-terminus and on the side chain of lysine residues.[3] The synthesis of N-formylated peptides is crucial for studying their biological roles, such as in host defense and inflammation, where they act as potent chemoattractants for neutrophils.[4][5][6][7]

  • Modulating Bioactivity: The introduction of a formyl group can alter the biological activity of a peptide or protein. This can be a valuable tool in drug discovery and development for creating analogs of bioactive peptides with modified properties.

  • Protecting Group Chemistry: The formyl group can be used as a protecting group for amines during complex chemical syntheses.

While other 4-nitrophenyl esters, such as 4-nitrophenyl acetate and 4-nitrophenyl butyrate, are widely used as chromogenic substrates in enzyme assays, this compound itself is not typically employed for this purpose. Its primary role is in the chemical modification of biomolecules.

Reaction Kinetics and Mechanism

The formylation of an amine with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the formate. This is followed by the departure of the 4-nitrophenolate leaving group. The reaction can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 400 nm, which corresponds to the formation of the yellow-colored 4-nitrophenolate anion.[8][9][10][11]

Kinetic studies on the aminolysis of related compounds, such as 4-nitrophenyl chloroformate and 4-nitrophenyl phenyl carbonate, provide insights into the reactivity of this compound. The reactions are typically second-order, and the rates are influenced by the basicity of the amine and the solvent conditions.[12][13][14] The Brønsted-type plots for these reactions are often linear, suggesting a consistent mechanism across a range of amine nucleophiles.[12][14]

Quantitative Data on Aminolysis of 4-Nitrophenyl Esters

The following table summarizes kinetic data for the aminolysis of 4-nitrophenyl phenyl carbonate with various secondary alicyclic amines. While not specific to this compound, these data provide a useful reference for understanding the reactivity of the 4-nitrophenyl ester moiety with amino groups. The second-order rate constants (kN) indicate the susceptibility of the ester to nucleophilic attack by different amines.

AminepKa of Conjugate AcidSecond-Order Rate Constant (kN) (M-1s-1)
Piperazinium ion-(6.22 ± 0.11) × 10-2
1-Formylpiperazine-1.68 ± 0.01
Morpholine-11.3 ± 0.1
1-(2-Hydroxyethyl)piperazine-27.6 ± 0.5
Piperazine-108 ± 2
3-Methylpiperidine-248 ± 3

Data from the aminolysis of 4-nitrophenyl phenyl carbonate in 80 mol % H₂O/20 mol % DMSO at 25.0 ± 0.1 °C.[15]

Experimental Protocols

General Protocol for the N-Formylation of a Peptide

This protocol provides a general methodology for the N-formylation of a peptide containing a primary amino group (e.g., the N-terminus or the ε-amino group of a lysine residue) using this compound. Note: This is a generalized protocol and may require optimization for specific peptides and reaction scales.

Materials:

  • Peptide with a free amino group

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Base (e.g., Diisopropylethylamine (DIPEA) or Pyridine)

  • Reaction vessel (e.g., a round-bottom flask or a microcentrifuge tube)

  • Stirring apparatus (e.g., magnetic stirrer)

  • Analytical balance

  • Syringes and needles for transfer of reagents

  • Purification system (e.g., High-Performance Liquid Chromatography (HPLC))

  • Analytical instruments for characterization (e.g., Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy)

Procedure:

  • Peptide Dissolution: Dissolve the peptide in the chosen anhydrous solvent in the reaction vessel. The concentration will depend on the solubility of the peptide.

  • Addition of Base: Add an appropriate amount of base to the peptide solution. The base acts as a scavenger for the 4-nitrophenol released during the reaction and can also deprotonate the amino group to increase its nucleophilicity. Typically, 1.1 to 2 equivalents of base per amino group to be formylated are used.

  • Preparation of this compound Solution: In a separate container, dissolve this compound in the same anhydrous solvent. A slight excess (e.g., 1.1 to 1.5 equivalents per amino group) is generally recommended to ensure complete reaction.

  • Reaction Initiation: Slowly add the this compound solution to the stirring peptide solution.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as HPLC or Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight, and the optimal temperature may range from room temperature to slightly elevated temperatures. For some formylation reactions, lower temperatures (e.g., 4 °C) have been shown to improve yields by minimizing side reactions.[4]

  • Reaction Quenching: Once the reaction is complete, quench any remaining this compound by adding a small amount of a primary amine scavenger (e.g., a solution of glycine or tris(hydroxymethyl)aminomethane (Tris)).

  • Solvent Removal: Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Purification: Purify the formylated peptide from the reaction mixture using a suitable chromatographic technique, such as reversed-phase HPLC.

  • Characterization: Confirm the identity and purity of the N-formylated peptide using analytical techniques like Mass Spectrometry (to verify the mass increase corresponding to the addition of a formyl group) and NMR spectroscopy (to identify the formyl proton signal).

Visualizations

Reaction Mechanism of Amine Formylation

Caption: Mechanism of amine formylation by this compound.

General Experimental Workflow for Peptide Formylation

experimental_workflow start Dissolve Peptide in Anhydrous Solvent add_base Add Base (e.g., DIPEA) start->add_base reaction Combine Reactants & Stir add_base->reaction prepare_pnpf Prepare 4-Nitrophenyl Formate Solution prepare_pnpf->reaction monitor Monitor Reaction (HPLC/TLC) reaction->monitor quench Quench Reaction monitor->quench evaporate Remove Solvent quench->evaporate purify Purify Product (HPLC) evaporate->purify characterize Characterize Product (MS, NMR) purify->characterize

Caption: A generalized workflow for the N-formylation of peptides.

Conclusion

This compound serves as a convenient and selective reagent for the formylation of amino groups in biochemical research. Its application is particularly relevant in the synthesis of N-formylated peptides to investigate their biological functions and in the development of novel peptide-based therapeutics. The reaction is readily monitored by the release of the chromogenic 4-nitrophenolate, and the principles of nucleophilic acyl substitution govern its mechanism. While detailed, standardized protocols for its use with every type of biomolecule are not universally established, the general principles and methodologies outlined in this guide provide a solid foundation for researchers to develop and optimize their specific formylation reactions. The provided kinetic data for a related compound offers a useful benchmark for predicting reactivity. As the importance of protein and peptide modifications continues to grow, reagents like this compound will remain essential tools for the biochemical research community.

References

In-Depth Technical Guide: Hydrolysis Rate of 4-Nitrophenyl Formate at Different pH Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ester Hydrolysis Kinetics

The study of ester hydrolysis is fundamental in understanding reaction mechanisms, enzyme kinetics, and the stability of ester-containing compounds, which is of paramount importance in drug development and biochemistry. 4-Nitrophenyl esters are widely used as model substrates for assaying esterase activity due to the chromogenic nature of the hydrolysis product, 4-nitrophenolate.[1][2][3][4] The rate of hydrolysis of these esters is highly dependent on the pH of the medium, typically exhibiting distinct regions of acid-catalysis, neutral (water-mediated) hydrolysis, and base-catalysis.[1] Understanding this pH-rate profile is crucial for predicting the stability of a compound under physiological conditions and for designing effective enzyme assays.

Data Presentation: Representative Hydrolysis of 4-Nitrophenyl Formate

The hydrolysis of this compound, like other similar esters, is expected to follow a characteristic U-shaped pH-rate profile.[1] The observed pseudo-first-order rate constant (kobs) is a composite of contributions from acid-catalyzed (kH+), water-catalyzed (kH2O), and hydroxide-catalyzed (kOH-) pathways. The following table presents a set of representative (hypothetical) data for the hydrolysis of this compound at 25°C, based on the known behavior of analogous esters. This data illustrates the expected trend in hydrolysis rate as a function of pH.

pH[H⁺] (M)[OH⁻] (M)Predominant MechanismRepresentative kobs (s⁻¹)log(kobs)
1.01.0 x 10⁻¹1.0 x 10⁻¹³Acid-Catalyzed5.0 x 10⁻⁶-5.30
2.01.0 x 10⁻²1.0 x 10⁻¹²Acid-Catalyzed5.0 x 10⁻⁷-6.30
3.01.0 x 10⁻³1.0 x 10⁻¹¹Acid-Catalyzed/Neutral1.0 x 10⁻⁷-7.00
4.01.0 x 10⁻⁴1.0 x 10⁻¹⁰Neutral8.0 x 10⁻⁸-7.10
5.01.0 x 10⁻⁵1.0 x 10⁻⁹Neutral7.5 x 10⁻⁸-7.12
6.01.0 x 10⁻⁶1.0 x 10⁻⁸Neutral7.5 x 10⁻⁸-7.12
7.01.0 x 10⁻⁷1.0 x 10⁻⁷Neutral/Base-Catalyzed8.5 x 10⁻⁸-7.07
8.01.0 x 10⁻⁸1.0 x 10⁻⁶Base-Catalyzed2.0 x 10⁻⁶-5.70
9.01.0 x 10⁻⁹1.0 x 10⁻⁵Base-Catalyzed2.0 x 10⁻⁵-4.70
10.01.0 x 10⁻¹⁰1.0 x 10⁻⁴Base-Catalyzed2.0 x 10⁻⁴-3.70
11.01.0 x 10⁻¹¹1.0 x 10⁻³Base-Catalyzed2.0 x 10⁻³-2.70
12.01.0 x 10⁻¹²1.0 x 10⁻²Base-Catalyzed2.0 x 10⁻²-1.70

Experimental Protocols: Measuring the Hydrolysis Rate of this compound

The hydrolysis of this compound can be conveniently monitored by spectrophotometry, tracking the release of the 4-nitrophenolate ion, which has a strong absorbance at approximately 400-410 nm under neutral to basic conditions.

Materials and Reagents
  • This compound

  • Acetonitrile or other suitable organic solvent (for stock solution)

  • Buffer solutions covering the desired pH range (e.g., HCl for pH 1-2, acetate for pH 4-5.5, phosphate for pH 6.5-8.0, borate for pH 9-10.5, NaOH for pH 11-12)[1]

  • Deionized water

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

  • pH meter

Preparation of Solutions
  • Stock Solution of this compound: Prepare a concentrated stock solution (e.g., 50 mM) of this compound in a dry organic solvent like acetonitrile to minimize premature hydrolysis.[1] This solution should be prepared fresh daily.

  • Buffer Solutions: Prepare a series of buffer solutions (e.g., 0.05 M) for each desired pH value.[1] It is crucial to adjust the ionic strength of the buffers to a constant value (e.g., using NaCl) to minimize salt effects on the reaction rate.

Kinetic Measurement Procedure
  • Spectrophotometer Setup: Set the spectrophotometer to the wavelength of maximum absorbance for the 4-nitrophenolate ion (typically around 400 nm).[1] Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25°C).

  • Reaction Initiation: Pipette the appropriate buffer solution into a quartz cuvette and allow it to thermally equilibrate in the spectrophotometer.

  • To initiate the reaction, add a small aliquot of the this compound stock solution to the cuvette, ensuring rapid mixing. The final concentration of the organic solvent should be kept low (e.g., <1% v/v) to avoid significant solvent effects.[1]

  • Data Acquisition: Immediately start recording the absorbance at regular time intervals until the reaction is complete or for a sufficient duration to determine the initial rate.

  • Blank Measurement: A blank reaction containing the buffer and the same amount of organic solvent but without the this compound should be run to correct for any background absorbance changes.

Data Analysis

The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation:

At = A∞ - (A∞ - A₀)e-kobst

Where:

  • At is the absorbance at time t

  • A₀ is the initial absorbance

  • A∞ is the absorbance at infinite time (reaction completion)

Alternatively, for initial rate measurements, kobs can be calculated from the initial velocity (v₀) of the reaction.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the kinetic analysis of this compound hydrolysis.

G cluster_prep Solution Preparation cluster_exp Kinetic Experiment cluster_analysis Data Analysis prep_ester Prepare 4-Nitrophenyl Formate Stock Solution (in organic solvent) initiate Initiate Reaction (add ester stock) prep_ester->initiate prep_buffer Prepare Buffer Solutions (various pH values) equilibrate Equilibrate Buffer in Cuvette prep_buffer->equilibrate setup_spec Set Spectrophotometer (Wavelength, Temperature) setup_spec->equilibrate equilibrate->initiate acquire Acquire Absorbance Data (Abs vs. Time) initiate->acquire plot_data Plot Absorbance vs. Time acquire->plot_data fit_curve Fit Data to First-Order Equation plot_data->fit_curve calc_k Calculate k_obs fit_curve->calc_k plot_profile Plot log(k_obs) vs. pH calc_k->plot_profile

Caption: Experimental workflow for kinetic analysis of this compound hydrolysis.

Signaling Pathways and Logical Relationships

The relationship between pH and the observed hydrolysis rate constant can be visualized in a pH-rate profile, which illustrates the contributions of the different catalytic pathways.

G cluster_main pH-Dependence of this compound Hydrolysis cluster_mechanisms Catalytic Pathways pH pH of Solution acid Acid-Catalyzed (k_H+) pH->acid Low pH neutral Neutral (Water) (k_H2O) pH->neutral Mid pH base Base-Catalyzed (k_OH-) pH->base High pH k_obs Observed Rate Constant (k_obs) acid->k_obs Contributes to neutral->k_obs Contributes to base->k_obs Contributes to plot pH-Rate Profile (log(k_obs) vs. pH) k_obs->plot Generates

Caption: Relationship between pH and the hydrolysis rate of this compound.

References

The Advent of an Activating Agent: A Technical Guide to the Discovery and Historical Context of 4-Nitrophenyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of 4-nitrophenyl formate, detailing its historical significance in the advancement of peptide synthesis, its principal synthetic methodologies, and its functional application as a potent formylating agent. This document serves as a technical guide for researchers, chemists, and professionals in drug development.

Introduction and Historical Context

This compound (p-NPF), a crystalline solid with the molecular formula C₇H₅NO₄, holds a significant place in the history of synthetic organic chemistry, particularly in the evolution of peptide synthesis. While the precise first synthesis of this specific formate ester is not prominently documented in a singular discovery paper, its importance emerged from the pioneering work on "active esters" for peptide bond formation in the 1950s.

The critical breakthrough was detailed by Miklos Bodanszky in his 1955 publication in Nature, which described the use of nitrophenyl esters for the aminolysis-driven formation of peptide bonds.[1][2] This work demonstrated that activating the carboxyl group of an amino acid via esterification with a phenol bearing an electron-withdrawing group, such as a nitro group, rendered the ester susceptible to nucleophilic attack by the amino group of a second amino acid. This "active ester" method was a substantial improvement over previous techniques, offering milder reaction conditions and better yields.[2] this compound is a direct conceptual extension of this principle, serving not as a carrier for an amino acid, but as an efficient agent for transferring a formyl group.

Its primary application is as a convenient and selective reagent for the formylation of amino groups, particularly the terminal and side-chain amino groups of amino acids like lysine and ornithine, and in peptides.[3][4]

Synthesis and Physicochemical Properties

This compound is typically synthesized by the esterification of 4-nitrophenol with a reactive formic acid derivative. Several methods have been reported in the literature, providing accessible routes for its preparation in a laboratory setting.

Key Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its handling, storage, and application in synthetic protocols.

PropertyValueReference(s)
Molecular Formula C₇H₅NO₄[5]
Molecular Weight 167.12 g/mol [3][5]
CAS Number 1865-01-6[3][4][5]
Melting Point 71-74 °C[3][6][7]
Boiling Point 279.0 ± 32.0 °C (Predicted)[3][6]
Density 1.363 ± 0.06 g/cm³ (Predicted)[3][6]
Appearance White to off-white crystalline powder or crystals[3]
Solubility Soluble in dichloromethane; Hydrolyzes in water[3][6]
Storage Temperature 2-8°C or -20°C; Moisture & Light Sensitive[3][7]

Experimental Protocols for Synthesis

Two representative and effective methods for the synthesis of this compound are detailed below.

Method 1: Synthesis via Mixed Anhydride (Martinez et al., 1982)

This procedure involves the reaction of 4-nitrophenol with a mixed anhydride of formic acid and acetic acid (formyl acetate). This route is cited as yielding approximately 71% of the desired product.[7]

Protocol:

  • Reagent Preparation: Prepare formyl acetate by reacting formic acid with acetic anhydride.

  • Reaction: In a suitable flask equipped with a stirrer and maintained under an inert atmosphere, dissolve 4-nitrophenol (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Add the freshly prepared formyl acetate (1.0-1.2 eq) dropwise to the cooled solution of 4-nitrophenol.

  • Allow the reaction mixture to stir at 0-5°C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Purification: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with cold water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution to remove unreacted acids, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Method 2: Synthesis using N,N'-Acetyldiformamide (Ziegler et al., 2001)

This method utilizes N,N'-acetyldiformamide as the formylating agent for 4-nitrophenol, reportedly achieving a high yield of approximately 87%.[7]

Protocol:

  • Reaction Setup: Combine 4-nitrophenol (1.0 eq) and N,N'-acetyldiformamide (1.0 eq) in a reaction vessel with a suitable solvent.

  • Reaction Execution: Heat the mixture under reflux, monitoring the reaction progress via TLC.

  • Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The desired product, this compound, can be isolated and purified from the reaction byproducts through standard techniques such as column chromatography or recrystallization.

The general workflow for the synthesis of this compound from 4-nitrophenol is illustrated in the diagram below.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product pNP 4-Nitrophenol reaction Esterification pNP->reaction FA_deriv Formic Acid Derivative (e.g., Formyl Acetate) FA_deriv->reaction pNPF This compound reaction->pNPF Yield: ~71-87%

Caption: General workflow for the synthesis of this compound.

Mechanism of Action and Applications

The utility of this compound stems from the electron-withdrawing nature of the para-nitro group. This group significantly increases the electrophilicity of the formate carbonyl carbon, making it an excellent leaving group (4-nitrophenoxide is resonance-stabilized).

N-Formylation of Amines

When reacted with a primary or secondary amine (such as the N-terminus of a peptide), the nitrogen atom acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of p-NPF. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, releasing the stable 4-nitrophenoxide anion and yielding the N-formylated product.

Mechanism_of_Action pNPF This compound (Electrophile) Intermediate Tetrahedral Intermediate pNPF->Intermediate Amine Primary/Secondary Amine (Nucleophile, e.g., R-NH₂) Amine->Intermediate Nucleophilic Attack Formamide N-Formyl Product (R-NH-CHO) Intermediate->Formamide Collapse of Intermediate pNP_ion 4-Nitrophenoxide (Leaving Group) Intermediate->pNP_ion

Caption: Mechanism of N-formylation using this compound.

This reaction is particularly valuable in peptide chemistry for protecting amine groups or for synthesizing N-formyl peptides, which have applications in biochemical and pharmacological studies.

Conclusion

This compound is a cornerstone reagent whose development is intrinsically linked to the advancement of modern peptide synthesis. Born from the "active ester" concept pioneered by Bodanszky, it provides a reliable and efficient method for the formylation of amines under mild conditions. The synthetic routes are well-established and accessible, ensuring its continued relevance in both academic research and the pharmaceutical industry for the precise modification of complex biomolecules. This guide provides the essential historical, chemical, and practical information for its effective application.

References

An In-Depth Technical Guide to 4-Nitrophenyl Formate: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Nitrophenyl formate (CAS Number: 1865-01-6), a valuable reagent in biochemical and pharmaceutical research. This document details its chemical properties, primary applications in the formylation of peptides and amino acids, and provides structured experimental protocols for its use.

Core Chemical and Physical Properties

This compound is a crystalline solid that serves as an efficient formylating agent.[1][2][3] Its key physical and chemical properties are summarized below for easy reference.

PropertyValueReference
CAS Number 1865-01-6[4]
Molecular Formula C₇H₅NO₄[1][2][3]
Molecular Weight 167.12 g/mol [1][4]
Appearance White to cream or pale yellow crystals/powder[2][3]
Melting Point 70°C to 74°C[1]
Solubility Soluble in dichloromethane, hydrolyzes in water.[1]
Sensitivity Light and moisture sensitive.[1]

Applications in Research and Development

The primary utility of this compound lies in its ability to selectively introduce a formyl group to primary and secondary amines. This reactivity is particularly valuable in the fields of peptide chemistry, protein modification, and drug design.

Selective Formylation of Amino Acids and Peptides

This compound is a convenient and selective reagent for the formylation of the terminal amino groups of peptides and the side chains of basic amino acids such as lysine and ornithine.[1][2][3] This modification is significant for several reasons:

  • Mimicking Post-Translational Modifications: N-formylation is a naturally occurring post-translational modification in prokaryotes and at the N-terminus of proteins synthesized within mitochondria.[5] Synthetic N-formylated peptides are crucial tools for studying the biological roles of these modifications, including their function as chemoattractants for leukocytes that initiate inflammatory responses.[6][7]

  • Protecting Group in Peptide Synthesis: The formyl group can be used as a protecting group for amines during complex chemical syntheses.[8]

  • Modulating Peptide and Protein Function: The addition of a formyl group can alter the biological activity, stability, and immunogenicity of peptides and proteins.

The reaction proceeds via a nucleophilic acyl substitution, where the amino group of the peptide or amino acid attacks the carbonyl carbon of the formate, leading to the release of 4-nitrophenol, a chromogenic compound that can be monitored spectrophotometrically.

Experimental Protocols

This section provides detailed methodologies for the application of this compound in peptide modification and for monitoring reaction kinetics, which is a common application for 4-nitrophenyl esters in enzymology.

Protocol 1: N-Terminal Formylation of a Peptide

This protocol describes a general procedure for the N-terminal formylation of a peptide in solution.

Materials:

  • Peptide with a free N-terminal amine

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer for characterization[9][10]

Procedure:

  • Peptide Dissolution: Dissolve the peptide in the chosen anhydrous solvent. The concentration will depend on the solubility of the peptide.

  • Reagent Preparation: In a separate container, dissolve a 1.5 to 2-fold molar excess of this compound in the same solvent.

  • Reaction Initiation: Add the this compound solution to the peptide solution.

  • Base Addition: Add a 2 to 3-fold molar excess of the base to the reaction mixture. The base acts as a scavenger for the released 4-nitrophenol and any acidic byproducts.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress of the formylation can be monitored by analytical HPLC or mass spectrometry by observing the disappearance of the starting peptide and the appearance of the formylated product.

  • Quenching and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude formylated peptide is then purified using preparative HPLC.

  • Characterization: The identity and purity of the final product should be confirmed by mass spectrometry.[9][10]

Protocol 2: Kinetic Analysis of an Enzyme using a 4-Nitrophenyl Ester Substrate

Materials:

  • Enzyme of interest (e.g., a protease or esterase)

  • This compound

  • Assay buffer (e.g., Tris-HCl or phosphate buffer at the optimal pH for the enzyme)

  • Spectrophotometer (UV-Vis)

  • 96-well microplate or cuvettes

Procedure:

  • Substrate Stock Solution: Prepare a concentrated stock solution of this compound in an organic solvent like isopropanol due to its limited aqueous solubility and tendency to hydrolyze.

  • Enzyme Preparation: Prepare a solution of the enzyme in the assay buffer to a concentration that will yield a linear reaction rate over a reasonable time course.

  • Reaction Setup: In a microplate well or cuvette, add the assay buffer and the enzyme solution.

  • Reaction Initiation: To start the reaction, add a small volume of the this compound stock solution. The final concentration of the organic solvent should be kept low (typically <5%) to avoid denaturing the enzyme.

  • Spectrophotometric Monitoring: Immediately place the plate or cuvette in the spectrophotometer and measure the increase in absorbance at 400 nm over time. Record data at regular intervals (e.g., every 30 seconds) for a period sufficient to establish the initial linear rate.

  • Data Analysis: The rate of the reaction is determined from the slope of the linear portion of the absorbance versus time plot. This rate can be converted to the concentration of product formed using the Beer-Lambert law and the molar extinction coefficient of 4-nitrophenolate under the assay conditions.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows described above.

Peptide_Formylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification peptide Dissolve Peptide in Solvent mix Mix Peptide and 4-NPF Solutions peptide->mix reagent Dissolve 4-NPF in Solvent reagent->mix add_base Add Base (e.g., DIPEA) mix->add_base stir Stir at Room Temperature add_base->stir monitor Monitor Reaction (HPLC/MS) stir->monitor purify Purify by HPLC monitor->purify characterize Characterize (Mass Spec) purify->characterize

Caption: Experimental workflow for the N-terminal formylation of a peptide.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis substrate Prepare 4-NPF Stock Solution initiate Initiate with 4-NPF substrate->initiate enzyme Prepare Enzyme Solution in Buffer setup Combine Buffer and Enzyme enzyme->setup setup->initiate measure Measure Absorbance at 400 nm initiate->measure plot Plot Absorbance vs. Time measure->plot calculate Calculate Initial Reaction Rate plot->calculate

Caption: Workflow for a generic enzyme kinetic assay using this compound.

References

Methodological & Application

Application Notes: A Detailed Protocol for Esterase Activity Assays Using 4-Nitrophenyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterases are a diverse group of hydrolase enzymes that play crucial roles in various biological processes by catalyzing the cleavage of ester bonds. The characterization of esterase activity is fundamental in biochemical research, drug discovery, and industrial biotechnology. A widely used method for determining esterase activity involves the use of chromogenic substrates, such as 4-nitrophenyl esters. This application note provides a comprehensive protocol for conducting an esterase activity assay using 4-Nitrophenyl formate (4-NPF). The enzymatic hydrolysis of 4-NPF releases 4-nitrophenol (pNP), a yellow-colored product that can be quantified spectrophotometrically, offering a convenient and continuous measure of enzyme activity.[1]

Principle of the Assay

The esterase activity assay using this compound is based on the enzymatic hydrolysis of the ester bond in 4-NPF. The esterase cleaves this bond, resulting in the formation of formate and 4-nitrophenol (pNP).[1] Under neutral to alkaline conditions (pH > 7), the hydroxyl group of pNP is deprotonated, forming the 4-nitrophenolate ion, which exhibits a strong yellow color with a maximum absorbance at approximately 405 nm.[1] The rate of 4-nitrophenolate formation, measured as an increase in absorbance over time, is directly proportional to the esterase activity in the sample.

Data Presentation

Quantitative Assay Parameters

The following table summarizes key quantitative parameters for the esterase activity assay using this compound. These values are provided as a starting point and may require optimization depending on the specific enzyme and experimental conditions.

ParameterRecommended Value/RangeNotes
Substrate (4-NPF) Stock Solution 10-100 mM in DMSO or acetonitrilePrepare fresh. 4-NPF has limited aqueous solubility.[1]
Final Substrate Concentration 0.1 - 2.0 mMOptimal concentration should be determined by substrate saturation kinetics.
Assay Buffer 50-100 mM Sodium Phosphate or Tris-HClThe buffer choice may influence enzyme activity.
Assay pH 7.5 - 8.5Optimal pH should be determined for the specific esterase.
Reaction Temperature 25 - 37 °CThe optimal temperature depends on the enzyme's characteristics.
Enzyme Concentration VariableShould be optimized to ensure a linear reaction rate over the desired time course.
Wavelength for Absorbance Reading 405 nmCorresponds to the absorbance maximum of the 4-nitrophenolate ion.[1]
Molar Extinction Coefficient (ε) of pNP ~18,000 M⁻¹cm⁻¹ at pH 8.0This value is pH-dependent and should be determined under the specific assay conditions if high accuracy is required.[1]
Assay Volume (96-well plate) 100 - 200 µLA common volume for microplate-based assays.
Example Kinetic Parameters of Esterases with p-Nitrophenyl Esters
Enzyme SourceSubstrateKm (mM)Vmax (U/mg protein)Reference
Bacillus licheniformis S-86p-Nitrophenyl acetate0.25 mM256.4 µmol/min/mg[2]
Wild Lipasep-Nitrophenyl acetate-0.42 U/mg[3]
Wild Lipasep-Nitrophenyl butyrate-0.95 U/mg[3]
Wild Lipasep-Nitrophenyl octanoate-1.1 U/mg[3]

Experimental Protocols

Materials and Reagents
  • This compound (4-NPF)

  • Esterase enzyme preparation (purified or as a lysate)

  • Dimethyl sulfoxide (DMSO) or Acetonitrile (for substrate stock solution)

  • Sodium Phosphate buffer or Tris-HCl buffer

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator or temperature-controlled plate reader

  • Calibrated pipettes and sterile pipette tips

Reagent Preparation
  • Assay Buffer (50 mM Sodium Phosphate, pH 8.0):

    • Prepare a stock solution of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic.

    • Mix the two solutions while monitoring the pH until a pH of 8.0 is reached.

    • Store at 4°C.

  • 4-NPF Stock Solution (20 mM):

    • Due to the limited stability of 4-NPF in aqueous solutions, it is crucial to prepare the stock solution in an organic solvent and to make it fresh before each experiment.[4]

    • Dissolve the appropriate amount of 4-NPF in high-purity DMSO or acetonitrile to achieve a final concentration of 20 mM.

    • Vortex until fully dissolved. Store on ice and protect from light.

  • Enzyme Solution:

    • Prepare a series of dilutions of the esterase enzyme in cold Assay Buffer. The optimal concentration should result in a linear rate of pNP production for at least 10-15 minutes.

Assay Procedure (96-well plate format)
  • Reaction Setup:

    • In each well of a 96-well microplate, add the components in the following order:

      • Assay Buffer

      • Enzyme Solution (or Assay Buffer for the no-enzyme control)

    • The total volume of buffer and enzyme should be pre-determined to leave room for the substrate addition (e.g., 180 µL).

  • Controls:

    • Substrate Blank (No Enzyme Control): Add Assay Buffer instead of the Enzyme Solution. This is essential to correct for any spontaneous, non-enzymatic hydrolysis of 4-NPF.[5]

    • Enzyme Blank (No Substrate Control): Add the corresponding volume of the solvent used for the substrate stock (e.g., DMSO) instead of the 4-NPF solution. This control is to account for any background absorbance from the enzyme preparation.

  • Pre-incubation:

    • Pre-incubate the microplate at the desired reaction temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibration.

  • Initiation of the Reaction:

    • Initiate the enzymatic reaction by adding the 4-NPF working solution to each well to achieve the desired final concentration (e.g., add 20 µL of a 2 mM 4-NPF working solution to 180 µL of the buffer/enzyme mixture for a final concentration of 0.2 mM in a 200 µL total volume).

    • Mix the contents of the wells thoroughly, avoiding the introduction of air bubbles.

  • Data Acquisition:

    • Immediately place the microplate in a microplate reader pre-set to the reaction temperature.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a period of 10 to 30 minutes.

Data Analysis
  • Correction for Background Absorbance:

    • Subtract the rate of the Substrate Blank (no-enzyme control) from the rate of the enzymatic reaction to correct for the spontaneous hydrolysis of 4-NPF.

  • Calculation of Initial Reaction Velocity (V₀):

    • Plot the absorbance at 405 nm versus time for each reaction.

    • Determine the initial linear portion of the curve and calculate the slope (ΔAbs/Δt). This represents the initial reaction velocity (V₀).

  • Calculation of Esterase Activity:

    • Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of pNP formation.[1]

    • The formula to calculate the enzyme activity is as follows: Activity (µmol/min/mL or U/mL) = (ΔAbs/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))

      • ΔAbs/min: The rate of change in absorbance at 405 nm per minute.

      • Total Assay Volume: The final volume of the reaction in each well (in mL).

      • ε: The molar extinction coefficient of 4-nitrophenol under the assay conditions (in M⁻¹cm⁻¹).

      • Path Length: The light path length through the well (in cm). For most 96-well plates, this can be determined by measuring a known volume of liquid or by using a value provided by the plate manufacturer.

      • Enzyme Volume: The volume of the enzyme solution added to the well (in mL).

Visualizations

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 8.0) add_reagents Add Buffer and Enzyme to 96-well plate prep_buffer->add_reagents prep_substrate Prepare 4-NPF Stock Solution (e.g., 20 mM in DMSO) initiate_reaction Initiate reaction by adding 4-NPF prep_substrate->initiate_reaction prep_enzyme Prepare Enzyme Dilutions prep_enzyme->add_reagents pre_incubate Pre-incubate plate at desired temperature add_reagents->pre_incubate pre_incubate->initiate_reaction read_absorbance Measure Absorbance at 405 nm kinetically initiate_reaction->read_absorbance plot_data Plot Absorbance vs. Time read_absorbance->plot_data calc_rate Calculate Initial Velocity (ΔAbs/min) plot_data->calc_rate calc_activity Calculate Enzyme Activity using Beer-Lambert Law calc_rate->calc_activity

Figure 1. Experimental workflow for the esterase activity assay.

G 4-Nitrophenyl_formate This compound (Colorless) Formate Formate 4-Nitrophenyl_formate->Formate 4-Nitrophenol 4-Nitrophenol (Colorless at acidic/neutral pH) 4-Nitrophenyl_formate->4-Nitrophenol H₂O Esterase Esterase Esterase->4-Nitrophenol 4-Nitrophenolate 4-Nitrophenolate Ion (Yellow at alkaline pH) 4-Nitrophenol->4-Nitrophenolate Alkaline pH (OH⁻)

Figure 2. Principle of the this compound esterase assay.

References

Application Notes and Protocols for N-Acylation of Primary Amines using 4-Nitrophenyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylation, specifically N-formylation, is a fundamental chemical transformation in organic synthesis and drug development. The introduction of a formyl group to a primary amine can serve as a crucial step in the synthesis of a wide array of pharmaceuticals and complex organic molecules. Formamides are important intermediates in the production of isocyanides, as protecting groups for amines in peptide synthesis, and in the formation of various heterocyclic compounds.[1][2] 4-Nitrophenyl formate has emerged as a convenient and selective reagent for the N-formylation of primary amines, including the terminal amino groups of basic amino acids like ornithine and lysine, as well as the α-amino groups in peptides. Its reactivity is attributed to the electron-withdrawing nature of the nitrophenyl group, which makes the formyl group susceptible to nucleophilic attack by the primary amine. The reaction proceeds under mild conditions and offers good yields, making it a valuable tool in the chemist's arsenal.

Mechanism of Action

The N-acylation of a primary amine with this compound proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the departure of the 4-nitrophenoxide leaving group, which is stabilized by resonance. The final products are the N-formylated primary amine (a formamide) and 4-nitrophenol as a byproduct. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acidic 4-nitrophenol formed.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Amine R-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Formate O₂N-C₆H₄-OCHO (this compound) Formate->Intermediate Formamide R-NHCHO (N-formylated Amine) Intermediate->Formamide Collapse & Leaving Group Departure Nitrophenol O₂N-C₆H₄-OH (4-Nitrophenol) Intermediate->Nitrophenol

Caption: N-acylation of a primary amine with this compound.

Experimental Protocols

This section provides a detailed protocol for the N-formylation of a primary amine using this compound.

Materials:

  • Primary amine (e.g., benzylamine)

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN))

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add the tertiary amine base (1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of this compound: In a separate container, dissolve this compound (1.0 to 1.2 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirring amine solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1 to 4 hours at room temperature.

  • Workup:

    • Once the reaction is complete, quench the reaction mixture by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude N-formylated product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure formamide.

Data Presentation

The following table summarizes the N-formylation of various primary amines using this compound under standardized conditions.

EntryPrimary AmineSolventBaseTime (h)Yield (%)
1BenzylamineDCMTEA292
2AnilineTHFDIPEA388
3n-ButylamineMeCNTEA1.595
4CyclohexylamineDCMDIPEA2.590

Note: The yields are based on isolated products after purification and may vary depending on the specific reaction conditions and scale.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. It is an irritant and may cause skin, eye, and respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store this compound in a cool, dry place away from moisture and incompatible materials such as strong acids and bases.

Experimental Workflow

The following diagram illustrates the general workflow for the N-formylation of a primary amine using this compound.

Experimental_Workflow A 1. Reaction Setup: Dissolve primary amine and base in anhydrous solvent B 2. Add 4-Nitrophenyl Formate Solution A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Aqueous Workup: Quench, Extract, Wash, Dry C->D E 5. Concentrate (Rotary Evaporation) D->E F 6. Purify (Column Chromatography) E->F G Pure N-formylated Product F->G

Caption: General workflow for N-formylation of primary amines.

References

Preparing a 4-Nitrophenyl Formate Stock Solution: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Nitrophenyl formate (4-NPF) is a chemical compound frequently utilized in biochemical assays, particularly for the formylation of amino groups in peptides and proteins. The preparation of an accurate and stable stock solution is a critical first step for ensuring reproducible and reliable experimental results. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of a this compound stock solution.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety considerations of this compound is essential before handling. Key quantitative data is summarized in the table below for easy reference.

PropertyValueCitations
Molecular Formula C₇H₅NO₄[1]
Molecular Weight 167.12 g/mol [1]
Appearance White to cream or pale yellow crystals/powder[2]
Solubility Hydrolyzes in water. Soluble in dichloromethane. Also soluble in other organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[3][4]
Storage Temperature 2-8°C, with recommendations for storage at -20°C for stock solutions.

Safety Precautions: this compound is an irritant to the eyes, respiratory system, and skin. It is crucial to handle this compound in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves. Avoid inhalation of dust and prevent contact with skin and eyes.

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol details the preparation of a 100 mM stock solution of this compound in anhydrous Dimethyl Sulfoxide (DMSO). Due to the hydrolytic instability of 4-NPF in aqueous solutions, a concentrated stock in a dry, aprotic solvent is recommended. This stock can then be diluted into the appropriate aqueous assay buffer immediately before use.

Materials:

  • This compound (MW: 167.12 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibration: Before weighing, allow the this compound container to equilibrate to room temperature to prevent condensation of moisture, which can hydrolyze the compound.

  • Weighing: In a chemical fume hood, carefully weigh out 16.71 mg of this compound powder using an analytical balance.

  • Dissolution: Transfer the weighed 4-NPF to a clean, dry 1.5 mL microcentrifuge tube or an amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube containing the 4-NPF.

  • Mixing: Securely cap the tube and vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.

  • Storage: Store the 100 mM stock solution at -20°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. Protect the solution from light by using amber vials or by wrapping the tubes in aluminum foil.

Experimental Workflow

The following diagram illustrates the key steps in the preparation and storage of a this compound stock solution.

Workflow cluster_prep Preparation cluster_storage Storage & Use start Start weigh Weigh 16.71 mg This compound start->weigh transfer Transfer to Dry Tube weigh->transfer add_dmso Add 1.0 mL Anhydrous DMSO transfer->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C (Protect from Light) aliquot->store dilute Dilute in Assay Buffer (Immediately Before Use) store->dilute end End dilute->end

Caption: Workflow for preparing a this compound stock solution.

Application in Enzymatic Assays

The prepared this compound stock solution is typically used as a substrate in various enzymatic assays. The general principle involves the enzymatic cleavage of the formate group, which releases 4-nitrophenol. In a solution with a pH above its pKa, 4-nitrophenol forms the 4-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at approximately 405 nm. The rate of 4-nitrophenol formation is directly proportional to the enzyme's activity.

The following diagram illustrates the signaling pathway of a typical enzymatic assay using a 4-nitrophenyl-based substrate.

SignalingPathway cluster_reaction Enzymatic Reaction cluster_detection Detection enzyme Enzyme product 4-Nitrophenol (Product) enzyme->product substrate This compound (Substrate) substrate->product detection Measure Absorbance at ~405 nm product->detection analysis Determine Enzyme Activity detection->analysis

Caption: General signaling pathway for an enzyme assay using a 4-nitrophenyl substrate.

Conclusion

The protocol described in this document provides a reliable method for preparing a this compound stock solution. By adhering to these guidelines, researchers can ensure the quality and consistency of their stock solutions, leading to more accurate and reproducible results in their downstream applications. Always refer to the specific safety data sheet for the most current and comprehensive safety information.

References

Application of 4-Nitrophenyl Formate in Solid-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal formylation is a critical post-translational modification that significantly influences the biological activity, stability, and immunogenicity of peptides and proteins. In solid-phase peptide synthesis (SPPS), the selective introduction of a formyl group onto the N-terminus of a resin-bound peptide is a key step in the synthesis of various biologically active molecules, including ligands for formyl peptide receptors (FPRs) which play a crucial role in inflammatory responses.[1][2] 4-Nitrophenyl formate has emerged as a highly convenient and efficient reagent for this purpose, offering rapid and high-yield formylation under mild conditions.[3]

This document provides detailed application notes and experimental protocols for the use of this compound in the N-terminal formylation of peptides during solid-phase synthesis.

Principle of N-Formylation using this compound

The N-terminal formylation of a peptide attached to a solid support using this compound is a straightforward nucleophilic acyl substitution reaction. The free N-terminal amine of the resin-bound peptide acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This results in the formation of a stable amide bond (the formyl group) at the N-terminus and the release of 4-nitrophenol as a byproduct. The reaction is typically carried out in a suitable organic solvent, such as N,N-dimethylformamide (DMF).

G peptide_resin Peptide-Resin (Free N-terminus) formylated_peptide N-Formylated Peptide-Resin peptide_resin->formylated_peptide Formylation nitrophenyl_formate This compound nitrophenyl_formate->formylated_peptide nitrophenol 4-Nitrophenol (Byproduct) formylated_peptide->nitrophenol

Figure 1: Reaction scheme of N-terminal formylation.

Advantages of Using this compound

  • High Reactivity and Efficiency: this compound is a highly activated ester, leading to rapid and efficient formylation of the N-terminal amine.[3]

  • Convenience: It is a commercially available and relatively stable solid reagent.[4]

  • Mild Reaction Conditions: The formylation can be performed at room temperature, minimizing the risk of side reactions or degradation of sensitive peptide sequences.

  • High Yields: The reaction typically proceeds with high to quantitative yields.[3]

Quantitative Data

The efficiency of on-resin N-formylation using this compound is influenced by factors such as reaction temperature and the length of the peptide chain.

ParameterConditionResultReference
Reaction Time Room Temperature20 minutes to 3 hours[3]
Dependence on Peptide Length Longer PeptidesMay require longer reaction times[3]
Dependence on Temperature Elevated TemperatureCan accelerate the reaction[3]
Yield Optimized ConditionsHigh formylation degree[3]

Experimental Protocols

The following protocols outline the general steps for the N-terminal formylation of a peptide synthesized on a solid support using this compound. These protocols are based on standard Fmoc-based solid-phase peptide synthesis procedures.[5][6]

Protocol 1: Standard On-Resin N-Formylation

This protocol is suitable for most standard peptide sequences.

Materials:

  • Peptidyl-resin (with a free N-terminus)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

G cluster_spps Standard SPPS cluster_formylation N-Formylation cluster_cleavage Cleavage and Purification start Start: Peptide Synthesis deprotection N-terminal Fmoc Deprotection start->deprotection washing1 Wash Resin (DMF, DCM) deprotection->washing1 swell Swell Resin in DMF washing1->swell add_reagent Add 4-Nitrophenyl formate solution swell->add_reagent react React for 20 min - 3h at Room Temperature add_reagent->react washing2 Wash Resin (DMF, DCM) react->washing2 cleave Cleave from Resin (TFA cocktail) washing2->cleave precipitate Precipitate in Cold Ether cleave->precipitate purify Purify by HPLC precipitate->purify end End: N-Formylated Peptide purify->end

Figure 2: Experimental workflow for on-resin N-formylation.
  • Resin Preparation: Following the final coupling cycle of the peptide synthesis and subsequent washing steps, ensure the N-terminal Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM to remove residual piperidine.

  • Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes in a suitable reaction vessel.

  • Formylation Reaction:

    • Prepare a solution of this compound (5-10 equivalents relative to the resin loading) in DMF.

    • Add the this compound solution to the swollen resin.

    • Agitate the reaction mixture at room temperature for 20 minutes to 3 hours. The progress of the reaction can be monitored by a Kaiser test, which should be negative upon completion.[5]

  • Washing: After the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and the 4-nitrophenol byproduct.

  • Drying: Dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the dried, formylated peptidyl-resin with a standard cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[5]

  • Peptide Precipitation: Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.

  • Isolation and Purification: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum. Purify the crude N-formylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Accelerated On-Resin N-Formylation with Heating

For longer or more sterically hindered peptide sequences, heating can be employed to accelerate the formylation reaction.

Materials:

  • Same as Protocol 1

Procedure:

  • Follow steps 1 and 2 of Protocol 1.

  • Formylation Reaction:

    • Prepare a solution of this compound (5-10 equivalents relative to the resin loading) in DMF.

    • Add the this compound solution to the swollen resin.

    • Heat the reaction mixture to 40-50°C and agitate for 30 minutes to 1 hour. Monitor the reaction by Kaiser test.

  • Follow steps 4 to 8 of Protocol 1.

Logical Relationship Diagram

The decision to use this compound for N-terminal formylation is based on its advantages over other methods. The logical flow of the process ensures the successful synthesis of the desired N-formylated peptide.

G cluster_input Input cluster_process Process cluster_output Output peptide Peptide-Resin (Free N-terminus) reagent Select Formylating Reagent: This compound peptide->reagent reaction On-Resin Formylation Reaction reagent->reaction Convenient & Efficient monitoring Monitor Reaction (e.g., Kaiser Test) reaction->monitoring cleavage Cleavage and Deprotection monitoring->cleavage Reaction Complete product Purified N-Formylated Peptide cleavage->product

Figure 3: Logical flow of the N-formylation process.

Troubleshooting

  • Incomplete Formylation (Positive Kaiser Test):

    • Cause: Insufficient reaction time, low concentration of formylating agent, or steric hindrance.

    • Solution: Extend the reaction time, increase the equivalents of this compound, or perform the reaction at a slightly elevated temperature (Protocol 2).

  • Side Reactions:

    • Cause: Prolonged reaction times at elevated temperatures or the presence of highly sensitive amino acid residues.

    • Solution: Optimize the reaction time and temperature. Ensure all previous synthesis and deprotection steps were complete to avoid unwanted formylation of side chains.

Conclusion

This compound is a highly effective and convenient reagent for the N-terminal formylation of peptides in solid-phase synthesis. Its use allows for rapid and high-yield production of N-formylated peptides under mild conditions, making it a valuable tool for researchers, scientists, and drug development professionals working on the synthesis of biologically active peptides. The protocols provided herein offer a robust framework for the successful application of this reagent in SPPS workflows.

References

Using 4-Nitrophenyl formate as a derivatization agent for HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Utilization of 4-Nitrophenyl Formate for the Derivatization of Primary and Secondary Amines Prior to High-Performance Liquid Chromatography (HPLC) Analysis.

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of primary and secondary amines is a critical aspect of pharmaceutical research, drug development, and various other scientific fields. Many amine-containing compounds, including active pharmaceutical ingredients (APIs), metabolites, and amino acids, lack a strong chromophore, which makes their detection by UV-Vis spectrophotometry in High-Performance Liquid Chromatography (HPLC) challenging. Pre-column derivatization is a widely adopted technique to address this limitation by introducing a chromophoric tag to the analyte, thereby enhancing its detectability.

This compound is a versatile derivatizing agent that reacts with primary and secondary amines to form stable, UV-active N-substituted carbamates. The nitro group in the phenyl ring provides a strong chromophore, significantly improving the sensitivity of detection. This application note provides a detailed protocol for the derivatization of amines with this compound and their subsequent analysis by reversed-phase HPLC.

Principle of Derivatization

This compound reacts with primary and secondary amines in a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the departure of the 4-nitrophenoxide leaving group, resulting in the formation of a stable N-substituted carbamate derivative. The reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base to neutralize the formic acid byproduct.

reagent This compound derivative N-substituted 4-Nitrophenyl Carbamate reagent->derivative Reaction amine Primary/Secondary Amine (R-NHR') amine->derivative product 4-Nitrophenol derivative->product Byproduct

Caption: Derivatization of an amine with this compound.

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Derivatization Reagent (10 mg/mL this compound in Acetonitrile):

    • Accurately weigh 100 mg of this compound.

    • Dissolve in 10 mL of anhydrous acetonitrile.

    • Prepare this solution fresh daily and protect it from light.

  • Base Catalyst (1 M Triethylamine in Acetonitrile):

    • Add 139 µL of triethylamine to a 1 mL volumetric flask.

    • Bring to volume with anhydrous acetonitrile.

  • Standard Solutions:

    • Prepare stock solutions of the amine analytes of interest (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or water).

    • Perform serial dilutions to prepare working standard solutions at various concentrations for calibration.

Protocol 2: Derivatization Procedure
  • To 100 µL of the amine standard solution or sample in a microcentrifuge tube, add 100 µL of anhydrous acetonitrile.

  • Add 20 µL of 1 M triethylamine solution to the mixture and vortex briefly.

  • Add 100 µL of the 10 mg/mL this compound solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 50°C for 30 minutes in a heating block or water bath.

  • After incubation, cool the mixture to room temperature.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter the derivatized solution through a 0.45 µm syringe filter into an HPLC vial.

  • Inject 20 µL of the filtered solution into the HPLC system.

start Start sample_prep Sample/Standard (100 µL) start->sample_prep add_acetonitrile Add Acetonitrile (100 µL) sample_prep->add_acetonitrile add_base Add Triethylamine (20 µL) add_acetonitrile->add_base add_reagent Add 4-Nitrophenyl Formate (100 µL) add_base->add_reagent vortex Vortex (30s) add_reagent->vortex incubate Incubate (50°C, 30 min) vortex->incubate cool Cool to Room Temp. incubate->cool evaporate Evaporate to Dryness cool->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute filter Filter (0.45 µm) reconstitute->filter inject Inject into HPLC filter->inject end End inject->end

Application Notes and Protocols for Enzyme Immobilization on Solid Supports using 4-Nitrophenyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principle

Enzyme immobilization is a critical technique in biotechnology that enhances enzyme stability, facilitates reusability, and simplifies downstream processing.[1] Covalent immobilization provides a robust method to attach enzymes to a solid support, preventing leaching and improving operational stability under various conditions.[1][2]

This document details the use of 4-nitrophenyl formate as a reagent to activate hydroxyl-containing solid supports for the covalent immobilization of enzymes. The principle involves a two-step process. First, the solid support, which contains surface hydroxyl groups (e.g., agarose, silica, polysaccharides), is activated with this compound. This reaction forms a reactive p-nitrophenyl carbonate on the surface. In the second step, the amine groups (e.g., from lysine residues) on the surface of the enzyme perform a nucleophilic attack on the activated carbonate, forming a stable carbamate bond and releasing p-nitrophenol. This method provides a straightforward approach to creating a stable, covalently immobilized enzyme system.

Chemical Reaction Pathway

The immobilization process proceeds via two main chemical steps: activation of the support and coupling of the enzyme.

G cluster_0 Step 1: Support Activation cluster_1 Step 2: Enzyme Coupling Support_OH Support-OH (Solid Support with Hydroxyl Groups) Activated_Support Support-O-C(O)-O-Ph-NO2 (Activated Support) Support_OH->Activated_Support + PNPF This compound PNPF->Activated_Support + Immobilized_Enzyme Support-O-C(O)-NH-Enzyme (Immobilized Enzyme) Activated_Support->Immobilized_Enzyme + Enzyme-NH2 Catalyst Base Catalyst (e.g., Pyridine, DMAP) Catalyst->Activated_Support Reaction Enzyme_NH2 Enzyme-NH2 (Enzyme with Amine Groups) PNP p-Nitrophenol (Byproduct) Immobilized_Enzyme->PNP releases

Figure 1: Chemical pathway for enzyme immobilization.

Experimental Protocols

These protocols provide a general framework for the immobilization of an enzyme onto a hydroxyl-containing solid support using this compound. Optimization of specific parameters such as reagent concentrations, pH, and reaction times may be necessary for different enzymes and supports.

Protocol 1: Activation of a Solid Support with this compound

This protocol describes the activation of a support material (e.g., Sepharose, silica gel) that has surface hydroxyl groups.

Materials:

  • Hydroxyl-containing solid support (e.g., Sepharose CL-6B, Silica Gel)

  • This compound (PNPF)

  • Anhydrous solvent (e.g., Acetone, Dichloromethane, or Acetonitrile)

  • Base catalyst (e.g., Pyridine or 4-Dimethylaminopyridine - DMAP)

  • Ice bath

  • Reaction vessel with stirrer

  • Filtration system (e.g., Büchner funnel with vacuum flask)

  • Washing solvents (e.g., acetone, cold distilled water)

Procedure:

  • Support Preparation:

    • Wash the solid support extensively with distilled water to remove any preservatives or impurities. For 10 g of moist Sepharose, use 200 mL of water.

    • Create a slurry of the support material in anhydrous acetone (or another suitable solvent) and filter to remove water. Repeat this solvent exchange step three times.

    • Transfer the solvent-exchanged support (e.g., 10 g) to a clean, dry reaction vessel. Add 50 mL of anhydrous acetone to create a stirrable slurry.

  • Activation Reaction:

    • Cool the slurry to 0-4°C in an ice bath with gentle stirring.

    • Dissolve this compound in a minimal amount of anhydrous acetone. Add this solution to the support slurry. The amount of PNPF can be varied to optimize the degree of activation (see Table 1). A starting point is a 1.5-fold molar excess relative to the estimated surface hydroxyl groups.

    • Add the base catalyst (e.g., pyridine or a catalytic amount of DMAP) dropwise to the reaction mixture.

    • Continue stirring the reaction at 0-4°C for 4-6 hours or overnight at 4°C. The reaction progress can be monitored by the appearance of a yellow color from the release of p-nitrophenol, although this may be minimal at the activation stage.

  • Washing the Activated Support:

    • After the reaction period, filter the activated support using a Büchner funnel.

    • Wash the support sequentially with copious amounts of anhydrous acetone (e.g., 3 x 100 mL) to remove unreacted PNPF and the catalyst.

    • Perform a final wash with cold (4°C) distilled water or a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5) to remove the organic solvent.

    • The activated support is now ready for enzyme coupling and should be used immediately or stored at 4°C for a short period.

Protocol 2: Covalent Immobilization of Enzyme

This protocol details the coupling of an enzyme to the activated solid support.

Materials:

  • PNPF-activated solid support (from Protocol 1)

  • Enzyme to be immobilized

  • Coupling buffer (e.g., 0.1 M Sodium Phosphate or Sodium Bicarbonate buffer, pH 7.5-8.5)

  • Blocking solution (e.g., 1 M Tris-HCl or ethanolamine, pH 8.0)

  • Washing buffer (Coupling buffer with 0.5 M NaCl)

  • Storage buffer (e.g., 0.1 M Phosphate buffer with preservative, pH 7.0)

  • Reaction vessel with gentle agitation (e.g., end-over-end rotator)

Procedure:

  • Enzyme Solution Preparation:

    • Dissolve the enzyme in the cold (4°C) coupling buffer to a final concentration typically ranging from 1 to 10 mg/mL. The optimal concentration depends on the enzyme and should be determined empirically.

  • Coupling Reaction:

    • Add the prepared enzyme solution to the washed, activated support. A typical ratio is 1 g of moist support to 5-10 mL of enzyme solution.

    • Incubate the mixture with gentle agitation (e.g., on a rotator) at 4°C. The reaction time can vary from 4 to 24 hours.

    • Monitor the immobilization process by taking small aliquots of the supernatant at different time points and measuring the protein concentration (see Protocol 3).

  • Blocking Unreacted Groups:

    • After the coupling reaction, separate the support from the supernatant by filtration or centrifugation.

    • To block any remaining active carbonate groups on the support, add the blocking solution (e.g., 1 M Tris-HCl, pH 8.0) and incubate for 2-4 hours at room temperature with gentle agitation.

  • Washing the Immobilized Enzyme:

    • Wash the support extensively to remove non-covalently bound enzyme and blocking agent. Alternate between the washing buffer (high ionic strength) and the coupling buffer (low ionic strength). For example:

      • 3 x volumes of Washing Buffer (0.1 M Phosphate, 0.5 M NaCl, pH 8.0)

      • 3 x volumes of Coupling Buffer (0.1 M Phosphate, pH 8.0)

  • Storage:

    • Resuspend the final immobilized enzyme preparation in a suitable storage buffer and store at 4°C.

Protocol 3: Quantification of Immobilization Efficiency

The amount of enzyme successfully immobilized can be determined by measuring the difference in protein concentration in the solution before and after the coupling reaction.

Materials:

  • Supernatant samples collected before and after the immobilization reaction.

  • Protein concentration assay reagents (e.g., Bradford, BCA)

  • Spectrophotometer

Procedure:

  • Collect the supernatant after the coupling reaction is complete (Protocol 2, Step 3).

  • Measure the protein concentration of the initial enzyme solution (C_initial) and the final supernatant (C_final) using a standard protein assay like the Bradford method.

  • Calculate the Immobilization Yield (%) using the following formula: Immobilization Yield (%) = [(C_initial - C_final) / C_initial] * 100

  • Calculate the amount of immobilized protein (mg/g of support) using: Immobilized Protein (mg/g) = [(C_initial - C_final) * Volume of solution (mL)] / Weight of support (g)

Experimental Workflow Visualization

G A 1. Prepare and Wash Solid Support B 2. Activate Support with This compound A->B C 3. Wash Activated Support B->C E 5. Couple Enzyme to Activated Support C->E D 4. Prepare Enzyme Solution D->E F 6. Measure Protein in Supernatant (Immobilization Yield) E->F G 7. Block Unreacted Sites E->G H 8. Wash Immobilized Enzyme G->H I 9. Assay Enzyme Activity (Activity Recovery) H->I J 10. Characterize Stability (pH, Thermal) I->J

Figure 2: Workflow for enzyme immobilization and characterization.

Data Presentation: Expected Results

The following tables present hypothetical data to illustrate the expected outcomes from optimization and characterization experiments.

Table 1: Effect of this compound (PNPF) Concentration on Support Activation and Subsequent Enzyme Activity

PNPF Concentration (mg/g support) Activated Groups (µmol/g) Immobilized Enzyme (mg/g) Relative Activity (%)
10 15.2 4.5 85
25 35.8 8.1 100
50 55.1 9.5 92

| 100 | 60.3 | 9.8 | 75 |

Higher activator concentrations can lead to multipoint attachment, which may increase stability but sometimes decrease the specific activity of the enzyme.

Table 2: Immobilization Efficiency and Activity Recovery for a Model Enzyme (e.g., Lipase)

Parameter Value
Initial Enzyme Offered (mg/g support) 10.0
Immobilized Enzyme (mg/g support) 8.1
Immobilization Yield (%) 81.0%
Specific Activity of Free Enzyme (U/mg) 150
Specific Activity of Immobilized Enzyme (U/mg) 125

| Activity Recovery (%) | 83.3% |

Activity recovery is the ratio of the specific activity of the immobilized enzyme to that of the free enzyme.

Table 3: Comparison of Thermal Stability between Free and Immobilized Enzyme at 60°C

Incubation Time (hours) Residual Activity of Free Enzyme (%) Residual Activity of Immobilized Enzyme (%)
0 100 100
1 65 95
2 30 88
4 12 79

| 8 | <5 | 65 |

Covalent immobilization is expected to significantly enhance the thermal stability of the enzyme.

References

Application Notes: A Protocol for Measuring Lipase Activity with p-Nitrophenyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

Lipases (Triacylglycerol acylhydrolases, E.C. 3.1.1.3) are enzymes that catalyze the hydrolysis of ester bonds in triglycerides.[1] The accurate measurement of lipase activity is crucial for various applications, including drug discovery for conditions like obesity and pancreatitis, enzyme characterization, and industrial biotechnology.[1] This document details a robust and widely used spectrophotometric assay for determining lipase activity using p-nitrophenyl (pNP) esters, such as p-nitrophenyl formate, acetate, butyrate, or palmitate, as chromogenic substrates.[2][3]

The assay principle is based on the enzymatic hydrolysis of a p-nitrophenyl ester by lipase. This reaction releases a fatty acid and p-nitrophenol (pNP).[4] In an alkaline buffer (typically pH > 7.5), the liberated p-nitrophenol is deprotonated to the p-nitrophenolate ion, which exhibits a distinct yellow color and can be quantified by measuring the increase in absorbance at 405-415 nm.[5][6] The rate of p-nitrophenolate formation is directly proportional to the lipase activity in the sample.[7] This method is convenient, cost-effective, and highly adaptable for high-throughput screening (HTS) formats.[1][6]

G cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection pNP_Ester p-Nitrophenyl Ester (Colorless Substrate) Products Fatty Acid + p-Nitrophenol (pNP, Colorless) pNP_Ester->Products Hydrolysis Lipase Lipase Lipase->pNP_Ester catalyzes pNP p-Nitrophenol (pNP) pNP_Ion p-Nitrophenolate Ion (Yellow Product) pNP->pNP_Ion Deprotonation Alkaline_Buffer Alkaline Buffer (pH > 7.5) Alkaline_Buffer->pNP Spectrophotometer Measure Absorbance @ 405-415 nm pNP_Ion->Spectrophotometer Quantification

Principle of the p-Nitrophenyl Ester Lipase Assay.

Detailed Experimental Protocol

This protocol is optimized for a 96-well microplate format but can be adapted as needed.

2.1. Materials and Reagents

  • p-Nitrophenyl ester substrate (e.g., p-nitrophenyl formate, acetate, butyrate, palmitate)

  • Lipase enzyme (e.g., from Candida rugosa, porcine pancreas, or recombinant source)

  • Tris-HCl buffer (50 mM, pH 7.5-9.0)[5]

  • Isopropanol or another suitable organic solvent (e.g., ethanol, chloroform for long-chain esters)[7][8][9]

  • Emulsifying agent (e.g., Triton X-100, sodium deoxycholate)[6][8]

  • 96-well clear, flat-bottom microplates[4]

  • Microplate reader capable of measuring absorbance at 405-415 nm and maintaining a constant temperature[4][7]

  • Incubator

2.2. Reagent Preparation

  • Assay Buffer (50 mM Tris-HCl, pH 8.0):

    • Dissolve 6.057 g of Tris base in approximately 800 mL of deionized water.

    • Adjust the pH to 8.0 using 1 M HCl.[4]

    • Bring the final volume to 1 L with deionized water.

    • Add an emulsifying agent like Triton X-100 to a final concentration of 0.1-0.5% (v/v) to aid in substrate solubility, especially for longer-chain esters.[8]

    • Store at 4°C.

  • Substrate Stock Solution (10 mM):

    • Dissolve the p-nitrophenyl ester in isopropanol to a final concentration of 10 mM.[8] For esters with very long acyl chains (e.g., stearate), chloroform may be a more suitable solvent.[7]

    • This solution should be prepared fresh and protected from light to prevent spontaneous hydrolysis.[4]

  • Enzyme Solution:

    • Prepare a stock solution of the lipase enzyme in the Assay Buffer.

    • The optimal concentration depends on the specific activity of the enzyme and must be determined empirically to ensure a linear reaction rate over the measurement period. A series of dilutions should be tested.[7]

2.3. Assay Procedure

  • Microplate Setup: Add 180 µL of Assay Buffer to each well of a 96-well microplate. Include wells for blanks (no enzyme), positive controls (known lipase standard), and test samples.[4]

  • Substrate Addition: Add 10 µL of the 10 mM p-nitrophenyl ester stock solution to each well. The final substrate concentration will be 0.5 mM in a 200 µL total reaction volume.[4]

  • Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.[4][8]

  • Reaction Initiation: To start the reaction, add 10 µL of the enzyme solution to the appropriate wells. For blank wells, add 10 µL of Assay Buffer instead of the enzyme solution.[4]

  • Absorbance Measurement: Immediately place the microplate in a reader pre-warmed to the assay temperature. Measure the increase in absorbance at 405 nm (or a wavelength between 405-415 nm) at regular intervals (e.g., every 30-60 seconds) for a total of 10-30 minutes.[4][8]

Data Presentation and Analysis

3.1. Calculation of Lipase Activity

  • Calculate the Rate of Reaction: For each well, plot absorbance versus time. Determine the initial linear rate of the reaction (ΔAbs/min). Subtract the rate of the blank (spontaneous hydrolysis) from the sample rates.[4]

  • Calculate Lipase Activity: Use the Beer-Lambert law (A = εcl) to calculate the enzyme activity.

    • Activity (U/mL) = [(ΔAbs/min) / (ε * l)] * (V_total / V_enzyme) * D

    Where:

    • ΔAbs/min: The rate of change of absorbance at 405 nm.[7]

    • ε (epsilon): Molar extinction coefficient of p-nitrophenol. At pH 8.0, this is approximately 18,000 M⁻¹cm⁻¹.[7][10]

    • l: Path length of the light in the well (cm). This is typically provided by the microplate manufacturer or can be calculated based on the volume.

    • V_total: Total reaction volume in the well (e.g., 0.2 mL).[7]

    • V_enzyme: Volume of the enzyme solution added (e.g., 0.01 mL).[7]

    • D: Dilution factor of the enzyme solution.

    One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.[7]

3.2. Summary Tables

Table 1: Recommended Reagent and Assay Conditions

Parameter Recommended Value Notes
Substrate p-Nitrophenyl ester Choice depends on lipase specificity (see Table 3).[1]
Substrate Stock Conc. 10 mM in Isopropanol Prepare fresh daily; protect from light.[8]
Final Substrate Conc. 0.5 - 1.0 mM May require optimization based on enzyme Km.[11]
Buffer System 50 mM Tris-HCl Sodium phosphate buffer can also be used.[6]
pH 8.0 - 9.0 Higher pH increases pNP absorbance but also spontaneous hydrolysis.[6][12]
Emulsifier 0.1-0.5% (v/v) Triton X-100 Crucial for solubilizing longer-chain esters.[8]
Temperature 37°C Optimize based on the specific enzyme's optimal temperature.[11]
Wavelength 405 - 415 nm Corresponds to the absorbance maximum of the p-nitrophenolate ion.[5]

| Total Reaction Volume | 200 µL | For a standard 96-well plate format.[6] |

Table 2: Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
High Background Signal Spontaneous hydrolysis of the substrate. Prepare substrate solution fresh; run a blank control for every experiment and subtract its rate.[4]
Contamination in reagents. Use high-purity water and reagents; filter buffer if necessary.
No or Low Activity Inactive enzyme. Use a fresh enzyme preparation; verify storage conditions (-20°C with glycerol).[6]
Incorrect pH or temperature. Verify buffer pH and ensure the plate reader is at the correct temperature.
Presence of inhibitors (e.g., ammonium salts). Be aware that ammonium sulfate from protein purification can interfere with the assay.[13]
Non-linear Reaction Rate Substrate depletion. Use a lower enzyme concentration or a higher substrate concentration.
Enzyme denaturation. Check assay temperature and buffer stability.

| | Substrate insolubility. | Ensure adequate emulsifier concentration and mixing. |

Table 3: Example Data on Lipase Substrate Specificity The activity of a lipase can vary significantly with the acyl chain length of the p-nitrophenyl ester substrate. This table shows typical relative maximal velocity (Vmax) values for a wild-type lipase from Thermomyces lanuginosus.[3][14]

SubstrateAcyl Chain LengthVmax (U/mg protein)
p-Nitrophenyl acetateC20.42[3][14]
p-Nitrophenyl butyrateC40.95[3][14]
p-Nitrophenyl octanoateC81.10[3][14]
p-Nitrophenyl dodecanoateC120.78[3][14]
p-Nitrophenyl palmitateC160.18[3][14]

Note: This data indicates a preference of this particular lipase for medium-chain fatty acid esters.[14]

Mandatory Visualizations

G cluster_workflow Experimental Workflow cluster_A cluster_B cluster_C cluster_D cluster_E A 1. Reagent Preparation B 2. Assay Setup A->B C 3. Reaction Initiation B->C D 4. Absorbance Measurement C->D E 5. Data Analysis D->E

Workflow for the spectrophotometric lipase assay.

References

Application Notes and Protocols for Monitoring Reaction Kinetics Using 4-Nitrophenyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl formate (4-NPF) and its analogs are invaluable chromogenic substrates utilized in a wide array of kinetic assays. The principle behind their use lies in the spectrophotometric detection of the reaction product, 4-nitrophenolate. Upon hydrolysis of the ester bond in 4-nitrophenyl derivatives, either chemically or enzymatically, the colorless substrate is converted into 4-nitrophenol. In solutions with a pH above its pKa of approximately 7.2, 4-nitrophenol exists as the 4-nitrophenolate anion, which exhibits a distinct yellow color with a maximum absorbance around 405-410 nm. The rate of formation of this colored product is directly proportional to the rate of the reaction, providing a simple and continuous method for monitoring reaction kinetics.[1]

These application notes provide detailed protocols for utilizing this compound to monitor both enzyme-catalyzed and chemical hydrolysis reactions. The included methodologies are designed to be adaptable for various research applications, including enzyme characterization, inhibitor screening, and mechanistic studies.

Core Principles and Applications

The primary application of this compound in kinetic studies is to monitor the activity of hydrolytic enzymes, such as esterases and lipases. It is also employed in studying chemical hydrolysis under various conditions (e.g., different pH or solvent systems).

Key applications include:

  • Enzyme Activity Assays: Quantifying the catalytic activity of enzymes.

  • Enzyme Kinetics: Determining key kinetic parameters like the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) to understand enzyme-substrate interactions.

  • Inhibitor Screening: High-throughput screening and characterization of potential enzyme inhibitors for drug discovery and development.[2]

  • Mechanistic Studies: Investigating the catalytic mechanisms of enzymes and the kinetics of chemical reactions.

Data Presentation: Quantitative Kinetic Parameters

The following tables summarize representative quantitative data from studies using 4-nitrophenyl esters to characterize enzyme kinetics. This data illustrates the utility of these substrates in discerning enzyme specificity and the effect of substrate structure on reaction rates.

Table 1: Vmax of a Wild-Type Lipase on Various 4-Nitrophenyl Esters

SubstrateAcyl Chain LengthVmax (U/mg protein)
4-Nitrophenyl acetateC20.42[3]
4-Nitrophenyl butyrateC40.95[3]
4-Nitrophenyl octanoateC81.1[3]
4-Nitrophenyl dodecanoateC120.78[3]
4-Nitrophenyl palmitateC160.18[3]

Table 2: Relative Initial Rates of Hydrolysis of 4-Nitrophenyl Benzoate Esters by Different Enzymes

EnzymeSubstrate para-substituentRelative Initial Rate (log(k/k₀))
TrypsinH0.0000
TrypsinF0.0288
LipaseH0.0000
LipaseF0.1556
NattokinaseH0.0000
NattokinaseF-0.1253

Note: k is the reaction rate of the substituted reactant, and k₀ is the reference rate for the unsubstituted (Hydrogen) reactant.[4]

Experimental Protocols

Protocol 1: General Enzyme Activity Assay Using this compound

This protocol provides a general method for measuring the activity of a hydrolytic enzyme using 4-NPF as the substrate.

Materials:

  • This compound (Substrate)

  • Enzyme of interest (e.g., esterase, lipase)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Organic solvent for dissolving the substrate (e.g., isopropanol, DMSO)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or spectrophotometer capable of measuring absorbance at 405-410 nm

  • Incubator or water bath

Procedure:

  • Substrate Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10-20 mM) in a suitable organic solvent like isopropanol.[1]

  • Assay Buffer Preparation: Prepare the desired assay buffer and adjust the pH to the optimal value for the enzyme. For many hydrolases, a buffer with a pH of 8.0 is suitable to ensure the formation of the 4-nitrophenolate anion.[5]

  • Enzyme Solution Preparation: Prepare a stock solution of the enzyme in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • In a 96-well microplate or cuvette, add the assay buffer.

    • Add a small volume of the enzyme solution. For a negative control, add the same volume of assay buffer without the enzyme.

    • Pre-incubate the mixture at the desired assay temperature (e.g., 37 °C) for 5 minutes.[5][6]

  • Reaction Initiation: Start the reaction by adding a specific volume of the 4-NPF stock solution to each well or cuvette. Mix immediately.[6]

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 405 nm at regular time intervals (e.g., every 30 or 60 seconds) for a set period (e.g., 10-30 minutes).[1]

  • Data Analysis:

    • Plot the absorbance values against time.

    • Determine the initial reaction rate (v₀) from the linear portion of the curve (ΔAbs/min).

    • Calculate the concentration of the released 4-nitrophenol using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of 4-nitrophenol under the assay conditions (approximately 18,000 M⁻¹cm⁻¹ at alkaline pH).[7]

    • Enzyme activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that catalyzes the release of 1 µmol of 4-nitrophenol per minute.[7]

Protocol 2: Determination of Michaelis-Menten Kinetic Parameters (Kₘ and Vₘₐₓ)

This protocol describes how to determine the Kₘ and Vₘₐₓ of an enzyme for 4-NPF.

Procedure:

  • Follow the general procedure for the enzyme activity assay as described in Protocol 1.

  • Vary the final concentration of this compound in the reaction mixture over a range that brackets the expected Kₘ value (e.g., from 0.1 x Kₘ to 10 x Kₘ).[7]

  • For each substrate concentration, measure the initial rate of the reaction (v₀).

  • Plot the initial velocity (v₀) against the substrate concentration ([S]).

  • The kinetic parameters, Kₘ and Vₘₐₓ, can be determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software.[7]

Protocol 3: Inhibitor Screening Assay

This protocol is designed for screening potential inhibitors of a target enzyme using 4-NPF.

Procedure:

  • Prepare Solutions: Prepare substrate, buffer, and enzyme solutions as described in Protocol 1. Prepare serial dilutions of the inhibitor compound.

  • Pre-incubation: In a 96-well plate, add the enzyme solution to each well. Add the inhibitor solution at different concentrations to the respective wells. For the control (uninhibited reaction), add the solvent used to dissolve the inhibitor. Incubate the enzyme-inhibitor mixture for a specific period (e.g., 15-30 minutes) at room temperature to allow for binding.[2]

  • Enzyme Reaction and Measurement: Initiate the reaction by adding the pre-warmed 4-NPF solution to each well. Immediately monitor the absorbance at 405 nm as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).[2]

Visualizations

Enzymatic_Hydrolysis cluster_reaction Enzymatic Hydrolysis of this compound 4-NPF This compound (Substrate) ES_Complex Enzyme-Substrate Complex 4-NPF->ES_Complex Binding Enzyme Enzyme (e.g., Esterase) Enzyme->ES_Complex ES_Complex->Enzyme Formate Formate (Product 1) ES_Complex->Formate Catalysis 4-NP 4-Nitrophenol (Product 2) ES_Complex->4-NP Catalysis 4-NPolate 4-Nitrophenolate (Colored Product) 4-NP->4-NPolate Deprotonation (pH > 7.2)

Caption: Enzymatic hydrolysis of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for Kinetic Assay A Prepare Reagents (Substrate, Buffer, Enzyme) B Set up Reaction Mixture (Buffer + Enzyme) A->B C Pre-incubate at Assay Temperature B->C D Initiate Reaction (Add Substrate) C->D E Monitor Absorbance at 405 nm D->E F Data Analysis (Calculate Initial Rate) E->F

Caption: General experimental workflow for a kinetic assay.

Chemical_Hydrolysis cluster_hydrolysis Chemical Hydrolysis of this compound 4-NPF This compound Products Formic Acid + 4-Nitrophenol 4-NPF->Products Hydrolysis H2O Water H2O->Products 4-NPolate 4-Nitrophenolate (Colored) Products->4-NPolate Deprotonation (Alkaline pH)

Caption: Chemical hydrolysis of this compound.

References

Application Notes and Protocols: 4-Nitrophenyl Formate for the Generation of Activated Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophenyl formate (PNP-formate) is a highly effective reagent for the activation of carboxylic acids, forming 4-nitrophenyl esters (PNP-esters). These activated esters are valuable intermediates in bioconjugation, peptide synthesis, and the development of therapeutic agents due to their enhanced stability and reactivity towards nucleophiles, particularly primary amines. This document provides detailed application notes on the use of this compound, protocols for the synthesis and subsequent reaction of PNP-esters, and quantitative data to support experimental design.

Introduction

The formation of stable amide bonds is a cornerstone of chemical biology and drug development. Direct condensation of a carboxylic acid and an amine is often inefficient. To facilitate this reaction, the carboxylic acid is typically "activated" by converting the hydroxyl group into a better leaving group. 4-Nitrophenyl esters represent a class of activated esters that offer a balance of high reactivity and sufficient stability for controlled reactions with nucleophiles. The electron-withdrawing nitro group on the phenol moiety makes the ester highly susceptible to nucleophilic attack.

Recent studies have highlighted the superiority of PNP-esters in terms of stability and reaction yields when compared to other activated esters, such as those derived from 2,3,5,6-tetrafluorophenol (TFP).[1][2] This makes 4-nitrophenyl activated esters particularly suitable for applications in aqueous environments, such as in the labeling of biomolecules.[1][2]

Data Presentation

The following tables summarize quantitative data on the formation of 4-nitrophenyl esters and their subsequent reaction with amines, providing a reference for expected yields and reaction conditions.

Table 1: Synthesis of 4-Nitrophenyl (PNP) Activated Esters

Carboxylic AcidActivating AgentSolventBaseTime (h)Yield (%)Reference
4-Iodobenzoic acid4-Nitrophenol, DCCDichloromethaneDMAP18>95[2]
6-Bromonicotinic acid4-Nitrophenol, DCCDichloromethaneDMAP18>95[2]
Isonicotinic acidIsonicotinoyl chloride, 4-NitrophenolTHFTriethylamine1254[3]

Note: DCC = N,N'-Dicyclohexylcarbodiimide, DMAP = 4-Dimethylaminopyridine, THF = Tetrahydrofuran.

Table 2: Acylation of Amines with 4-Nitrophenyl (PNP) Activated Esters

PNP-EsterAmineSolventBaseTime (min)Yield (%)Reference
[¹⁸F]Fluorobenzoate PNP esterBenzylamine (9.2 mM)DMSOTriethylamine1093-100[2]
[¹⁸F]Fluoronicotinate PNP esterBenzylamine (9.2 mM)DMSOTriethylamine1093-100[2]
[¹⁸F]Fluorobenzoate PNP esterBenzylamine (0.14 mM)DMSOTriethylamine105-13[2]
[¹⁸F]Fluoronicotinate PNP esterBenzylamine (0.14 mM)DMSOTriethylamine105-13[2]
LNnT-PNPABovine Serum Albumin (BSA)Bicarbonate Buffer (pH 8.5)-120Not specified[4]

Note: Yields for radiolabeled compounds are radiochemical yields.

Experimental Protocols

Protocol 1: General Procedure for the in situ Formation of a 4-Nitrophenyl Ester and Subsequent Amidation

This protocol describes the activation of a carboxylic acid with 4-nitrophenol and a carbodiimide coupling agent, followed by reaction with an amine.

Materials:

  • Carboxylic acid

  • 4-Nitrophenol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Amine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (for amine salts)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of the Carboxylic Acid: a. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1 equivalent) and 4-nitrophenol (1.1 equivalents) in anhydrous DCM. b. Add a catalytic amount of DMAP (0.1 equivalents). c. Cool the solution to 0 °C in an ice bath. d. Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the stirred reaction mixture. e. Allow the reaction to warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Amidation: a. In a separate flask, dissolve the amine (1.2 equivalents) in anhydrous DCM. If the amine is a hydrochloride salt, add triethylamine (1.2 equivalents) to liberate the free amine. b. Filter the reaction mixture from step 1e to remove the DCU precipitate. c. Add the amine solution to the filtrate containing the activated 4-nitrophenyl ester. d. Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: a. Once the reaction is complete, dilute the mixture with DCM. b. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography to obtain the desired amide.

Protocol 2: General Procedure for the Acylation of an Amine with a Pre-formed 4-Nitrophenyl Ester

This protocol is for the reaction of a purified 4-nitrophenyl ester with a primary or secondary amine.

Materials:

  • 4-Nitrophenyl ester

  • Amine (primary or secondary)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine or Diisopropylethylamine (DIPEA) (if the amine is a salt or if scavenging acid is necessary)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: a. In a clean, dry reaction vessel, dissolve the 4-nitrophenyl ester (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM). b. In a separate container, dissolve the amine (1.1-1.5 equivalents) in the same solvent. If the amine is a hydrochloride salt, add 1.1-1.5 equivalents of a non-nucleophilic base like triethylamine or DIPEA.

  • Acylation Reaction: a. Add the amine solution to the stirred solution of the 4-nitrophenyl ester at room temperature. b. Stir the reaction mixture for 1-12 hours. The progress of the reaction can be monitored by TLC or LC-MS. The release of 4-nitrophenolate can often be observed as a yellow coloration of the reaction mixture, especially if a base is present.

  • Work-up and Purification: a. Upon completion of the reaction, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM). b. Wash the organic solution with saturated sodium bicarbonate solution to remove unreacted 4-nitrophenol, followed by a brine wash. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent in vacuo. d. Purify the resulting amide by silica gel column chromatography or recrystallization.

Mandatory Visualizations

Experimental Workflow for Activated Ester Synthesis and Amidation

experimental_workflow start Start step1 Dissolve Carboxylic Acid & 4-Nitrophenol in DCM start->step1 step2 Add DCC/EDC & DMAP at 0°C step1->step2 step3 Stir at RT (4-12h) (PNP-Ester Formation) step2->step3 step4 Filter to remove DCU/EDU byproduct step3->step4 step5 Add Amine Solution step4->step5 step6 Stir at RT (2-24h) (Amide Formation) step5->step6 step7 Aqueous Work-up step6->step7 step8 Purification (Chromatography) step7->step8 end Pure Amide step8->end

Caption: Workflow for in situ PNP-ester synthesis and amidation.

Logical Relationship of Activated Esters in Bioconjugation

bioconjugation_logic reagent This compound (Activating Reagent) activated_ester 4-Nitrophenyl Ester (Activated Intermediate) reagent->activated_ester Activation cooh Carboxylic Acid (-COOH) cooh->activated_ester conjugate Bioconjugate (Stable Amide Bond) activated_ester->conjugate Acylation nucleophile Nucleophile (e.g., Primary Amine, -NH2) nucleophile->conjugate biomolecule Biomolecule (Protein, Peptide, etc.) biomolecule->nucleophile contains

Caption: Role of PNP-esters in bioconjugation.

Conclusion

This compound is a valuable reagent for the synthesis of activated 4-nitrophenyl esters, which serve as versatile intermediates for the acylation of a wide range of nucleophiles. The resulting PNP-esters exhibit favorable stability and reactivity, making them particularly useful in the fields of bioconjugation and drug development. The provided protocols and data offer a solid foundation for the successful implementation of this chemistry in a research setting.

References

Troubleshooting & Optimization

How to prevent spontaneous hydrolysis of 4-Nitrophenyl formate in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the spontaneous hydrolysis of 4-Nitrophenyl formate (4-NPF) in experimental assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments due to the spontaneous hydrolysis of this compound.

IssuePotential Cause(s)Recommended Solutions
High background signal in no-enzyme control wells Spontaneous hydrolysis of 4-NPF due to suboptimal assay conditions.1. Optimize pH: Ensure the assay buffer pH is optimal for enzyme activity but as close to neutral (pH 7) or slightly acidic as possible to minimize spontaneous hydrolysis. Avoid highly alkaline conditions. 2. Lower Temperature: If compatible with your enzyme's activity, reduce the assay temperature.[1] 3. Fresh Substrate: Prepare the 4-NPF working solution immediately before each experiment.[1][2] Do not store aqueous solutions of 4-NPF.[1]
Inconsistent or non-reproducible results Degradation of 4-NPF stock or working solutions over time.1. Proper Stock Solution Storage: Store 4-NPF stock solutions, prepared in an anhydrous organic solvent like DMSO or ethanol, at -20°C in small, single-use aliquots to prevent multiple freeze-thaw cycles.[1][3] 2. Minimize Incubation Time: Use the shortest incubation time necessary to obtain a reliable signal.[1] 3. Consistent Mixing: Ensure thorough and rapid mixing when diluting the 4-NPF stock solution into the aqueous assay buffer to prevent precipitation and ensure a homogenous solution.[1]
Gradual increase in absorbance in all wells over time Slow, continuous hydrolysis of the substrate under the assay conditions.1. Subtract Background: Always include a no-enzyme control and subtract its absorbance reading from all experimental wells to correct for the background hydrolysis rate.[1][2] 2. High-Purity Reagents: Use high-purity water and buffer components to avoid contaminants that could catalyze hydrolysis.[1]
Rapid yellowing of the solution upon dissolution of 4-NPF The pH of the buffer is too alkaline, causing rapid spontaneous hydrolysis.1. Check Buffer pH: Verify the pH of your assay buffer. 2. Use a Less Alkaline Buffer: If possible, switch to a buffer with a lower pH that is still within the optimal range for your enzyme.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in assays?

This compound (4-NPF) is a chromogenic substrate used to assay the activity of various enzymes, particularly esterases. The enzyme-catalyzed hydrolysis of the colorless 4-NPF releases 4-nitrophenol, a yellow-colored product. The rate of 4-nitrophenol formation, which can be measured spectrophotometrically at approximately 405-413 nm, is directly proportional to the enzyme's activity.[1]

Q2: What are the primary factors that cause the spontaneous hydrolysis of this compound?

The primary factors contributing to the spontaneous hydrolysis of this compound are:

  • pH: The stability of 4-NPF is highly dependent on pH, with hydrolysis being significantly accelerated under alkaline conditions.[3]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including spontaneous hydrolysis.[1]

  • Aqueous Solutions: Prolonged exposure to aqueous buffers can lead to hydrolysis. It is not recommended to store aqueous solutions of 4-NPF for extended periods.[1][2]

Q3: How should I prepare and store this compound stock solutions to ensure stability?

To maintain the integrity of this compound, it is crucial to prepare and store it correctly:

  • Solvent: Due to its limited solubility and stability in water, 4-NPF should be dissolved in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol to prepare a concentrated stock solution.[4][5]

  • Storage: This stock solution should be stored at -20°C or lower in small, tightly sealed aliquots to minimize freeze-thaw cycles and exposure to moisture.[1][3][6]

Q4: How can I accurately measure enzyme kinetics if there is background hydrolysis?

It is essential to run a parallel control experiment without the enzyme. This "no-enzyme" or "blank" control contains all the reaction components, including the 4-NPF substrate and the assay buffer, and is incubated under the same conditions as the experimental samples. The rate of absorbance increase in this control represents the rate of spontaneous hydrolysis. This background rate should then be subtracted from the rate observed in the enzyme-containing samples to determine the true enzymatic activity.[1][2]

Data Presentation

Table 1: Illustrative Rates of Spontaneous Hydrolysis of a 4-Nitrophenyl Ester Under Various Conditions

Buffer pHTemperature (°C)Relative Rate of Spontaneous Hydrolysis (Arbitrary Units)
6.0251.0
7.4255.8
8.52525.2
7.43712.5

Note: This data is for illustrative purposes to demonstrate the significant impact of pH and temperature on the stability of 4-nitrophenyl esters.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a stable, concentrated stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry microcentrifuge tube or amber glass vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 100 mM).

  • Mixing: Vortex the solution until the solid is completely dissolved.

  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use volumes in pre-chilled, sterile microcentrifuge tubes. Store these aliquots at -20°C, protected from light and moisture.[1][3][6]

Protocol 2: Assessing the Rate of Spontaneous Hydrolysis

This protocol allows for the determination of the rate of spontaneous hydrolysis of this compound under your specific experimental conditions.

Materials:

  • This compound stock solution (from Protocol 1)

  • Aqueous assay buffer of choice (e.g., PBS, Tris-HCl)

  • 96-well microplate or cuvettes

  • Spectrophotometer capable of reading at 405-413 nm[1]

  • Incubator or temperature-controlled plate reader

Procedure:

  • Prepare Working Solution: Immediately before the experiment, dilute the 4-NPF stock solution in the aqueous assay buffer to the final desired concentration. It is crucial to add the DMSO stock to the buffer with vigorous mixing to prevent precipitation.[1]

  • Set up the Assay: Pipette the working solution into the wells of a microplate or cuvettes. Include a "buffer + DMSO" blank to zero the spectrophotometer.

  • Incubation and Measurement: Incubate the plate or cuvettes at the desired experimental temperature. Measure the absorbance at 405 nm at regular time intervals (e.g., every minute for 30 minutes).[3]

  • Data Analysis: Plot the absorbance at 405 nm against time. The slope of the linear portion of this plot represents the rate of spontaneous hydrolysis under the tested conditions.[1]

Visualizations

Troubleshooting Spontaneous Hydrolysis of this compound

Start High Background Hydrolysis Observed Prep Is the 4-NPF solution freshly prepared? Start->Prep pH Is the buffer pH > 8.0? Prep->pH Yes Sol_Fresh Prepare fresh 4-NPF working solution before each use. Prep->Sol_Fresh No Temp Is the assay temperature > 37°C? pH->Temp No Sol_pH Lower buffer pH if enzyme activity permits. pH->Sol_pH Yes Control Is a no-enzyme control included? Temp->Control No Sol_Temp Reduce assay temperature. Temp->Sol_Temp Yes Sol_Control Always run a no-enzyme control and subtract its rate. Control->Sol_Control No End Problem Mitigated Control->End Yes Sol_Fresh->pH Sol_pH->Temp Sol_Temp->Control Sol_Control->End

Caption: A flowchart for troubleshooting high background hydrolysis.

Experimental Workflow for Minimizing Spontaneous Hydrolysis

cluster_prep Preparation cluster_assay Assay Setup cluster_execution Execution & Analysis Stock Prepare concentrated 4-NPF stock in anhydrous DMSO. Store Aliquot and store at -20°C, protected from light. Stock->Store Fresh Prepare fresh working solution immediately before use. Store->Fresh Controls Set up experimental, no-enzyme, and blank controls. Fresh->Controls Incubate Incubate at optimal (lowest possible) temperature. Controls->Incubate Read Measure absorbance at 405 nm over time. Incubate->Read Analyze Subtract background rate from experimental rate. Read->Analyze

Caption: Workflow for handling 4-NPF to minimize hydrolysis.

References

Troubleshooting high background signal in 4-Nitrophenyl formate assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Nitrophenyl formate (4-NPF) in their assays. High background signal is a common issue that can compromise the accuracy and sensitivity of your results. This guide will help you identify and resolve the root causes of elevated background readings.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting high background signals in your 4-NPF assays. Each question addresses a specific problem and offers potential causes and solutions.

Q1: My blank and negative control wells show a high background signal. What are the likely causes and how can I fix this?

A high background signal in the absence of your enzyme or analyte of interest points towards issues with the assay components or conditions, rather than the enzymatic reaction itself. The primary culprits are spontaneous hydrolysis of the 4-NPF substrate and contamination of your reagents.

Potential Causes and Solutions:

Potential CauseRecommended Action
Spontaneous Hydrolysis of 4-NPF 4-NPF is susceptible to non-enzymatic hydrolysis, especially at alkaline pH and elevated temperatures. The rate of hydrolysis increases significantly as the pH moves further from neutral into the alkaline range. Consider lowering the assay pH if your enzyme is active in a more neutral range. It is also crucial to prepare the 4-NPF solution fresh for each experiment and avoid prolonged storage of working solutions.[1]
Reagent Contamination Buffers, water, or other reagents may be contaminated with enzymes (e.g., esterases from microbial contamination) or chemicals that promote 4-NPF hydrolysis. Use high-purity, sterile water and freshly prepared buffers. Filter-sterilize your buffers if you suspect microbial contamination.[2]
Improper Reagent Storage Improper storage of 4-NPF can lead to its degradation. Store the solid compound in a cool, dry, and dark place.[3][4] Stock solutions in anhydrous organic solvents like DMSO or acetonitrile should be stored at -20°C in small aliquots to minimize freeze-thaw cycles.[3][5]
Incubation Time and Temperature Long incubation times and high temperatures can increase the rate of spontaneous 4-NPF hydrolysis. Optimize your incubation time to be just long enough to obtain a robust signal from your enzymatic reaction. If possible, perform the assay at a lower temperature.[6]
Q2: The background signal is inconsistent across my plate. What could be causing this variability?

Inconsistent background suggests uneven reaction conditions or contamination across the microplate.

Potential Causes and Solutions:

Potential CauseRecommended Action
Uneven Temperature Across the Plate Ensure the entire plate is at a uniform temperature during incubation. Avoid stacking plates in the incubator, which can lead to temperature gradients. Pre-warm all reagents and the plate to the assay temperature before starting the reaction.[2]
Pipetting Inaccuracies Inconsistent pipetting of reagents, especially the 4-NPF substrate, can lead to variable background signals. Ensure your pipettes are calibrated and use proper pipetting techniques to dispense consistent volumes into each well.
Well-to-Well Contamination Splashing of reagents between wells during pipetting can cause variability. Be careful during reagent addition to avoid cross-contamination.
Edge Effects The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and increase background signal. To mitigate this, you can fill the outer wells with buffer or water and not use them for your experimental samples.

Frequently Asked Questions (FAQs)

Q3: What is the optimal pH for a 4-NPF assay?

The optimal pH is a balance between enzyme activity and substrate stability. While many enzymes assayed with 4-NPF are active in the slightly alkaline range (pH 7.5-8.5), the spontaneous hydrolysis of 4-NPF also increases at higher pH. It is recommended to perform a pH optimization study for your specific enzyme to find a pH that provides good enzymatic activity with an acceptably low background signal. Often, a pH between 6.0 and 7.5 is a good starting point to minimize spontaneous hydrolysis.

Q4: How should I prepare and store my 4-NPF stock solution?

Due to its limited solubility and stability in aqueous solutions, 4-NPF should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile to prepare a concentrated stock solution (e.g., 100 mM).[7] This stock solution should be stored at -20°C in small, tightly sealed aliquots to prevent moisture absorption and repeated freeze-thaw cycles.[3] On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in the assay buffer immediately before use.

Q5: Can components of my sample interfere with the assay?

Yes, certain compounds in your sample could potentially interfere with the assay. For instance, strong nucleophiles can react with 4-NPF and lead to a high background. Highly colored compounds in your sample might also interfere with the absorbance reading of the 4-nitrophenolate product. It is always advisable to run a sample blank (sample without enzyme) to account for any intrinsic absorbance or non-enzymatic reactions caused by your sample matrix.

Q6: How can I construct a standard curve for my assay?

To quantify the amount of 4-nitrophenol produced, a standard curve should be prepared using known concentrations of 4-nitrophenol.

Procedure for 4-Nitrophenol Standard Curve:

  • Prepare a stock solution of 4-nitrophenol (e.g., 1 mM) in your assay buffer.

  • Perform serial dilutions of the stock solution to create a range of standards (e.g., 0, 10, 20, 40, 60, 80, 100 µM).[8]

  • Add the same volume of each standard to the wells of your microplate as your experimental samples.

  • Add the stop solution if your assay protocol requires it.

  • Measure the absorbance at 405 nm.

  • Plot the absorbance values against the corresponding 4-nitrophenol concentrations and perform a linear regression to determine the relationship between absorbance and product concentration.[8]

Experimental Protocols

General Protocol for a this compound (4-NPF) Enzyme Assay

This protocol provides a general workflow for measuring enzyme activity using 4-NPF. It is essential to optimize the specific concentrations, incubation time, and temperature for your particular enzyme.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer at the optimal pH for your enzyme (e.g., 50 mM Phosphate buffer, pH 7.0).

  • 4-NPF Stock Solution: Prepare a 100 mM stock solution of 4-NPF in anhydrous DMSO.

  • Enzyme Solution: Dilute your enzyme to the desired concentration in cold assay buffer just before use.

  • Stop Solution (Optional): A solution like 0.1 M Na₂CO₃ can be used to stop the reaction and maximize the color of the 4-nitrophenolate ion.

2. Assay Procedure (96-well plate format):

  • Add 180 µL of assay buffer to each well of a 96-well microplate.

  • Add 10 µL of the enzyme solution to the sample wells. For the blank wells, add 10 µL of assay buffer.

  • Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiate the reaction by adding 10 µL of a freshly prepared working solution of 4-NPF in assay buffer to all wells. The final concentration of 4-NPF needs to be optimized, but a starting point could be 1 mM.

  • Immediately measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 10-30 minutes) with readings taken every 30-60 seconds.[8]

  • Alternatively, for an endpoint assay, incubate the plate for a fixed time and then stop the reaction by adding 50 µL of stop solution. Measure the absorbance at 405 nm.

3. Data Analysis:

  • Subtract the rate of the blank reaction (spontaneous hydrolysis) from the rate of the enzymatic reaction.

  • Use the molar extinction coefficient of 4-nitrophenol under your assay conditions (or a standard curve) to convert the rate of change in absorbance to the rate of product formation.

Visualizations

Troubleshooting Flowchart for High Background in 4-NPF Assays

Troubleshooting_High_Background Troubleshooting High Background in 4-NPF Assays start High Background Signal Detected check_controls Is the background high in 'no-enzyme' or 'blank' controls? start->check_controls spontaneous_hydrolysis Potential Spontaneous Hydrolysis of 4-NPF check_controls->spontaneous_hydrolysis Yes enzyme_issue Issue is likely related to the enzyme or sample. check_controls->enzyme_issue No check_ph Is the assay pH > 7.5? spontaneous_hydrolysis->check_ph lower_ph Action: Lower assay pH if enzyme is active at a more neutral pH. check_ph->lower_ph Yes check_temp_time Are incubation time/temperature high? check_ph->check_temp_time No optimize_conditions Action: Reduce incubation time and/or temperature. check_temp_time->optimize_conditions Yes check_substrate_prep Was the 4-NPF solution freshly prepared? check_temp_time->check_substrate_prep No prepare_fresh Action: Always prepare 4-NPF solution fresh. check_substrate_prep->prepare_fresh No reagent_contamination Potential Reagent Contamination check_substrate_prep->reagent_contamination Yes check_reagents Are reagents (buffer, water) sterile and high-purity? reagent_contamination->check_reagents use_fresh_reagents Action: Use fresh, high-purity reagents. Filter-sterilize buffers. check_reagents->use_fresh_reagents No check_enzyme_conc Is the enzyme concentration too high? enzyme_issue->check_enzyme_conc titrate_enzyme Action: Titrate enzyme concentration to find the optimal level. check_enzyme_conc->titrate_enzyme Yes check_sample_interference Does the sample itself cause a high background? check_enzyme_conc->check_sample_interference No run_sample_blank Action: Run a sample blank (sample without enzyme). check_sample_interference->run_sample_blank Yes

Caption: A flowchart to diagnose and resolve high background signals in 4-NPF assays.

References

Technical Support Center: Optimizing 4-Nitrophenyl Formate Concentration for Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 4-Nitrophenyl formate (4-NPF) for enzyme kinetics experiments.

Troubleshooting Guide

This guide addresses common issues encountered during enzyme kinetic assays using this compound.

Question: Why is my background absorbance high even before adding the enzyme?

Answer: High background absorbance in your negative control (no-enzyme) wells is a common issue and can be attributed to the spontaneous hydrolysis of this compound.[1] 4-NPF is susceptible to hydrolysis in aqueous solutions, a process that can be accelerated by factors such as pH and temperature.[2]

Troubleshooting Steps:

  • Prepare Fresh Substrate Solutions: Always prepare your 4-NPF working solution immediately before use. Avoid storing aqueous dilutions of the substrate.[2]

  • Optimize pH: The rate of spontaneous hydrolysis is pH-dependent.[2][3] If possible, perform your assay at a more neutral pH, but be mindful of the optimal pH for your enzyme's activity.

  • Control for Spontaneous Hydrolysis: Always include a "no-enzyme" control for each substrate concentration. Subtract the rate of spontaneous hydrolysis from the rate of the enzymatic reaction.[1]

  • Check Reagent Purity: Ensure the purity of your buffer components and water to avoid contaminants that might catalyze hydrolysis.[2]

Question: My reaction rate is not linear over time. What could be the cause?

Answer: A non-linear reaction rate can be due to several factors, including substrate depletion, enzyme instability, or product inhibition.

Troubleshooting Steps:

  • Substrate Concentration: If the substrate concentration is too low, it may be rapidly consumed, leading to a decrease in the reaction rate. Ensure your 4-NPF concentration is not limiting, ideally at or above the Michaelis-Menten constant (Km) of your enzyme.[4]

  • Enzyme Concentration: The enzyme concentration might be too high, leading to a very rapid initial reaction that is difficult to measure accurately. Try reducing the enzyme concentration.

  • Enzyme Stability: Your enzyme may be unstable under the assay conditions (e.g., temperature, pH). Verify the stability of your enzyme under the experimental parameters.

  • Data Acquisition Time: Shorten the data acquisition time to focus on the initial linear phase of the reaction.

Question: I am observing low or no enzyme activity. What should I check?

Answer: Low or no detectable activity can stem from issues with the enzyme, the substrate, or the assay conditions.

Troubleshooting Steps:

  • Enzyme Activity: Confirm the activity of your enzyme stock using a known, reliable assay. Improper storage or handling can lead to a loss of enzyme activity.

  • Substrate Integrity: Ensure your 4-NPF has been stored correctly, protected from moisture and light, to prevent degradation.[5]

  • Assay Conditions: Verify that the pH, temperature, and buffer composition are optimal for your specific enzyme.

  • Solvent Effects: If you are using an organic solvent like DMSO to dissolve your 4-NPF, ensure the final concentration in the assay is low (typically <5% v/v), as higher concentrations can inhibit enzyme activity.[6]

Frequently Asked Questions (FAQs)

Q1: How do I prepare a this compound stock solution?

Due to its hydrolysis in water, 4-NPF should be dissolved in an anhydrous organic solvent such as dichloromethane or acetonitrile to prepare a concentrated stock solution.[5][7][8] This stock solution should be stored at -20°C, protected from light and moisture.[5] Working solutions should be prepared fresh by diluting the stock solution into the assay buffer immediately before the experiment.

Q2: What is the optimal concentration range for this compound in an enzyme kinetic assay?

The optimal concentration of 4-NPF depends on the kinetic properties of the enzyme being studied, specifically its Km value. To accurately determine the Michaelis-Menten constants (Km and Vmax), it is essential to measure the initial reaction rates over a range of substrate concentrations, typically from 0.1x Km to 10x Km.[4] If the Km is unknown, a good starting point is to test a range from approximately 0.01 mM to 1 mM.[8]

Q3: How do I calculate the concentration of the product, 4-nitrophenol?

The concentration of the yellow 4-nitrophenolate anion can be calculated using the Beer-Lambert law (A = εcl), where:

  • A is the absorbance measured at or around 405 nm.

  • ε (epsilon) is the molar extinction coefficient of 4-nitrophenolate under your specific assay conditions (pH, buffer).

  • c is the concentration of 4-nitrophenolate.

  • l is the path length of the light through the sample (typically 1 cm for a standard cuvette).

The molar extinction coefficient of 4-nitrophenol is highly pH-dependent.[9][10] It is crucial to use the correct value for your assay's pH or to determine it experimentally by creating a standard curve with known concentrations of 4-nitrophenol.[6][9]

Data Presentation

Table 1: Molar Extinction Coefficient of 4-Nitrophenol at Various pH Values

pHWavelength (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
> 9.2405~18,300 - 18,400
7.15348~5,400 (Isosbestic Point)
< 5.4405~200

Data compiled from multiple sources. The exact value can vary with buffer composition and temperature.[10]

Table 2: Solubility of this compound and Related Esters

CompoundSolventSolubilityStorage of Stock Solution
This compoundDichloromethaneSoluble-20°C, protected from light and moisture
This compoundWaterHydrolyzesNot recommended
4-Nitrophenyl butyrateDMSO~30 mg/mL-20°C
4-Nitrophenyl butyrateEthanol~15 mg/mL-20°C
4-Nitrophenyl stearateChloroform10 mM stock is feasible-20°C

Solubility data is approximate and can be affected by temperature and purity.[5][7][11][12]

Experimental Protocols

Protocol 1: Determining the Molar Extinction Coefficient of 4-Nitrophenol

  • Prepare a 1 mM stock solution of 4-nitrophenol in your assay buffer.

  • Create a series of dilutions from the stock solution (e.g., 0, 10, 20, 40, 60, 80, 100 µM) in the same assay buffer.

  • Measure the absorbance of each dilution at the wavelength you will use for your kinetic assay (e.g., 405 nm).

  • Plot absorbance versus the concentration of 4-nitrophenol.

  • Determine the slope of the line. The slope is the molar extinction coefficient (ε) in M⁻¹cm⁻¹ (assuming a 1 cm path length).[1]

Protocol 2: General Enzyme Kinetic Assay using this compound

  • Reagent Preparation:

    • Assay Buffer: Prepare your desired buffer at the optimal pH for your enzyme.

    • Enzyme Solution: Prepare a stock solution of your enzyme in a suitable buffer and dilute it to the desired working concentration in the assay buffer just before use. Keep the enzyme on ice.

    • Substrate Stock Solution: Prepare a concentrated stock solution of 4-NPF (e.g., 20-40 mM) in anhydrous acetonitrile or dichloromethane.[8]

  • Assay Setup (96-well plate format):

    • Add the assay buffer to each well.

    • Add varying concentrations of the 4-NPF working solution to the wells.

    • Include a "no-enzyme" control for each substrate concentration to measure spontaneous hydrolysis.

    • Include a "no-substrate" control to check for any background signal from the enzyme solution.

    • Pre-incubate the plate at the desired assay temperature for 5 minutes.

  • Reaction Initiation:

    • Start the reaction by adding the enzyme solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-heated to the assay temperature.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a period sufficient to determine the initial linear rate.[6]

  • Data Analysis:

    • For each substrate concentration, calculate the initial reaction rate (V₀) by determining the slope of the linear portion of the absorbance vs. time plot. Remember to subtract the rate of the "no-enzyme" control.

    • Convert the rate from ΔAbs/min to µmol/min using the Beer-Lambert law and the predetermined molar extinction coefficient of 4-nitrophenol.

    • Plot the initial reaction rate (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Mandatory Visualizations

Enzymatic_Hydrolysis_of_4NPF sub This compound (4-NPF) (Colorless) enz Enzyme (e.g., Esterase) sub->enz prod1 Formate enz->prod1 prod2 4-Nitrophenol (Colorless at acidic/neutral pH) enz->prod2 prod3 4-Nitrophenolate (Yellow at alkaline pH) prod2->prod3 pH > 7.15 oh OH- oh->prod2

Caption: Enzymatic hydrolysis of this compound.

Experimental_Workflow prep 1. Reagent Preparation (Buffer, Enzyme, 4-NPF Stock) setup 2. Assay Plate Setup (Vary [4-NPF], Add Buffer) prep->setup preincubate 3. Pre-incubation (5 min at Assay Temperature) setup->preincubate initiate 4. Initiate Reaction (Add Enzyme) preincubate->initiate measure 5. Kinetic Measurement (Read Absorbance at 405 nm over time) initiate->measure analyze 6. Data Analysis (Calculate Initial Velocities, Determine Km & Vmax) measure->analyze

Caption: General experimental workflow for a 4-NPF enzyme kinetic assay.

Troubleshooting_Tree start Problem Encountered high_bg High Background Signal? start->high_bg low_act Low/No Activity? start->low_act non_lin Non-linear Rate? start->non_lin sol_bg1 Prepare fresh 4-NPF solution high_bg->sol_bg1 Yes sol_bg2 Run 'no-enzyme' control high_bg->sol_bg2 Yes sol_act1 Check enzyme activity/storage low_act->sol_act1 Yes sol_act2 Verify assay conditions (pH, temp) low_act->sol_act2 Yes sol_lin1 Adjust enzyme/substrate concentration non_lin->sol_lin1 Yes sol_lin2 Reduce measurement time non_lin->sol_lin2 Yes

Caption: Troubleshooting decision tree for 4-NPF enzyme assays.

References

Why is my 4-Nitrophenyl formate solution turning yellow and how to fix it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Nitrophenyl formate.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution turning yellow?

A1: Your this compound solution is likely turning yellow due to hydrolysis, a chemical reaction with water. This compound is highly susceptible to moisture. When it reacts with water, it decomposes into formic acid and 4-nitrophenol.[1][2] In its protonated form, 4-nitrophenol is faintly yellow. However, under neutral to basic conditions, it deprotonates to form the 4-nitrophenolate ion, which has a distinct, bright yellow color.[3][4] The intensity of the yellow color can be an indicator of the extent of degradation.

Q2: Is a slightly yellow solution of this compound still usable?

A2: A pale yellow solution may still be suitable for some applications where a small amount of 4-nitrophenol impurity will not interfere with the downstream reaction or analysis. However, for applications requiring high purity, such as in quantitative assays or sensitive organic syntheses, the presence of 4-nitrophenol could be problematic. It is advisable to assess the level of impurity or purify the solution before use in such cases.

Q3: How can I prevent my this compound from turning yellow?

A3: To prevent the degradation of this compound, it is crucial to minimize its exposure to moisture.[1][2] Here are some best practices for storage and handling:

  • Storage: Store solid this compound in a tightly sealed container in a desiccator with a suitable drying agent (e.g., silica gel, Drierite). For long-term storage, keeping it in a freezer at -20°C is recommended.[2] The container should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

  • Handling: Whenever possible, handle this compound under an inert atmosphere, such as nitrogen or argon, particularly when preparing solutions.

  • Solvents: Use anhydrous (dry) solvents for preparing solutions. Solvents should be freshly opened or properly dried before use. Dichloromethane is a suitable solvent for this compound.[1][2]

Troubleshooting Guide

If you are experiencing issues with your this compound solution, this guide will help you diagnose the problem and find a solution.

Problem: My this compound solution is yellow.

Step 1: Assess the Severity of the Color Change

  • Pale Yellow: This indicates a low level of degradation. The solution might still be usable for non-sensitive applications.

  • Bright Yellow: This suggests significant decomposition has occurred. The solution is likely unsuitable for most applications without purification.

Step 2: Determine the Impact on Your Experiment

Consider whether the 4-nitrophenol impurity will interfere with your reaction or analysis. 4-nitrophenol is nucleophilic and can participate in side reactions. Its absorbance in the visible and UV range can also interfere with spectrophotometric measurements.

Step 3: Quantify the Impurity (Optional)

For a more precise assessment, you can quantify the amount of 4-nitrophenol in your solution using UV-Vis spectrophotometry. The 4-nitrophenolate ion has a strong absorbance maximum at approximately 400-405 nm.[3] By creating a calibration curve with known concentrations of 4-nitrophenol under the same buffer conditions, you can estimate the concentration of the impurity in your solution.

Quantitative Data for 4-Nitrophenol
PropertyValueNotes
pKa7.15 (at 25°C)The equilibrium between the colorless 4-nitrophenol and the yellow 4-nitrophenolate is pH-dependent.[3][5][6]
λmax (4-nitrophenol)~317 nmIn acidic to neutral aqueous solutions.
λmax (4-nitrophenolate)~405 nmIn basic aqueous solutions (pH > 8).[3]

Step 4: Choose a Solution

Based on your assessment, you have two main options:

  • Discard the solution: If the degradation is severe and you do not wish to purify it, it is best to discard the solution and prepare a fresh one using anhydrous solvents and proper handling techniques.

  • Purify the this compound: If the compound is valuable or a fresh batch is unavailable, you can purify it to remove the 4-nitrophenol impurity.

Experimental Protocols for Purification

Important Safety Note: Always handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Recrystallization

Recrystallization is a technique to purify solid compounds. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly. The desired compound will crystallize out of the solution, leaving the impurities behind in the solvent.

Materials:

  • Yellowed this compound

  • A suitable solvent system (e.g., a mixture of a good solvent and a poor solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Solvent Selection: A common solvent mixture for the recrystallization of esters is a combination of a solvent in which the compound is soluble (like ethyl acetate or dichloromethane) and a non-polar solvent in which it is less soluble (like hexanes or petroleum ether). You may need to perform a small-scale test to find the optimal solvent ratio.

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture gently on a hot plate to dissolve the solid.

  • Addition of Anti-solvent: Once the solid is dissolved, slowly add the "poor" solvent (e.g., hexanes) dropwise to the hot solution until you observe persistent cloudiness.

  • Re-dissolution: Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be.

  • Complete Crystallization: Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The purified this compound should be a white to off-white solid.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a technique used to separate components of a mixture based on their different affinities for a stationary phase (e.g., silica gel) and a mobile phase (the eluent).

Materials:

  • Yellowed this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (a mixture of a non-polar and a polar solvent, e.g., hexanes and ethyl acetate)

  • Collection tubes or flasks

  • Rotary evaporator

Methodology:

  • Eluent Selection: The choice of eluent is critical for good separation. A common starting point for esters is a mixture of hexanes and ethyl acetate. The optimal ratio can be determined by thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the this compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the impure this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Monitoring: Monitor the separation by TLC to identify the fractions containing the purified this compound. 4-nitrophenol is more polar and will elute later than the less polar this compound.

  • Fraction Pooling and Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent. The purified this compound should be a white to off-white solid.

Visual Guides

Hydrolysis_of_4_Nitrophenyl_formate cluster_deprotonation Deprotonation (in basic conditions) 4NPF This compound (Colorless) 4NP 4-Nitrophenol (Pale Yellow) 4NPF->4NP Hydrolysis H2O Water (Moisture) 4Nolate 4-Nitrophenolate Ion (Bright Yellow) 4NP->4Nolate Deprotonation FormicAcid Formic Acid

Caption: Hydrolysis of this compound to 4-nitrophenol.

Troubleshooting_Workflow start This compound solution is yellow assess_color Assess the color intensity start->assess_color pale_yellow Pale Yellow assess_color->pale_yellow Low bright_yellow Bright Yellow assess_color->bright_yellow High is_sensitive Is the experiment sensitive to impurities? pale_yellow->is_sensitive purify Purify the solution bright_yellow->purify use_with_caution Use solution with caution is_sensitive->use_with_caution No is_sensitive->purify Yes end_use Proceed with experiment use_with_caution->end_use discard Discard and prepare a fresh solution purify->discard Alternative end_stop Problem solved purify->end_stop discard->end_stop

Caption: Troubleshooting workflow for a yellow this compound solution.

References

Strategies to improve the yield of acylation reactions with 4-Nitrophenyl formate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for acylation reactions utilizing 4-nitrophenyl formate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring optimal reaction yields and purity.

Troubleshooting Guide

This section addresses common issues encountered during acylation reactions with this compound.

Issue Potential Cause Recommended Solutions
Low or No Product Yield 1. Inactive Catalyst: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for this reaction. Its absence or degradation can significantly slow down or halt the reaction.- Ensure DMAP Presence: Add a catalytic amount of DMAP (typically 0.05 - 0.2 equivalents) to the reaction mixture. - Use Fresh DMAP: Ensure the DMAP is fresh and has been stored properly to avoid degradation.
2. Insufficiently Reactive Substrate: Sterically hindered alcohols or electron-deficient amines may react slowly.- Increase Reaction Time: Monitor the reaction by TLC and allow it to proceed for a longer duration (e.g., 24 hours). - Increase Temperature: Gently heat the reaction mixture (e.g., to 40-60 °C), monitoring for potential side reactions. - Increase Catalyst Loading: For particularly challenging substrates, a higher loading of DMAP may be beneficial.
3. Hydrolysis of this compound: The acylating agent is sensitive to moisture, which can lead to its decomposition.- Use Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
4. Inadequate Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.- Use a Slight Excess of Acylating Agent: Employing a small excess (e.g., 1.1-1.2 equivalents) of this compound can help drive the reaction to completion.
Yellow Coloration of the Reaction Mixture Formation of 4-Nitrophenolate: The release of the 4-nitrophenol byproduct in the presence of a base (like DMAP or the amine substrate) forms the yellow 4-nitrophenolate anion.- This is Expected: A yellow color is a visual indicator that the acylation is proceeding. However, a very rapid and intense yellowing upon addition of an amine may suggest a side reaction or overly basic conditions.[1]
Difficult Product Purification 1. Presence of 4-Nitrophenol Byproduct: The 4-nitrophenol byproduct can be challenging to separate from the desired product due to similar polarities.- Aqueous Base Wash: During the work-up, wash the organic layer with a mild aqueous base (e.g., 1 M Na₂CO₃ or NaHCO₃ solution). This will deprotonate the acidic 4-nitrophenol, making it soluble in the aqueous phase. Repeat the wash until the yellow color in the organic layer is minimized. - Column Chromatography: If the base wash is insufficient, purification by column chromatography is often necessary.
2. Residual DMAP: The basic DMAP catalyst can complicate purification.- Aqueous Acid Wash: Wash the organic layer with a dilute acid solution (e.g., 1 M HCl or saturated NH₄Cl solution) to protonate and extract the DMAP into the aqueous layer. Be cautious if your product is acid-sensitive.
Formation of Multiple Products/Impurities 1. Side Reactions with Bifunctional Substrates: If the substrate has multiple nucleophilic sites, acylation may occur at more than one position.- Use of Protecting Groups: If chemoselectivity is an issue, consider protecting the more reactive functional groups.
2. Decomposition at Elevated Temperatures: Prolonged heating at high temperatures can lead to the decomposition of reactants or products.- Optimize Reaction Temperature: Aim for the lowest temperature that provides a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: Why is my acylation reaction with this compound not going to completion?

A1: Several factors can contribute to an incomplete reaction. Firstly, ensure you are using a catalyst, such as 4-(dimethylamino)pyridine (DMAP), as it significantly accelerates the rate of acylation.[2] Secondly, for sterically hindered or less reactive substrates, longer reaction times or gentle heating may be necessary. Finally, the presence of moisture can hydrolyze the this compound, so it is crucial to maintain anhydrous conditions.

Q2: The reaction mixture has turned bright yellow. Is this normal?

A2: Yes, a yellow color is a positive indication that the reaction is proceeding. This compound acylates your substrate by releasing 4-nitrophenol. In the slightly basic conditions of the reaction (due to the presence of DMAP or an amine substrate), 4-nitrophenol is deprotonated to form the 4-nitrophenolate anion, which is bright yellow.[1]

Q3: How can I effectively remove the 4-nitrophenol byproduct during work-up?

A3: The most common and effective method is to perform a liquid-liquid extraction with a mild aqueous base. Washing the organic layer with a solution of sodium carbonate or sodium bicarbonate will convert the acidic 4-nitrophenol into its water-soluble salt, which will then partition into the aqueous layer. Multiple washes may be necessary to remove all of the yellow color from the organic phase.

Q4: What is the optimal amount of DMAP to use?

A4: For most reactions, a catalytic amount of DMAP, typically ranging from 0.05 to 0.2 equivalents relative to the limiting reagent, is sufficient. Using a stoichiometric amount is generally unnecessary and can complicate purification. For very unreactive substrates, a higher catalytic loading might be beneficial, but this should be optimized on a case-by-case basis.

Q5: Can I use a different base instead of DMAP?

A5: While other bases like triethylamine can be used, DMAP is a superior nucleophilic catalyst for this type of acylation and is generally more effective at promoting the reaction, especially for less reactive substrates.[2] If using a less nucleophilic base like triethylamine, it is often used in stoichiometric amounts to act as an acid scavenger.[3]

Experimental Protocols

General Protocol for the Acylation of a Primary Amine
  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq.).

  • In a separate flask, dissolve this compound (1.1 eq.) in the same anhydrous solvent.

  • Add the this compound solution dropwise to the stirred amine solution at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with the organic solvent and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove DMAP), saturated aqueous NaHCO₃ (to remove 4-nitrophenol), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

General Protocol for the Acylation of a Sterically Hindered Alcohol
  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the sterically hindered alcohol (1.0 eq.) and DMAP (0.2 eq.) in anhydrous DCM or THF.

  • Add this compound (1.2 eq.) in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC. For very hindered alcohols, gentle heating (e.g., to 40 °C) may be required. These reactions may require longer reaction times (12-24 hours).

  • Once the starting material is consumed, cool the reaction to room temperature and dilute with the organic solvent.

  • Proceed with the work-up and purification as described in the protocol for primary amines.

Visualizations

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate (Amine/Alcohol) in Anhydrous Solvent add_dmap Add DMAP (Catalyst) start->add_dmap add_4npf Add 4-Nitrophenyl Formate Solution add_dmap->add_4npf monitor Monitor by TLC add_4npf->monitor quench Dilute with Organic Solvent monitor->quench Reaction Complete wash_acid Wash with 1M HCl quench->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base dry Dry and Concentrate wash_base->dry purify Column Chromatography (if needed) dry->purify end Pure Acylated Product purify->end

Caption: Experimental workflow for acylation with this compound.

Troubleshooting_Logic start Low Yield? catalyst Is DMAP present and fresh? start->catalyst Yes conditions Are conditions anhydrous? catalyst->conditions Yes add_catalyst Add catalytic DMAP. catalyst->add_catalyst No reactivity Is the substrate sterically hindered? conditions->reactivity Yes use_anhydrous Use oven-dried glassware and anhydrous solvents. conditions->use_anhydrous No increase_time_temp Increase reaction time and/or temperature. reactivity->increase_time_temp Yes

Caption: Troubleshooting logic for low yield in acylation reactions.

References

Common sources of interference in 4-Nitrophenyl formate-based experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Nitrophenyl formate (4-NPF) based experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to ensure the success and accuracy of your assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-NPF) and what is its primary application in research?

A1: this compound (4-NPF) is a chemical compound used as a chromogenic substrate in various enzyme assays. Its primary application is to measure the activity of enzymes such as esterases, lipases, and proteases. The enzymatic hydrolysis of the colorless 4-NPF releases 4-nitrophenol (pNP), which, under alkaline conditions, forms the yellow-colored p-nitrophenolate ion. The rate of formation of this yellow product, which can be quantified by measuring its absorbance at approximately 405-410 nm, is directly proportional to the enzyme's activity. 4-NPF is also utilized as a reagent for the formylation of amino groups in proteins and peptides.[1][2]

Q2: Why is my blank control (no enzyme) showing a high background signal?

A2: A high background signal in your blank control is most likely due to the spontaneous, non-enzymatic hydrolysis of 4-NPF. This auto-hydrolysis is a common issue with p-nitrophenyl esters and is significantly influenced by the pH and temperature of the assay buffer. Higher pH (neutral to alkaline) and elevated temperatures accelerate the rate of spontaneous hydrolysis, leading to the release of 4-nitrophenol and a subsequent increase in background absorbance.[3] It is crucial to run a "substrate-only" blank to measure this background rate, which can then be subtracted from your experimental values.

Q3: My 4-NPF solution appears cloudy or forms a precipitate when added to the assay buffer. What can I do?

A3: The limited aqueous solubility of 4-NPF and other p-nitrophenyl esters can lead to precipitation. To address this, 4-NPF should first be dissolved in a minimal amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a concentrated stock solution. This stock solution should then be added to the aqueous assay buffer with vigorous mixing to ensure proper dispersion. It is important to keep the final concentration of the organic solvent in the assay low (typically below 5%) to avoid denaturing the enzyme or otherwise interfering with the reaction.

Q4: Can the degradation products of 4-NPF interfere with my experiment?

A4: Yes, the degradation products of 4-NPF, which are 4-nitrophenol and formic acid, can potentially interfere with your assay. High concentrations of 4-nitrophenol can inhibit some enzymes, such as certain cytochrome P450 enzymes.[4] More significantly, the released formic acid can lead to the N-formylation of lysine residues and O-formylation of serine and threonine residues on your target protein or other proteins in the sample.[5] This post-translational modification can alter protein function, stability, and interaction with other molecules, potentially leading to misleading results.[6][7][8][9]

Troubleshooting Guide

Issue 1: High Background Absorbance
Possible Cause Recommended Solution
Spontaneous Hydrolysis of 4-NPF Optimize assay pH to be as low as is compatible with enzyme activity. Prepare 4-NPF solutions fresh daily. Run a "substrate-only" control and subtract the background rate from all measurements.[3]
Contaminated Reagents Use high-purity water and reagents. Ensure glassware is thoroughly cleaned.
Improper Blanking Ensure the blank control contains all reaction components except the enzyme.
Issue 2: Low or No Enzyme Activity
Possible Cause Recommended Solution
Inactive Enzyme Use a fresh enzyme preparation and ensure it has been stored correctly. Verify enzyme activity with a known, reliable substrate if available.
Sub-optimal Assay Conditions Optimize pH, temperature, and buffer composition for your specific enzyme.
Inhibitors in Sample or Buffer Be aware of potential inhibitors. For example, sodium azide can inhibit peroxidase activity if used in a coupled assay.[10] High concentrations of the product, p-nitrophenol, can also be inhibitory to some enzymes.[4]
Incorrect Substrate Concentration Determine the optimal substrate concentration (ideally around the Km value) for your enzyme.
Issue 3: Poor Reproducibility
Possible Cause Recommended Solution
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques. For viscous solutions, consider reverse pipetting.
Temperature Fluctuations Pre-incubate all reagents and plates at the assay temperature. Use a temperature-controlled plate reader.
Incomplete Mixing Ensure thorough mixing of all components upon addition, especially the substrate and enzyme.
Substrate Precipitation Prepare the 4-NPF solution as described in the FAQs to ensure it is fully dissolved and dispersed in the assay buffer. Visually inspect for any precipitation.

Data Presentation: Interference Sources

The following table summarizes common chemical interferents and their effects on 4-NPF based assays.

Interfering Substance Mechanism of Interference Typical Concentration to Avoid
Nucleophilic Buffers (e.g., Tris) Can react directly with the 4-NPF ester, leading to increased background hydrolysis.Consider using non-nucleophilic buffers like HEPES or phosphate buffers.
Ammonium Salts Can catalyze the hydrolysis of p-nitrophenyl esters, especially at neutral to alkaline pH.[11]If unavoidable, quantify the effect in the blank and keep the concentration consistent. Concentrations above 40% saturation may also decrease enzyme activity.[11]
Reducing Agents (e.g., DTT) May reduce the nitro group of 4-nitrophenol, causing a loss of the yellow color and affecting spectrophotometric readings.Avoid if possible or use a different detection method.
Detergents (e.g., SDS, Triton X-100) Can denature the enzyme at high concentrations. However, low concentrations of non-ionic detergents like Triton X-100 can aid in solubilizing lipophilic substrates.[12]Typically keep below 1%. Optimize the concentration for your specific assay.
EDTA Can chelate metal ions that may be required as cofactors for the enzyme.> 0.5 mM.[12]
Sodium Azide A potent inhibitor of horseradish peroxidase (HRP), which may be used in coupled assays.[10]> 0.2%.[12]

Experimental Protocols

Protocol 1: General Esterase/Lipase Activity Assay using 4-NPF

This protocol provides a general framework for measuring esterase or lipase activity. Optimal conditions (e.g., buffer pH, temperature, substrate concentration) should be determined empirically for each specific enzyme.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.4). The choice of buffer is critical to maintain both enzyme activity and the stability of 4-NPF.

  • 4-NPF Stock Solution (10 mM): Dissolve 1.67 mg of 4-NPF in 1 mL of anhydrous DMSO or ethanol. This stock solution should be prepared fresh.

  • Enzyme Solution: Prepare a dilution series of your enzyme in cold assay buffer.

2. Assay Procedure (96-well plate format):

  • Add 180 µL of assay buffer to each well.

  • Add 10 µL of the enzyme solution (or buffer for the blank control) to the appropriate wells.

  • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 10 µL of the 10 mM 4-NPF stock solution to each well (final concentration 0.5 mM).

  • Immediately measure the absorbance at 405 nm in a kinetic mode, taking readings every 30-60 seconds for 10-20 minutes.

3. Data Analysis:

  • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve.

  • Subtract the rate of the blank (spontaneous hydrolysis) from the rates of the enzyme-containing wells.

  • Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitrophenol at the specific pH of your assay.

Visualizations

G Troubleshooting Workflow for High Background in 4-NPF Assays start Start: High Background Signal check_blank Is the blank (no enzyme) high? start->check_blank spontaneous_hydrolysis Issue: Spontaneous Hydrolysis check_blank->spontaneous_hydrolysis Yes contamination Issue: Reagent Contamination check_blank->contamination No optimize_pH Action: Lower Assay pH spontaneous_hydrolysis->optimize_pH fresh_substrate Action: Prepare Fresh 4-NPF optimize_pH->fresh_substrate subtract_blank Action: Subtract Blank Rate fresh_substrate->subtract_blank end End: Background Resolved subtract_blank->end pure_reagents Action: Use High-Purity Reagents contamination->pure_reagents pure_reagents->end G Potential Interference by 4-NPF Degradation Products cluster_reaction 4-NPF Hydrolysis cluster_interference Potential Interference NPF This compound (4-NPF) hydrolysis Hydrolysis (Enzymatic or Spontaneous) NPF->hydrolysis NP 4-Nitrophenol (pNP) hydrolysis->NP FA Formic Acid hydrolysis->FA enzyme_inhibition Enzyme Inhibition NP->enzyme_inhibition Can inhibit certain enzymes protein_formylation Protein Formylation FA->protein_formylation Can lead to altered_function Altered Protein Function, Stability, and Interactions protein_formylation->altered_function G General Experimental Workflow for 4-NPF based Enzyme Assay prep_reagents 1. Prepare Reagents (Buffer, 4-NPF stock, Enzyme) assay_setup 2. Set up Assay Plate (Buffer, Enzyme/Blank) prep_reagents->assay_setup pre_incubate 3. Pre-incubate (e.g., 5 min at 37°C) assay_setup->pre_incubate initiate_reaction 4. Initiate Reaction (Add 4-NPF) pre_incubate->initiate_reaction kinetic_read 5. Kinetic Measurement (Absorbance at 405 nm) initiate_reaction->kinetic_read data_analysis 6. Data Analysis (Calculate rates, subtract blank) kinetic_read->data_analysis

References

Technical Support Center: Effectively Quenching Reactions Containing 4-Nitrophenyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the effective quenching of reactions involving 4-Nitrophenyl formate (4-NPF). Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of quenching a reaction containing this compound?

Quenching is a critical step to halt the reaction at a desired endpoint. In reactions where this compound is used as a formylating agent, for instance, in the formation of carbamates with primary or secondary amines, quenching deactivates any unreacted 4-NPF. This prevents the formation of side products and ensures the purity of the desired product.

Q2: How does a quenching agent work in this context?

Quenching agents are typically nucleophiles that react with the remaining electrophilic this compound. Primary amines are highly effective as they rapidly attack the carbonyl group of the formate, leading to the formation of a stable, inert formamide and the release of the 4-nitrophenolate anion.

Q3: What are the most common quenching agents for this compound reactions?

The most common and effective quenching agents are small molecules containing primary amines. These include Tris(hydroxymethyl)aminomethane (Tris), glycine, and ethanolamine.[1] These reagents are readily available, highly reactive towards 4-NPF, and the resulting byproducts are typically easy to remove during work-up.

Q4: Can water be used to quench the reaction?

While this compound can be hydrolyzed by water, this process is often slower compared to the reaction with amine-based quenching agents, especially under neutral pH conditions. Hydrolysis is more significant under basic conditions.[2] For rapid and efficient quenching, primary amine-based reagents are generally preferred.

Troubleshooting Guide

This guide addresses common issues encountered during the quenching and work-up of reactions involving this compound.

Issue Potential Cause Recommended Solution
Persistent Yellow Color in Product The yellow color is due to the presence of the 4-nitrophenol or 4-nitrophenolate byproduct. This indicates that it was not fully removed during the work-up and purification steps.Work-up: Perform aqueous washes with a mild base (e.g., 1M sodium carbonate solution) to extract the acidic 4-nitrophenol into the aqueous layer. Repeat the washes until the organic layer is colorless. Purification: If the yellow color persists, purification by column chromatography on silica gel can effectively separate the product from the more polar 4-nitrophenol.
Low Yield of Desired Product Incomplete Reaction: The reaction may not have gone to completion before quenching. Premature Quenching: The quenching agent was added too early. Side Reactions: The this compound may have been consumed by side reactions, such as hydrolysis, if moisture was present.Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, or ¹H NMR) to ensure the consumption of the starting material before quenching. Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions to minimize hydrolysis of the this compound.
Formation of Multiple Products/Impurities Incomplete Quenching: Unreacted this compound may react with the product or other species during work-up. Side Reactions with Quenching Agent: While uncommon, the quenching agent could potentially react with the desired product under certain conditions.Efficient Quenching: Ensure an adequate excess of the quenching agent is used and allow sufficient time for the quenching reaction to complete (see protocols below). Appropriate Quencher: Select a quenching agent that is not expected to react with your product. Tris and glycine are generally inert towards many functional groups.
Difficulty in Removing Quenching Agent Byproducts The formylated quenching agent (e.g., formyl-glycine) may be soluble in the organic phase, making its removal by simple aqueous extraction challenging.Aqueous Extraction: The formylated byproducts of Tris and glycine have increased polarity and can often be removed with aqueous washes. Silica Gel Chromatography: If extraction is insufficient, column chromatography is a reliable method to separate the desired product from these byproducts.

Quantitative Data Summary

The selection of a quenching agent can be guided by its efficiency, which is influenced by factors such as concentration, reaction time, and temperature. The following table provides a general comparison of commonly used quenching agents for activated esters, which are analogous to this compound.

Quenching Agent Typical Concentration Typical Incubation Time Temperature Notes
Tris-HCl (pH ~8) 20-100 mM15-30 minutesRoom TemperatureHighly effective and commonly used. The resulting formylated Tris is highly water-soluble.
Glycine 20-100 mM15-30 minutesRoom TemperatureAnother widely used and efficient quenching reagent.[1]
Ethanolamine 20-50 mM15 minutesRoom TemperatureAn effective alternative primary amine-containing quenching agent.[1]
Hydroxylamine 10 mM15 minutesRoom TemperatureCan also be used to quench the reaction.[1]

Experimental Protocols

Below are detailed methodologies for quenching a reaction containing this compound.

Protocol 1: Quenching with Tris-HCl

This protocol is suitable for most organic solvents that are immiscible with water.

  • Reaction Completion: Monitor the primary reaction (e.g., formylation of an amine) by a suitable analytical method (TLC, LC-MS) to confirm the consumption of the starting material.

  • Prepare Quenching Solution: Prepare a 1 M stock solution of Tris-HCl, pH 8.0, in water.

  • Quenching Step: Add the 1 M Tris-HCl solution to the reaction mixture to achieve a final concentration of 50-100 mM of Tris.

  • Incubation: Stir the mixture vigorously for 15-30 minutes at room temperature to ensure complete quenching of any unreacted this compound.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • If your product is in an organic solvent, you can proceed with an aqueous work-up.

    • Wash the organic layer with 1 M sodium carbonate solution (2 x volume of organic layer) to remove the 4-nitrophenol byproduct. Repeat until the organic layer is colorless.

    • Wash the organic layer with brine (1 x volume of organic layer).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Protocol 2: Quenching with Glycine

This protocol is also suitable for water-immiscible organic solvents.

  • Reaction Completion: Confirm the reaction is complete via analytical monitoring.

  • Prepare Quenching Solution: Prepare a 1 M stock solution of glycine in water. You may need to adjust the pH to ~8 with NaOH for better solubility and reactivity.

  • Quenching Step: Add the glycine solution to the reaction mixture to a final concentration of 50-100 mM.

  • Incubation: Stir the reaction mixture vigorously for 15-30 minutes at room temperature.

  • Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.

Mandatory Visualizations

Quenching_Workflow cluster_reaction Reaction Phase cluster_quenching Quenching Phase cluster_workup Work-up & Purification A Reaction Mixture (Product + unreacted 4-NPF) B Add Quenching Agent (e.g., Tris, Glycine) A->B Reaction Complete C Incubate (15-30 min, RT) B->C D Aqueous Wash (e.g., Na2CO3) C->D Quenching Complete E Purification (e.g., Chromatography) D->E Remove Byproducts F Pure Product E->F

Caption: Experimental workflow for quenching a this compound reaction.

Troubleshooting_Logic Start Problem with Quenched Reaction Mixture Q1 Persistent Yellow Color? Start->Q1 A1_Yes Perform Aqueous Wash with Base Q1->A1_Yes Yes Q2 Low Yield of Product? Q1->Q2 No A1_Yes->Q2 A2_Yes Verify Reaction Completion Before Quenching Q2->A2_Yes Yes Q3 Multiple Products/Impurities? Q2->Q3 No A2_Yes->Q3 A3_Yes Ensure Sufficient Quenching Time/Reagent Q3->A3_Yes Yes End Successful Quenching and Work-up Q3->End No A3_Yes->End

Caption: Troubleshooting logic for quenching this compound reactions.

References

Technical Support Center: 4-Nitrophenyl Formate (4-NFP) Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of dilute 4-Nitrophenyl formate (4-NFP) working solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific problems you might encounter with 4-NFP working solutions, offering potential causes and actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
High background signal or immediate yellow color upon dilution 1. Hydrolysis of 4-NFP stock: The concentrated stock solution may have been exposed to moisture. 2. Spontaneous hydrolysis in aqueous buffer: The pH of the working solution is too high (alkaline), or the solution has been stored for too long before use.[1] 3. Contaminated buffer: The buffer may contain nucleophiles or have microbial contamination.1. Prepare a fresh stock solution of 4-NFP in an anhydrous organic solvent (e.g., DMSO, acetonitrile). Store in small aliquots at -20°C or below, protected from light and moisture. 2. Prepare the dilute working solution immediately before use. For assays requiring basic conditions, perform a control experiment without the enzyme to measure the rate of spontaneous hydrolysis and subtract this from the experimental rate. Consider lowering the pH of the assay if the experimental design allows. 3. Use freshly prepared, high-purity buffers. Filter-sterilize buffers if necessary.
Inconsistent or non-reproducible results 1. Inconsistent timing: The time between preparing the working solution and starting the assay varies between experiments. 2. Temperature fluctuations: Variations in room temperature or instrument temperature can affect the rate of hydrolysis.[2] 3. Pipetting errors: Inaccurate pipetting of the concentrated stock solution or the working solution.1. Standardize the experimental workflow. Prepare the working solution at the same time point for each experiment and initiate the assay immediately after preparation. 2. Ensure that the assay buffer and instrument are temperature-controlled. Allow all reagents to equilibrate to the assay temperature before starting the reaction. 3. Use calibrated pipettes and proper pipetting techniques. For preparing the working solution, add the small volume of concentrated stock to the larger volume of buffer and mix thoroughly.
Precipitation of 4-NFP in the working solution 1. Low solubility in aqueous buffer: The concentration of 4-NFP exceeds its solubility limit in the aqueous buffer. 2. "Salting out" effect: High salt concentrations in the buffer can reduce the solubility of organic compounds.1. Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is sufficient to maintain solubility, but low enough not to interfere with the assay (typically ≤1% v/v). 2. If possible, reduce the salt concentration of the buffer. Alternatively, consider using a different buffer system.

Frequently Asked Questions (FAQs)

Here are answers to some frequently asked questions about the stability of dilute 4-NFP working solutions.

Q1: How stable is this compound in aqueous solutions?

A1: this compound is generally unstable in aqueous solutions and undergoes hydrolysis to form 4-nitrophenol and formic acid. The rate of hydrolysis is highly dependent on the pH of the solution. It is relatively stable in acidic to neutral conditions but hydrolyzes rapidly under alkaline conditions (pH > 8).[1] Therefore, it is crucial to prepare fresh working solutions immediately before each experiment.

Q2: What is the optimal way to prepare a 4-NFP working solution?

A2: The recommended method is to first prepare a concentrated stock solution (e.g., 100 mM) in a dry, aprotic organic solvent such as Dimethyl Sulfoxide (DMSO) or acetonitrile. This stock solution should be stored in small, tightly sealed aliquots at -20°C or below, protected from light. The working solution should be prepared immediately before use by diluting the stock solution into the desired aqueous buffer.

Q3: How does pH affect the stability of 4-NFP solutions?

A3: The stability of 4-NFP is significantly influenced by pH. The rate of hydrolysis is slow in acidic and neutral solutions but increases dramatically in basic solutions. This is due to the increased concentration of hydroxide ions, which act as a nucleophile and attack the carbonyl carbon of the formate ester. For quantitative analysis of hydrolysis, it is important to note that the product, 4-nitrophenol, has a pKa of approximately 7.15.[1] Above this pH, it will deprotonate to the 4-nitrophenolate ion, which has a characteristic yellow color and can be monitored spectrophotometrically at around 413 nm.[1][3]

Q4: Can the choice of buffer affect the stability of the 4-NFP working solution?

A4: Yes, the buffer composition can influence the stability of 4-NFP. Some buffer components can act as nucleophiles and catalyze the hydrolysis of the ester. For example, buffers containing primary or secondary amines (e.g., Tris) may be more reactive than buffers like phosphate or HEPES. It is advisable to test the stability of 4-NFP in your specific buffer system by monitoring the background hydrolysis rate in the absence of your enzyme or reactant of interest.

Q5: What is the degradation pathway for this compound in aqueous solutions?

A5: In aqueous solutions, this compound undergoes hydrolysis. The primary degradation pathway is the nucleophilic attack of a water molecule or a hydroxide ion on the carbonyl carbon of the formate group. This leads to the formation of a tetrahedral intermediate, which then collapses to release 4-nitrophenol and formic acid. Under basic conditions, the 4-nitrophenol is deprotonated to the 4-nitrophenolate ion.

Experimental Protocols

Protocol for Preparation of a 100 mM this compound Stock Solution

Materials:

  • This compound (MW: 167.12 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and pipettes

Procedure:

  • Accurately weigh 16.71 mg of this compound.

  • Transfer the weighed powder to a clean, dry microcentrifuge tube or amber vial.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the solution until the solid is completely dissolved.

  • Store the 100 mM stock solution in small aliquots at -20°C, protected from light.

Protocol for Preparation of a 1 mM this compound Working Solution

Materials:

  • 100 mM this compound stock solution in DMSO

  • Desired aqueous assay buffer (e.g., 50 mM Phosphate buffer, pH 7.4)

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the 100 mM 4-NFP stock solution at room temperature.

  • In a sterile microcentrifuge tube, add 990 µL of the desired assay buffer.

  • Add 10 µL of the 100 mM 4-NFP stock solution to the assay buffer.

  • Gently vortex the solution to ensure it is well mixed.

  • Use the freshly prepared 1 mM working solution immediately in your experiment.

Data Presentation

The following table summarizes the expected qualitative stability of 4-NFP working solutions under different conditions, based on data from analogous p-nitrophenyl esters.

ConditionExpected Stability of Dilute 4-NFP SolutionRationale
pH 4-6 Relatively StableLow concentration of hydroxide ions, minimizing base-catalyzed hydrolysis.
pH 7-8 Moderately UnstableIncreased rate of hydrolysis as the concentration of hydroxide ions increases.
pH > 8 Highly UnstableRapid hydrolysis due to significant base-catalyzed reaction.[1]
Low Temperature (4°C) Increased StabilityLower kinetic energy reduces the rate of hydrolysis.
Room Temperature (25°C) Standard InstabilityBaseline for typical experimental conditions.
Elevated Temperature (37°C) Decreased StabilityIncreased kinetic energy accelerates the rate of hydrolysis.[2]
Presence of Nucleophilic Buffers (e.g., Tris) Potentially Decreased StabilityBuffer components may directly participate in the hydrolysis reaction.

Visualizations

Hydrolysis_Pathway cluster_reaction Hydrolysis Reaction NFP This compound Intermediate Tetrahedral Intermediate NFP->Intermediate + H2O / OH- Products 4-Nitrophenol + Formic Acid Intermediate->Products Phenolate 4-Nitrophenolate Ion Products->Phenolate + OH- (pH > 7.15)

Caption: Hydrolysis pathway of this compound in aqueous solution.

Experimental_Workflow cluster_prep Solution Preparation cluster_assay Assay Protocol Stock Prepare Concentrated 4-NFP Stock in DMSO Store Store Stock at -20°C in Aliquots Stock->Store Dilute Prepare Dilute Working Solution in Buffer (Immediately Before Use) Store->Dilute Thaw one aliquot Assay Initiate Assay Dilute->Assay Analyze Spectrophotometric Analysis (413 nm) Assay->Analyze

Caption: Recommended workflow for preparing and using 4-NFP working solutions.

References

Troubleshooting poor reproducibility in 4-Nitrophenyl formate assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing poor reproducibility in 4-Nitrophenyl formate (4-NPF) assays for measuring esterase or lipase activity.

Frequently Asked Questions (FAQs)

Q1: Why are my blank (no-enzyme control) readings high and inconsistent?

High and variable blank readings are a common source of poor reproducibility and are often due to the spontaneous hydrolysis of 4-NPF in the aqueous buffer.[1]

  • Substrate Instability: 4-NPF is unstable in aqueous solutions and can hydrolyze spontaneously, producing 4-nitrophenol, the same product the enzyme generates.[1] This reaction is dependent on pH and temperature.

  • Buffer Composition: The hydrolysis rate can increase in neutral and alkaline conditions.[2] Certain buffer components, like ammonium salts, can also catalyze the hydrolysis of p-nitrophenyl esters.[2]

  • Contamination: Contamination in the buffer or water can also lead to increased background signal.

Troubleshooting Steps:

  • Prepare 4-NPF Fresh: Always prepare the 4-NPF working solution immediately before starting the assay.[1] Do not store aqueous solutions of 4-NPF.[3]

  • Run Parallel Blanks: For every experiment, run a no-enzyme control to measure the rate of spontaneous hydrolysis. Subtract this rate from the rate measured in the presence of the enzyme.[1]

  • Optimize pH: If possible for your enzyme, perform the assay at a slightly acidic pH to reduce the spontaneous hydrolysis rate.

  • Check Buffer Components: Be aware that components like ammonium sulfate can increase non-enzymatic hydrolysis. If their presence is unavoidable, a proper blank control is critical.[2]

Q2: My reaction rate is very low or non-existent, even with the enzyme. What is the problem?

Low or no signal suggests an issue with one of the core components of the reaction.

  • Improper Reagent Preparation: Incorrect concentrations of the enzyme or substrate can lead to low signal.

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors in the sample.

  • Substrate Solubility: 4-NPF and similar esters are sparingly soluble in aqueous buffers.[3] If the substrate is not fully dissolved, its effective concentration will be lower than expected.

Troubleshooting Steps:

  • Verify Concentrations: Double-check all calculations for enzyme and substrate dilutions.

  • Test Enzyme Activity: Use a positive control with a known active enzyme to ensure the assay components are working correctly.

  • Improve Substrate Solubility: Prepare a concentrated stock of 4-NPF in an organic solvent like DMSO or ethanol before diluting it into the aqueous assay buffer.[3] Note that high concentrations of organic solvents can impact enzyme activity.[4]

  • Check for Inhibitors: Ensure buffers and samples are free from known enzyme inhibitors.

Q3: I'm seeing significant variability between my replicate wells (poor precision). What are the common causes?

Poor precision is often caused by small, inconsistent variations in experimental technique.

  • Pipetting Errors: Inconsistent volumes of enzyme, substrate, or buffer will lead to variability. This is especially critical when adding small volumes.

  • Temperature Fluctuations: Enzyme activity is highly dependent on temperature. Inconsistent temperature across the plate or between assays can cause variable results.

  • Mixing: Inadequate mixing in the wells can lead to localized concentration gradients of reactants, resulting in inconsistent reaction rates.

  • Timing: The timing of reagent addition and absorbance readings must be precise and consistent for all wells.

Troubleshooting Steps:

  • Calibrate Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques.

  • Pre-incubate: Pre-incubate the plate and reagents at the desired reaction temperature to ensure thermal equilibrium before starting the reaction.

  • Ensure Proper Mixing: After adding reagents, mix the plate gently but thoroughly, for example, by using a plate shaker or by carefully pipetting up and down. Avoid introducing air bubbles.

  • Automate Addition: If possible, use a multichannel pipette or automated liquid handler to add reagents to all wells simultaneously to ensure consistent timing.

Experimental Protocols & Data

General Protocol for 4-NPF Esterase Assay

This protocol provides a general framework. Optimal conditions (e.g., buffer pH, temperature, concentrations) should be determined empirically for each specific enzyme.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer for your enzyme (e.g., 50 mM Sodium Phosphate, pH 7.2).

  • Enzyme Stock Solution: Prepare a concentrated stock of your enzyme in the assay buffer.

  • 4-NPF Stock Solution: Prepare a 100 mM stock solution of 4-NPF in a dry organic solvent such as DMSO or acetonitrile. This stock should be stored at -20°C.

  • 4-Nitrophenol (4-NP) Standard Stock: Prepare a 1 mM stock solution of 4-NP in the assay buffer to create a standard curve.

2. Assay Procedure:

  • Prepare a 4-NP standard curve by making serial dilutions of the 4-NP stock solution in the assay buffer (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

  • Add 180 µL of assay buffer to each well of a 96-well plate.

  • Add 10 µL of the enzyme solution to the sample wells. For blank wells, add 10 µL of assay buffer.

  • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Prepare the 4-NPF working solution by diluting the stock solution into the assay buffer immediately before use.

  • Initiate the reaction by adding 10 µL of the fresh 4-NPF working solution to all wells.

  • Immediately begin monitoring the absorbance at 405-413 nm every minute for 10-30 minutes using a microplate reader.[1][5]

3. Data Analysis:

  • Plot the absorbance values from the 4-NP standard curve against their known concentrations to determine the extinction coefficient (slope of the line).

  • Calculate the rate of reaction (V₀) for each well by determining the initial linear slope of the absorbance vs. time plot.

  • Subtract the rate of the blank (no-enzyme control) from the rates of the sample wells to get the enzyme-catalyzed rate.

  • Convert the corrected rate (mAbs/min) to product concentration over time (µmol/min) using the Beer-Lambert law and the extinction coefficient derived from the standard curve.

Quantitative Data Summary

The stability of p-nitrophenyl esters is highly dependent on pH and the presence of certain salts.

ConditionEffect on 4-NPF HydrolysisImplication for Assay ReproducibilityReference
Alkaline pH Increased rate of spontaneous hydrolysis.High background signal, reducing dynamic range and reproducibility.[2]
Neutral pH Moderate rate of spontaneous hydrolysis.A no-enzyme control is essential to correct for background.[2]
Acidic pH Decreased rate of spontaneous hydrolysis.May be optimal for reducing background, but must be compatible with enzyme activity.[4]
Ammonium Salts Can catalyze hydrolysis, increasing the non-enzymatic rate.If present from purification steps, can artificially inflate reaction rates and variability.[2]

Visual Guides

Enzymatic Reaction Workflow

The following diagram illustrates the basic chemical reaction catalyzed by an esterase using 4-NPF as a substrate.

G r1 This compound (4-NPF) (Colorless) p1 4-Nitrophenol (4-NP) (Yellow, Abs @ ~405 nm) r1->p1 Hydrolysis r2 Enzyme (Esterase) p3 Enzyme (Regenerated) r2->p3 Catalysis p2 Formate

Caption: Enzymatic hydrolysis of 4-NPF to produce 4-Nitrophenol.

General Experimental Workflow

This diagram outlines the critical steps in performing a 4-NPF assay, highlighting points where errors can be introduced.

G prep 1. Reagent Preparation (Buffer, Enzyme, 4-NPF Stock) plate 2. Plate Setup (Add Buffer & Enzyme/Blank) prep->plate incubate 3. Pre-incubation (Equilibrate Temperature) plate->incubate add_npf 4. Prepare & Add 4-NPF (Make fresh, Add to all wells) incubate->add_npf read 5. Kinetic Reading (Measure Absorbance over Time) add_npf->read analyze 6. Data Analysis (Calculate Rates, Subtract Blank) read->analyze

Caption: Standard workflow for a kinetic 4-NPF enzyme assay.

Troubleshooting Decision Tree

Use this flowchart to diagnose the cause of poor reproducibility in your 4-NPF assay.

G start Start Troubleshooting q1 Are Blank (No-Enzyme) Readings High or Variable? start->q1 sol1 Issue: Spontaneous Hydrolysis 1. Make 4-NPF solution fresh. 2. Check buffer pH (lower if possible). 3. Ensure no contamination. q1->sol1 YES q2 Are Replicates (Duplicates/Triplicates) Inconsistent? q1->q2 NO a1_yes YES a1_no NO sol1->q2 sol2 Issue: Precision Problem 1. Check pipette calibration. 2. Ensure consistent timing. 3. Ensure proper mixing in wells. 4. Pre-warm plate and reagents. q2->sol2 YES q3 Is the Reaction Rate (Signal) Too Low? q2->q3 NO a2_yes YES a2_no NO sol2->q3 sol3 Issue: Inactive Components 1. Verify enzyme/substrate concentrations. 2. Check 4-NPF solubility (use DMSO stock). 3. Test with a positive control enzyme. q3->sol3 YES end Assay Optimized q3->end NO a3_yes YES a3_no NO sol3->end

Caption: Decision tree for troubleshooting 4-NPF assay reproducibility.

References

Optimizing reaction buffer pH for 4-Nitrophenyl formate stability and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Nitrophenyl formate (4-NPF). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed troubleshooting guides and frequently asked questions regarding the stability and reactivity of 4-NPF, with a focus on reaction buffer pH.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the stability of this compound in aqueous solutions?

A1: The primary factor affecting the stability of 4-NPF in aqueous solutions is the pH of the buffer. 4-NPF is susceptible to hydrolysis, which increases significantly with rising pH. Under basic conditions, the ester bond is more readily cleaved, leading to the release of 4-nitrophenol. This hydrolysis is often observable as the solution turns yellow due to the formation of the 4-nitrophenolate ion under basic conditions.[1][2]

Q2: How does pH affect the reactivity of 4-NPF with primary amines (e.g., lysine residues on proteins)?

A2: The reaction of 4-NPF with primary amines, a common application in bioconjugation, is also highly pH-dependent. For the amine to act as an effective nucleophile, it needs to be in its deprotonated state. Therefore, the reaction is typically carried out in a slightly alkaline buffer, with a pH range of 7.5 to 8.5 being common. At this pH, a sufficient concentration of the primary amine is deprotonated and available to react with the 4-NPF.

Q3: What is the role of the 4-nitrophenyl group in 4-NPF?

A3: The 4-nitrophenyl group serves as an excellent leaving group. Its electron-withdrawing nature makes the carbonyl carbon of the formate group highly susceptible to nucleophilic attack. Upon cleavage, it forms 4-nitrophenol, which, under basic conditions, deprotonates to the 4-nitrophenolate ion. This ion has a distinct yellow color and a strong absorbance around 400-413 nm, which can be used to monitor the progress of the reaction spectrophotometrically.[1][2][3]

Q4: Can the buffer components themselves react with 4-NPF?

A4: Yes, it is crucial to select a non-nucleophilic buffer. Buffers containing primary or secondary amine groups, such as Tris, can compete with the intended nucleophile and react with 4-NPF. It is advisable to use buffers like phosphate, carbonate, or HEPES, which are less likely to participate in the reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of 4-NPF activity (hydrolysis) before addition of the target molecule. The pH of the buffer is too high, leading to rapid hydrolysis of the 4-NPF.Prepare the 4-NPF solution immediately before use. Consider lowering the pH of the stock solution or adding the 4-NPF directly to the reaction mixture.
Low reaction efficiency with the target amine. The pH of the reaction buffer is too low, resulting in the protonation of the target amine, which reduces its nucleophilicity.Increase the pH of the reaction buffer to a range of 7.5-8.5 to ensure a sufficient concentration of deprotonated amine.
The reaction mixture turns yellow immediately upon addition of 4-NPF, but little to no desired product is formed. This indicates rapid hydrolysis of 4-NPF due to a high pH or the presence of contaminating nucleophiles.Verify the pH of all solutions. Ensure that the buffer is non-nucleophilic (e.g., avoid Tris). Purify all components to remove any contaminating nucleophiles.
Formation of multiple products or impurities. Side reactions may be occurring. This could be due to the reaction of 4-NPF with other nucleophilic groups on the target molecule or buffer components.Optimize the stoichiometry of the reactants. Consider using a lower molar excess of 4-NPF. Ensure the use of a non-nucleophilic buffer.
Difficulty in purifying the final product from unreacted 4-NPF and 4-nitrophenol. Both 4-NPF and its hydrolysis product, 4-nitrophenol, can be challenging to remove.Quench the reaction with a small molecule amine like glycine or Tris to consume excess 4-NPF. Utilize purification methods such as dialysis, size-exclusion chromatography, or tangential flow filtration to remove small molecule impurities.

Data Presentation

Table 1: pH-Dependent Stability of this compound (Illustrative Data)

Note: The following data is illustrative and based on the known behavior of 4-nitrophenyl esters. Actual rates should be determined empirically.

pHPredominant SpeciesRelative Hydrolysis RateEstimated Half-life (t½)
4.04-NPF (stable)Very Low> 24 hours
6.04-NPF (stable)LowSeveral hours
7.04-NPF (hydrolysis begins)Moderate~ 1-2 hours
8.04-NPF (significant hydrolysis)High< 30 minutes
9.04-NPF (rapid hydrolysis)Very High< 5 minutes

Table 2: Recommended Buffer Systems for 4-NPF Reactions

BufferpKaRecommended pH RangeNotes
Phosphate2.1, 7.2, 12.36.5 - 7.5Commonly used, non-nucleophilic.
HEPES7.57.0 - 8.0Good buffering capacity in the optimal reaction range.
Carbonate6.4, 10.38.0 - 9.0Effective for reactions requiring a slightly higher pH.

Experimental Protocols

Protocol 1: Determining the pH-Dependent Hydrolysis Rate of 4-NPF

This protocol outlines a spectrophotometric method to determine the rate of 4-NPF hydrolysis at various pH values.

  • Buffer Preparation : Prepare a series of buffers (e.g., phosphate, carbonate) at different pH values (e.g., 6.0, 7.0, 7.5, 8.0, 8.5, 9.0).

  • 4-NPF Stock Solution : Prepare a concentrated stock solution of 4-NPF in a dry, water-miscible organic solvent (e.g., acetonitrile or DMSO).

  • Spectrophotometer Setup : Set a UV-Vis spectrophotometer to monitor the absorbance at 405 nm, the absorbance maximum for the 4-nitrophenolate ion.

  • Kinetic Measurement :

    • Add a small volume of the 4-NPF stock solution to a cuvette containing the buffer of a specific pH.

    • Immediately start recording the absorbance at 405 nm over time.

    • Continue recording until the absorbance plateaus, indicating the completion of hydrolysis.

  • Data Analysis :

    • Plot absorbance versus time.

    • Determine the initial rate of hydrolysis from the initial linear portion of the curve.

    • Calculate the pseudo-first-order rate constant (k_obs) from the data.

    • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k_obs.

Protocol 2: Optimizing Reaction Buffer pH for Acylation of a Primary Amine

This protocol describes how to find the optimal pH for the reaction of 4-NPF with a model amine-containing molecule.

  • Prepare Solutions :

    • Prepare a stock solution of your amine-containing molecule in a non-nucleophilic buffer (e.g., 0.1 M phosphate buffer).

    • Prepare a fresh stock solution of 4-NPF in a dry, water-miscible organic solvent.

  • pH Screening :

    • Set up a series of reactions in parallel, each with a different buffer pH (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).

    • To each reaction, add the amine-containing molecule.

    • Initiate the reactions by adding a specific molar excess of the 4-NPF stock solution.

  • Reaction Monitoring :

    • Monitor the progress of the reaction over time. This can be done by observing the increase in absorbance at 405 nm due to the release of 4-nitrophenol.

    • Alternatively, samples can be taken at different time points, the reaction quenched (e.g., by adding a high concentration of a small amine like glycine), and the extent of modification analyzed by a suitable technique (e.g., HPLC, mass spectrometry).

  • Determine Optimal pH : The optimal pH is the one that provides the highest yield of the desired acylated product in a reasonable timeframe, with minimal hydrolysis of 4-NPF.

Visualizations

Caption: pH-dependent stability and reactivity of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_optimization Optimization prep_buffer Prepare Buffers (various pH) prep_amine Prepare Amine Solution prep_buffer->prep_amine prep_npf Prepare Fresh 4-NPF Stock mix Mix Amine and Buffer initiate Initiate with 4-NPF mix->initiate incubate Incubate initiate->incubate monitor Monitor Reaction (Absorbance at 405 nm) incubate->monitor analyze Analyze Product (HPLC, MS) monitor->analyze compare Compare Results across pH analyze->compare optimal Determine Optimal pH compare->optimal troubleshooting_workflow start Low Product Yield? check_hydrolysis Immediate Yellow Color? start->check_hydrolysis Yes check_amine_reactivity Is Amine Reactive? start->check_amine_reactivity No high_ph High pH or Nucleophilic Buffer check_hydrolysis->high_ph Yes check_hydrolysis->check_amine_reactivity No solution1 Adjust pH Down, Use Non-nucleophilic Buffer high_ph->solution1 low_ph pH too low? (Amine Protonated) check_amine_reactivity->low_ph No optimize_conditions Optimize Stoichiometry and Purity check_amine_reactivity->optimize_conditions Yes solution2 Increase Reaction pH (e.g., 7.5-8.5) low_ph->solution2

References

Validation & Comparative

A Head-to-Head Comparison: 4-Nitrophenyl Formate vs. 4-Nitrophenyl Acetate for Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in enzymology and drug development, the selection of an appropriate substrate is paramount for accurate and reliable enzyme activity assays. Among the chromogenic substrates, 4-nitrophenyl esters are widely utilized for their simplicity and sensitivity in detecting esterase and lipase activity. This guide provides an objective comparison of two such substrates: 4-Nitrophenyl Formate (4-NPF) and 4-Nitrophenyl Acetate (4-NPA), supported by available data and detailed experimental protocols to aid in the selection of the optimal substrate for your research needs.

The fundamental principle behind the use of these substrates lies in the enzymatic hydrolysis of the ester bond, which liberates the chromophore 4-nitrophenol (pNP). Under alkaline conditions, pNP forms the 4-nitrophenolate ion, a yellow-colored product with a strong absorbance at approximately 405 nm. The rate of this color change is directly proportional to the enzyme's activity. While both 4-NPF and 4-NPA operate on this same principle, their distinct chemical structures lead to differences in reactivity, substrate specificity, and stability, which can significantly impact assay performance.

At a Glance: Key Performance Characteristics

FeatureThis compound (4-NPF)4-Nitrophenyl Acetate (4-NPA)Key Considerations
Acyl Group FormylAcetylThe smaller formyl group of 4-NPF may be more readily hydrolyzed by a broader range of esterases due to reduced steric hindrance.
Spontaneous Hydrolysis Data not readily available for direct comparison, but generally expected to be less stable than 4-NPA.Known to be unstable in aqueous solutions, with the rate of spontaneous hydrolysis increasing with pH.[1] This necessitates the use of a no-enzyme control to correct for background absorbance.The higher reactivity of the formyl ester could lead to a higher rate of non-enzymatic hydrolysis, potentially increasing background noise.
Enzyme Specificity May serve as a substrate for a wider array of ester-hydrolyzing enzymes.A commonly used substrate for various esterases and lipases, including trypsin and chymotrypsin.[2][3]The choice between 4-NPF and 4-NPA can be used to probe the substrate specificity of an enzyme.
Kinetic Parameters Direct comparative kinetic data with 4-NPA for the same enzyme is limited in the literature.Vmax values have been reported for various lipases with a range of p-nitrophenyl esters, providing a benchmark for comparison. For example, one study reported a Vmax of 0.42 U/mg protein for a wild-type lipase with pNP-acetate.[4][5]To definitively determine the better substrate for a specific enzyme, it is essential to experimentally determine the Michaelis-Menten constants (Km and Vmax) for both.
Solubility Soluble in organic solvents.Soluble in ethanol and other organic solvents.[6] Aqueous solutions should be prepared fresh.[6]Stock solutions are typically prepared in an organic solvent like acetonitrile or ethanol and then diluted into the aqueous assay buffer.[7]

Delving Deeper: Chemical and Physical Properties

PropertyThis compound (4-NPF)4-Nitrophenyl Acetate (4-NPA)
Molecular Formula C₇H₅NO₄C₈H₇NO₄[6]
Molecular Weight 167.12 g/mol 181.15 g/mol [6]
CAS Number 1865-01-6830-03-5[6]

Experimental Corner: A Protocol for Comparative Analysis

To enable a direct and objective comparison of 4-NPF and 4-NPA for a specific enzyme, the following detailed experimental protocol is provided. This protocol is designed for a 96-well microplate format, which is suitable for high-throughput screening and kinetic analysis.

Objective: To determine and compare the kinetic parameters (Km and Vmax) of an enzyme (e.g., esterase or lipase) using this compound and 4-Nitrophenyl Acetate as substrates.

Materials:

  • This compound (4-NPF)

  • 4-Nitrophenyl Acetate (4-NPA)

  • Purified enzyme of interest

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)[7]

  • Organic Solvent (e.g., Acetonitrile or Ethanol) for substrate stock solutions[7]

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm in kinetic mode

  • Incubator set to the optimal temperature for the enzyme

Procedure:

  • Preparation of Substrate Stock Solutions:

    • Prepare 100 mM stock solutions of both 4-NPF and 4-NPA in the chosen organic solvent.

    • From these stock solutions, prepare a series of dilutions in the same organic solvent to be used for generating a range of final substrate concentrations in the assay (e.g., from 0.1 mM to 10 mM).

  • Preparation of Enzyme Solution:

    • Prepare a working solution of the purified enzyme in cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.

  • Assay Setup:

    • In the 96-well plate, add the components in the following order for each substrate concentration to be tested in triplicate:

      • Assay Buffer

      • Substrate dilution (a small, consistent volume, e.g., 2 µL, to minimize the effect of the organic solvent on the enzyme)

    • Include a "no-enzyme" control for each substrate concentration to measure the rate of spontaneous hydrolysis. In these wells, add Assay Buffer instead of the enzyme solution.

    • Also, include a "no-substrate" control with the enzyme to check for any background absorbance changes.

  • Reaction Initiation and Measurement:

    • Pre-incubate the microplate at the desired temperature for 5 minutes.

    • Initiate the reaction by adding the enzyme solution to each well (except the no-enzyme controls).

    • Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • Correct the enzymatic reaction rates by subtracting the rate of spontaneous hydrolysis obtained from the no-enzyme controls.

    • Convert the rate of change in absorbance to the rate of product formation (µmol/min) using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitrophenol at the specific pH and wavelength (approximately 18,000 M⁻¹cm⁻¹ at pH 8.0 and 405 nm).[7]

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]) for both 4-NPF and 4-NPA.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for each substrate.

Visualizing the Workflow

To illustrate the experimental process for determining the kinetic parameters, the following workflow diagram is provided.

Enzyme_Kinetics_Workflow prep_reagents Reagent Preparation (Substrates, Enzyme, Buffer) assay_setup Assay Setup in 96-Well Plate (Varying Substrate Concentrations) prep_reagents->assay_setup pre_incubation Pre-incubation (e.g., 5 min at 37°C) assay_setup->pre_incubation initiate_reaction Initiate Reaction (Add Enzyme) pre_incubation->initiate_reaction kinetic_measurement Kinetic Measurement (Absorbance at 405 nm over time) initiate_reaction->kinetic_measurement data_analysis Data Analysis (Calculate Initial Velocities) kinetic_measurement->data_analysis determine_kinetics Determine Kinetic Parameters (Km and Vmax) data_analysis->determine_kinetics

Caption: Workflow for determining enzyme kinetic parameters using 4-nitrophenyl substrates.

Conclusion

Both this compound and 4-Nitrophenyl Acetate are valuable tools for the colorimetric determination of esterase and lipase activity. The choice between them is contingent on the specific enzyme under investigation and the goals of the study. 4-NPA is a well-established substrate with a wealth of literature data available for comparison. However, its inherent instability in aqueous solutions requires careful experimental controls. 4-NPF, with its smaller acyl group, may be a more sensitive substrate for certain enzymes, but its own stability profile and kinetic parameters need to be empirically determined.

For a comprehensive understanding of an enzyme's substrate preference and for selecting the most robust assay for high-throughput screening or detailed kinetic characterization, a direct comparison as outlined in the provided protocol is strongly recommended. This empirical approach will provide the definitive data needed to make an informed decision, ensuring the accuracy and reliability of your enzymatic assays.

References

A Comparative Guide to Amine Acylation Reagents: Alternatives to 4-Nitrophenyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the acylation of primary amines is a cornerstone of chemical synthesis, crucial for applications ranging from peptide synthesis to the bioconjugation of proteins and antibodies. While 4-nitrophenyl formate has been a traditional reagent for this purpose, the demand for greater efficiency, stability, and selectivity has driven the adoption of several alternative reagents. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to inform the selection of the most suitable acylating agent for your research needs.

The primary mechanism for these reagents involves the nucleophilic attack of a primary amine on an activated carbonyl group, leading to the formation of a stable amide bond. The efficacy of the acylating agent is determined by the balance between the reactivity of the activated ester and its stability, particularly against hydrolysis in aqueous environments common in bioconjugation.

Comparative Performance of Amine Acylation Reagents

Several classes of reagents have emerged as powerful alternatives to this compound, each with distinct advantages. The most prominent among these are N-hydroxysuccinimide (NHS) esters, pentafluorophenyl (PFP) esters, and in situ activation agents like carbodiimides (e.g., EDC) and uronium salts (e.g., HATU).

Reagent ClassRelative ReactivityStability in Aqueous MediaCommon ByproductKey AdvantagesKey Disadvantages
4-Nitrophenyl Esters ModerateModerate4-NitrophenolChromogenic byproduct allows reaction monitoring.Moderate reactivity; can require elevated temperatures or longer reaction times.
NHS Esters HighLow to ModerateN-hydroxysuccinimideWidely used, good reactivity, commercially available.[1]Susceptible to hydrolysis, especially at higher pH.[1]
PFP Esters Very HighHighPentafluorophenolLess susceptible to hydrolysis than NHS esters, leading to more efficient reactions.[2][3][4]Higher cost compared to some alternatives.
EDC/NHS High (in situ)Intermediate is unstableIsourea, NHS"Zero-length" crosslinker, versatile for activating carboxyl groups.[5]EDC can modify carboxyl groups on the target protein if not used in a two-step process.[6]
HATU Very High (in situ)HighTetramethylurea, HOAtExtremely efficient, reduces racemization, effective for hindered amines.[7][8][9]Higher cost, primarily used in peptide synthesis.
Acid Anhydrides ModerateHighCarboxylic AcidLess reactive than acyl chlorides, offering better selectivity.[10]Generally less reactive than active esters.[10]

In-Depth Reagent Analysis

N-Hydroxysuccinimide (NHS) Esters

NHS esters are the most widely used class of amine-reactive reagents in bioconjugation.[1] They react with primary amines via nucleophilic acyl substitution to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[1] The reaction is most efficient at a pH of 8.3-8.5 in aqueous buffers.[11]

While effective, NHS esters exhibit a significant drawback: their susceptibility to hydrolysis.[1] This competing reaction becomes more pronounced at the higher pH required for efficient amine acylation, which can reduce conjugation efficiency.[1] Despite this, their widespread availability and proven track record make them a staple in many laboratories.

Pentafluorophenyl (PFP) Esters

PFP esters have gained prominence as highly efficient acylating agents, particularly valued in bioconjugation and drug delivery.[2] Their key advantage lies in their heightened reactivity and superior stability in aqueous media compared to NHS esters.[2][3] The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester carbonyl highly susceptible to nucleophilic attack by amines while being less prone to spontaneous hydrolysis.[2][3] This results in more efficient and reliable conjugation reactions. Kinetic studies have shown that the relative coupling speed of PFP esters is significantly higher than that of nitrophenyl esters.[12]

Carbodiimide Chemistry (EDC with NHS)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a "zero-length" crosslinker that facilitates the formation of an amide bond between a carboxyl group and a primary amine.[5] EDC first activates a carboxyl group to form a highly reactive O-acylisourea intermediate.[5] This intermediate is unstable in water and prone to hydrolysis.[5] To enhance efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added.[5] NHS reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester, which then efficiently reacts with the amine to form the desired amide bond.[5][13] This two-step process is highly versatile but requires careful pH control for optimal results.[6]

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

HATU is a third-generation peptide coupling reagent that generates an active ester from a carboxylic acid in situ.[7][9] It is renowned for its high coupling efficiency, rapid reaction rates, and ability to suppress racemization, especially when working with hindered amino acids.[8][9] The mechanism involves the activation of a carboxylic acid to form an OAt-active ester, which then reacts with an amine.[8][9] While extremely effective, HATU is primarily used in solid-phase peptide synthesis and can be a more expensive option for large-scale bioconjugation.

Experimental Protocols

Protocol 1: General Procedure for Protein Acylation with an NHS Ester

This protocol describes a general method for labeling a protein with an amine-reactive NHS ester reagent.

  • Buffer Preparation : Prepare a non-amine-containing buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.5. Avoid buffers like Tris or glycine, as they contain primary amines that will compete with the target molecule.[1]

  • Protein Preparation : Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.

  • Reagent Preparation : Immediately before use, dissolve the NHS ester reagent in a dry, polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[11] Do not prepare stock solutions for storage as the NHS ester moiety readily hydrolyzes.[4]

  • Reaction Initiation : Add a 5- to 20-fold molar excess of the dissolved NHS ester solution to the protein solution while gently stirring. The optimal molar ratio should be determined empirically for the specific protein and desired degree of labeling.

  • Incubation : Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching : Stop the reaction by adding a quenching reagent that contains primary amines, such as Tris-HCl or hydroxylamine, to a final concentration of 10-50 mM. Incubate for an additional 30 minutes.

  • Purification : Remove unreacted NHS ester and the quenching reagent by dialysis or using a desalting column equilibrated with a suitable storage buffer.

Protocol 2: General Procedure for Protein Acylation with a PFP Ester

This protocol is adapted for the use of PFP esters, which are less susceptible to hydrolysis.

  • Buffer Preparation : Prepare an amine-free buffer (e.g., PBS) at a pH range of 7.0-9.0.

  • Protein Preparation : Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation : Just prior to use, dissolve the PFP ester reagent in a minimal amount of an organic solvent like DMF or DMSO.[4] Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.[4]

  • Reaction Initiation : Add the dissolved PFP ester solution to the protein solution. A 5- to 15-fold molar excess is a common starting point. The solution may form a temporary emulsion, which is normal.[4]

  • Incubation : Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C. Reaction progress can be monitored if an analytical method is available.

  • Quenching (Optional) : While often unnecessary due to the high efficiency, the reaction can be quenched by adding a small amount of Tris buffer and incubating for 30 minutes.[2]

  • Purification : Purify the resulting conjugate to remove reaction byproducts and unreacted reagent using size-exclusion chromatography (e.g., a desalting column) or dialysis.[2]

Visualizations: Mechanisms and Workflows

AmineAcylationMechanism cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products Amine Primary Amine (R-NH₂) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack ActiveEster Activated Ester (R'-CO-X) ActiveEster->Intermediate Amide Amide Bond (R-NH-CO-R') Intermediate->Amide Collapse LeavingGroup Leaving Group (X⁻) Intermediate->LeavingGroup

Caption: Generalized mechanism of amine acylation by an activated ester.

BioconjugationWorkflow A 1. Prepare Biomolecule (e.g., Protein in PBS) C 3. Mix & Incubate (RT, 1-2 hours) A->C B 2. Prepare Reagent (e.g., NHS/PFP Ester in DMSO) B->C D 4. Quench Reaction (e.g., Add Tris Buffer) C->D E 5. Purify Conjugate (Desalting Column / Dialysis) D->E F 6. Analyze Product (SDS-PAGE, MS, etc.) E->F

Caption: A typical experimental workflow for amine-reactive bioconjugation.

ReagentSelectionTree Start Start: Need to Acylate an Amine Q3 Are you starting with a carboxylic acid? Start->Q3 Q1 Is the reaction in an aqueous buffer? Q2 Is hydrolysis a major concern? Q1->Q2 Yes Q4 Is racemization a concern (e.g., peptide synthesis)? Q1->Q4 No (Organic Solvent) NHS Use NHS Ester (Standard, cost-effective) Q2->NHS No PFP Use PFP Ester (Higher stability & efficiency) Q2->PFP Yes Q3->Q1 No EDC Use EDC/NHS (Activates COOH in situ) Q3->EDC Yes Q4->NHS No HATU Use HATU (High efficiency, anti-racemization) Q4->HATU Yes

Caption: Decision tree for selecting an appropriate amine acylation reagent.

References

A Researcher's Guide to Leaving Groups for Activated Esters in Bioconjugation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the choice of an activated ester's leaving group is a critical determinant of reaction efficiency, reproducibility, and the overall success of downstream applications. This guide provides an objective, data-driven comparison of common leaving groups for amine-reactive activated esters, focusing on N-hydroxysuccinimide (NHS), tetrafluorophenyl (TFP), pentafluorophenyl (PFP), and 4-sulfotetrafluorophenyl (STP) esters.

Activated esters are widely employed to form stable amide bonds with primary amines, such as those found on the N-terminus of proteins and the side chains of lysine residues. The reactivity of these esters is largely governed by the nature of the leaving group. An ideal leaving group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the amine, while also exhibiting sufficient stability in aqueous buffers to minimize premature hydrolysis, a competing and undesirable side reaction. This guide will delve into the key performance characteristics of popular leaving groups, present quantitative data for comparison, and provide detailed experimental protocols for their evaluation.

Comparative Analysis of Key Performance Parameters

The selection of an appropriate activated ester hinges on a balance between reactivity towards the target amine (aminolysis) and stability against reaction with water (hydrolysis). The following tables summarize the key characteristics of NHS, TFP, PFP, and STP esters based on available experimental data.

ParameterN-Hydroxysuccinimide (NHS) Ester2,3,5,6-Tetrafluorophenyl (TFP) EsterPentafluorophenyl (PFP) Ester4-Sulfotetrafluorophenyl (STP) Ester
Structure of Leaving Group N-Hydroxysuccinimide2,3,5,6-TetrafluorophenolPentafluorophenol4-Sulfo-2,3,5,6-tetrafluorophenol
General Hydrolytic Stability Prone to rapid hydrolysis, especially at pH > 8.[1]More stable than NHS esters.[2]Significantly more stable than NHS esters.[3]Generally more stable in aqueous media than NHS esters.[4]
Optimal Reaction pH 7.2 - 8.5[1]Slightly higher than NHS esters.[5]7.2 - 8.5[6]7 - 9
Solubility Generally requires dissolution in an organic solvent (e.g., DMSO, DMF) before addition to aqueous buffers.[1]More hydrophobic than NHS esters.[5]Generally requires dissolution in an organic solvent.[7]Water-soluble.
Key Advantage High reactivity leading to fast conjugations.[1]High stability against hydrolysis.[2]Good balance of reactivity and stability.[7]Water-soluble and good stability.[4]
Key Disadvantage Prone to rapid hydrolysis in aqueous buffers.[1]Generally less reactive than NHS esters.May be less reactive than NHS esters.Limited comparative quantitative data available.

Quantitative Comparison of Hydrolytic Stability

The hydrolytic stability of an activated ester is a critical factor influencing the efficiency of a bioconjugation reaction. Hydrolysis of the ester is a competing reaction to the desired aminolysis, leading to the inactivation of the reagent. The stability is often expressed as the half-life (t½) of the ester in a given buffer at a specific pH and temperature.

Leaving GrouppH 7.0pH 8.0pH 8.5pH 8.6 (4°C)
NHS 4-5 hours[1]~ a few minutes[5]~ a few minutes10 minutes[1]
TFP Several hours~3 times longer than NHS[8]--
PFP Significantly longer than NHS (qualitative)[8]Significantly longer than NHS (qualitative)[8]--
STP More stable than NHS (qualitative)[4]More stable than NHS (qualitative)[4]--

Note: The half-life values are approximate and can vary based on the specific molecule to which the activated ester is attached, buffer composition, and temperature.

Experimental Protocols

To facilitate the direct comparison and validation of different activated esters, detailed experimental protocols for key assays are provided below.

Protocol 1: Determination of Activated Ester Hydrolysis Rate by RP-HPLC

This protocol describes a method to determine the hydrolytic stability of an activated ester in an aqueous buffer by monitoring its disappearance over time using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Activated ester (e.g., NHS, TFP, PFP, or STP ester of a small molecule)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Aqueous buffer of desired pH (e.g., 100 mM sodium phosphate, pH 7.5)

  • RP-HPLC system with a C18 column and UV detector

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the activated ester in anhydrous DMF or DMSO.

  • Reaction Initiation: Equilibrate the aqueous buffer to the desired temperature (e.g., 25°C). To initiate the hydrolysis reaction, dilute the stock solution of the activated ester into the pre-warmed buffer to a final concentration of 1 mM.

  • Time-Course Analysis: Immediately after dilution (t=0), inject an aliquot of the reaction mixture onto the HPLC system. Continue to inject aliquots at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).

  • HPLC Analysis: Monitor the decrease in the peak area of the activated ester and the corresponding increase in the peak area of the hydrolyzed carboxylic acid product using UV detection at an appropriate wavelength.

  • Data Analysis: Plot the natural logarithm of the peak area of the activated ester against time. The slope of the resulting linear regression is the pseudo-first-order rate constant (k) for hydrolysis. The half-life (t½) can then be calculated using the equation: t½ = ln(2) / k.

Protocol 2: Comparative Protein Labeling and Efficiency Analysis

This protocol outlines a general procedure for labeling a protein with different activated esters and subsequently determining the conjugation efficiency, often expressed as the degree of labeling (DOL).

Materials:

  • Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activated esters (NHS, TFP, PFP, STP) of a label (e.g., a fluorescent dye)

  • Anhydrous DMF or DMSO

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

  • UV-Vis spectrophotometer

  • RP-HPLC system with a C4 or C8 column (for more detailed analysis)

Procedure:

  • Reagent Preparation: Prepare a stock solution (e.g., 10 mg/mL) of the protein in the reaction buffer. Prepare 10 mM stock solutions of each activated ester in anhydrous DMF or DMSO immediately before use.

  • Labeling Reaction: To the protein solution, add a defined molar excess (e.g., 10-fold) of the activated ester stock solution. Incubate the reaction for a set time (e.g., 1-2 hours) at room temperature, protected from light.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove unreacted label and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with an appropriate storage buffer (e.g., PBS).

  • Quantification of Degree of Labeling (DOL) by UV-Vis Spectroscopy:

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the label (A_label).

    • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.

    • Calculate the concentration of the label using its molar extinction coefficient.

    • The DOL is the molar ratio of the label to the protein.

  • Analysis of Conjugation Efficiency by RP-HPLC (Optional):

    • Inject the purified conjugate onto a C4 or C8 column.

    • Use a gradient of water/acetonitrile with 0.1% TFA to elute the protein.

    • The shift in retention time and the peak profile of the conjugate compared to the unlabeled protein can provide information about the heterogeneity and extent of labeling.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved in bioconjugation with activated esters, the following diagrams illustrate the general reaction mechanism, the competing hydrolysis reaction, and a typical experimental workflow.

G General Reaction of Activated Esters with Primary Amines reagent Activated Ester (R-CO-LG) intermediate Tetrahedral Intermediate reagent->intermediate + amine Primary Amine (Protein-NH2) amine->intermediate product Stable Amide Bond (Protein-NH-CO-R) intermediate->product leaving_group Leaving Group (LG-H) intermediate->leaving_group

Caption: General reaction mechanism of an activated ester with a primary amine.

G Competing Aminolysis and Hydrolysis Pathways activated_ester Activated Ester (R-CO-LG) aminolysis Aminolysis (Desired Reaction) activated_ester->aminolysis hydrolysis Hydrolysis (Competing Reaction) activated_ester->hydrolysis amide_product Amide Conjugate aminolysis->amide_product hydrolyzed_product Carboxylic Acid hydrolysis->hydrolyzed_product protein_amine Protein-NH2 protein_amine->aminolysis water H2O water->hydrolysis

Caption: Competing reaction pathways for activated esters in aqueous solution.

G Experimental Workflow for Comparing Activated Esters cluster_stability Hydrolytic Stability Assay cluster_conjugation Bioconjugation Efficiency Assay stability_prep Prepare Activated Ester Solution in Buffer stability_hplc Monitor by RP-HPLC over Time stability_prep->stability_hplc stability_analysis Calculate Hydrolysis Rate & Half-life stability_hplc->stability_analysis conjugation_reaction Perform Labeling Reaction conjugation_purify Purify Conjugate (SEC) conjugation_reaction->conjugation_purify conjugation_quantify Quantify DOL (UV-Vis) conjugation_purify->conjugation_quantify conjugation_analyze Analyze Heterogeneity (RP-HPLC) conjugation_quantify->conjugation_analyze start Select Activated Esters (NHS, TFP, PFP, STP) cluster_stability cluster_stability start->cluster_stability cluster_conjugation cluster_conjugation start->cluster_conjugation

Caption: Workflow for the comparative analysis of activated esters.

Conclusion

The choice of leaving group for an activated ester in bioconjugation is a critical decision that significantly impacts the outcome of the experiment. While N-hydroxysuccinimide (NHS) esters have been the traditional choice due to their high reactivity, their susceptibility to hydrolysis can lead to lower and less reproducible conjugation efficiencies.

Fluorinated phenyl esters, such as tetrafluorophenyl (TFP) and pentafluorophenyl (PFP) esters, offer a clear advantage in terms of hydrolytic stability, providing a wider experimental window and often leading to higher overall yields. PFP esters, in particular, are often highlighted for their excellent balance of high reactivity and enhanced stability. For applications requiring a water-soluble reagent, 4-sulfotetrafluorophenyl (STP) esters present a promising alternative, combining the benefits of increased stability with improved solubility in aqueous buffers.

Ultimately, the optimal choice of leaving group will depend on the specific requirements of the bioconjugation reaction, including the nature of the biomolecule, the desired degree of labeling, and the reaction conditions. By understanding the comparative performance characteristics and employing the provided experimental protocols for validation, researchers can make informed decisions to optimize their bioconjugation strategies for the successful development of novel therapeutics, diagnostics, and research tools.

References

Navigating the Hydrolase Maze: A Comparative Guide to the Cross-Reactivity of 4-Nitrophenyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is paramount for the accurate assessment of enzyme activity. 4-Nitrophenyl formate (pNPF) and its congeners are widely utilized chromogenic substrates for a variety of hydrolases. This guide provides a comparative analysis of the cross-reactivity of this compound with different classes of hydrolases, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.

The utility of 4-nitrophenyl (pNP) esters lies in the release of 4-nitrophenol upon enzymatic hydrolysis. This product imparts a yellow color under alkaline conditions, which can be readily quantified spectrophotometrically, typically at a wavelength of 405-415 nm. The rate of 4-nitrophenol formation is directly proportional to the enzyme's activity. While pNPF is a valuable tool, its reactivity is not confined to a single class of hydrolases. Understanding its substrate promiscuity is crucial for avoiding misinterpretation of results, particularly when screening for specific enzyme inhibitors or characterizing complex biological samples.

Performance Comparison Across Hydrolase Classes

This compound, as the simplest of the pNP esters, exhibits broad reactivity with enzymes that can hydrolyze ester bonds. Its small size allows it to access the active sites of a diverse range of hydrolases. However, the efficiency of hydrolysis varies significantly between different enzyme classes and even between enzymes within the same class. This variability is primarily dictated by the architecture of the enzyme's active site and its inherent substrate specificity.

Below is a summary of the reactivity of pNP esters with major classes of hydrolases. While specific kinetic data for this compound is not always available, data from other short-chain pNP esters like p-nitrophenyl acetate (pNPA) can provide valuable insights into the expected reactivity.

Hydrolase ClassEnzyme Example(s)Substrate(s)VmaxKmSpecific ActivityReference(s)
Esterases Bee Cytosolic Esterasesp-Nitrophenyl Acetate2.29 x 10⁻⁹ mol/s per mg protein1.24 x 10⁻⁴ M-[1]
Lipases Wild-type Lipasep-Nitrophenyl Acetate0.42 U/mg protein--[2][3]
Wild-type Lipasep-Nitrophenyl Butyrate0.95 U/mg protein--[2][3]
Wild-type Lipasep-Nitrophenyl Octanoate1.1 U/mg protein--[2][3]
Kocuria flava Y4 Lipasep-Nitrophenyl Acetate125 µmol/min⁻¹mg⁻¹4.625 mM-[4]
Proteases (Serine) Chymotrypsin, TrypsinO-(4-Nitrophenyl)-L-serine--Activity Detected[5]
Glycosidases/Cellulases Enterobacter cloacae WPL 214p-Nitrophenyl-β-D-cellobioside--0.13 U/ml (Exoglucanase)[6]
Enterobacter cloacae WPL 214p-Nitrophenyl-β-D-glucopyranoside--0.10 U/ml (Cellobiase)[6]

Note: The table includes data for various p-nitrophenyl esters to illustrate the general reactivity trends within each hydrolase class. Direct comparison of absolute values should be made with caution due to differing experimental conditions. One Unit (U) of enzyme activity is generally defined as the amount of enzyme that catalyzes the release of 1 µmol of p-nitrophenol per minute.[7]

Key Observations:

  • Esterases and Lipases: These enzymes are the primary reactors with pNP esters. The reactivity often depends on the length of the acyl chain, with optimal activity varying between different enzymes. For instance, some lipases show higher activity with medium-chain fatty acid esters (like octanoate) compared to short-chain ones (like acetate).[2][3] this compound, having the shortest acyl group, is expected to be a good substrate for many esterases.

  • Serine Proteases: Many serine proteases, such as chymotrypsin and trypsin, exhibit esterase activity and can hydrolyze pNP esters. This is due to the same catalytic triad (Ser-His-Asp) being responsible for both peptide and ester bond cleavage.[8]

  • Glycosidases/Cellulases: While not their primary substrates, some glycosidases can hydrolyze specific pNP-glycoside derivatives. For example, cellulases can be assayed using substrates like p-nitrophenyl-β-D-cellobioside.[6] The reactivity with this compound itself is generally expected to be low to negligible for this class.

  • Other Hydrolases: The reactivity of pNPF with other hydrolase classes, such as phosphatases or sulfatases, is generally not expected, as these enzymes are highly specific for phosphate and sulfate esters, respectively.

Reaction Mechanism and Experimental Workflow

The hydrolysis of this compound by a serine hydrolase follows a well-established two-step "ping-pong" mechanism involving the formation of a covalent acyl-enzyme intermediate.

G cluster_0 Acylation Step cluster_1 Deacylation Step E_S Enzyme-Substrate Complex TI1 Tetrahedral Intermediate 1 E_S->TI1 Nucleophilic Attack (Serine on Carbonyl) E_Acyl Acyl-Enzyme Intermediate + 4-Nitrophenol TI1->E_Acyl Release of 4-Nitrophenol E_Acyl_H2O Acyl-Enzyme + Water TI2 Tetrahedral Intermediate 2 E_Acyl_H2O->TI2 Nucleophilic Attack (Water on Acyl Group) E_P Regenerated Enzyme + Formic Acid TI2->E_P Release of Formic Acid G Start Start: Prepare Reagents Prepare_Substrate Prepare 4-Nitrophenyl Formate Stock Solution (in organic solvent, e.g., DMSO) Start->Prepare_Substrate Prepare_Buffer Prepare Assay Buffer (e.g., Tris-HCl or Phosphate Buffer, pH adjusted for optimal enzyme activity) Start->Prepare_Buffer Prepare_Enzyme Prepare Enzyme Solution (diluted in assay buffer) Start->Prepare_Enzyme Initiate_Reaction Initiate Reaction: Add this compound Working Solution Prepare_Substrate->Initiate_Reaction Assay_Setup Assay Setup in Microplate: - Add Assay Buffer - Add Enzyme Solution Prepare_Buffer->Assay_Setup Prepare_Enzyme->Assay_Setup Assay_Setup->Initiate_Reaction Measure_Absorbance Measure Absorbance at 405-415 nm (kinetic or endpoint reading) Initiate_Reaction->Measure_Absorbance Data_Analysis Data Analysis: Calculate rate of reaction (ΔAbs/min) Measure_Absorbance->Data_Analysis End End: Determine Enzyme Activity Data_Analysis->End

References

Advantages and disadvantages of using 4-Nitrophenyl formate in proteomics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative proteomics, the precise and efficient labeling of proteins is paramount for accurate analysis of protein abundance and function. Among the various reagents available for chemical labeling, 4-Nitrophenyl formate (4-NPF) presents a method for introducing a formyl group onto proteins, primarily targeting N-terminal α-amino groups and the ε-amino groups of lysine residues. This guide provides a comprehensive comparison of this compound with other commonly used amine-reactive labeling reagents, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their proteomic workflows.

Principles of Amine-Reactive Labeling

Chemical labeling in proteomics often involves the modification of specific functional groups on amino acid residues. Primary amines, present at the N-terminus of all proteins and on the side chain of lysine residues, are a common target due to their nucleophilicity. Reagents like this compound and N-Hydroxysuccinimide (NHS) esters are designed to react with these amines to form stable covalent bonds.

This compound Chemistry: this compound is an active ester that reacts with primary amines to introduce a formyl group (+28 Da mass shift). The 4-nitrophenoxide ion is a good leaving group, facilitating the nucleophilic attack by the amine. This modification can be used to block primary amines and introduce a small, stable tag for mass spectrometry-based analysis.

Alternative Amine-Reactive Chemistries: A prevalent alternative to 4-NPF is the use of N-Hydroxysuccinimide (NHS) esters.[1] NHS esters are highly reactive towards primary amines and are the foundation for widely used isobaric labeling reagents such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).[2] These reagents not only modify the amine but also incorporate a reporter ion and a balance group, allowing for multiplexed quantification of proteins from different samples in a single mass spectrometry run.

Performance Comparison: this compound vs. Alternatives

The choice of labeling reagent can significantly impact the outcome of a proteomics experiment. Key performance indicators include reactivity, specificity, potential for side reactions, and the overall effect on protein identification and quantification.

FeatureThis compoundN-Hydroxysuccinimide (NHS) Esters (e.g., TMT, iTRAQ)
Reactive Group 4-Nitrophenyl esterN-Hydroxysuccinimide ester
Target Residues Primary amines (N-terminus, Lysine)[3]Primary amines (N-terminus, Lysine)[1]
Reaction pH Typically 8.0-9.0Typically 7.2-8.5[1]
Relative Reactivity ModerateHigh[2]
Side Reactions Potential for modification of Tyrosine, Serine, and Threonine at high pH. Hydrolysis in aqueous solutions.[4]Hydrolysis of the ester; potential for modification of Tyrosine, Serine, and Threonine at high pH.[2]
Multiplexing Capability Limited (requires isotopic labeling of the formyl group)High (e.g., up to 18-plex with TMTpro)
Enrichment Possible No inherent enrichment handleNot directly, but can be combined with other tags

Advantages of this compound:

  • Selectivity: It is described as a convenient and selective reagent for the formylation of terminal amino groups.[3][5]

  • Small Mass Tag: The addition of a small formyl group (28 Da) is less likely to cause significant changes in peptide properties compared to larger tags, which can be advantageous in certain applications.[6]

Disadvantages of this compound:

  • Lower Reactivity: Nitrophenyl esters are generally considered less reactive than NHS esters, which may necessitate longer reaction times or higher reagent concentrations to achieve comparable labeling efficiency.[2]

  • Hydrolysis: this compound hydrolyzes in water, which can compete with the desired labeling reaction and reduce efficiency.[4]

  • Limited Multiplexing: Unlike isobaric tags based on NHS esters, 4-NPF does not inherently support multiplexed quantitative proteomics without the synthesis of isotopically labeled versions.

  • Potential for Side Reactions: While generally selective for primary amines, side reactions with other nucleophilic residues like tyrosine, serine, and threonine can occur, especially at higher pH.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results in quantitative proteomics. Below are generalized protocols for protein labeling and subsequent mass spectrometry analysis.

Protocol 1: In-Solution Protein Formylation with this compound

This protocol outlines the steps for labeling proteins in solution with this compound prior to enzymatic digestion and mass spectrometry analysis.

Materials:

  • Protein sample (1-5 mg/mL in an amine-free buffer, e.g., 50 mM HEPES, pH 8.0)

  • This compound (stock solution of 10-50 mM in anhydrous DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Ammonium bicarbonate (50 mM)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (proteomics grade)

  • Formic acid (for quenching trypsin and acidifying the sample)

  • C18 desalting spin columns

Procedure:

  • Protein Preparation: Ensure the protein sample is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

  • Reduction and Alkylation:

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Enzymatic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Quench the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Proteomics Workflow Visualization

The following diagrams illustrate a typical bottom-up proteomics workflow and the chemical reaction of protein formylation.

General Bottom-Up Proteomics Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis ProteinExtraction Protein Extraction ReductionAlkylation Reduction & Alkylation ProteinExtraction->ReductionAlkylation EnzymaticDigestion Enzymatic Digestion ReductionAlkylation->EnzymaticDigestion ChemicalLabeling Chemical Labeling (e.g., Formylation) EnzymaticDigestion->ChemicalLabeling LC_Separation LC Separation ChemicalLabeling->LC_Separation Labeled Peptides MS_Analysis Mass Spectrometry LC_Separation->MS_Analysis DataAnalysis Data Analysis MS_Analysis->DataAnalysis

Caption: A generalized workflow for a typical bottom-up proteomics experiment.

Protein Formylation with this compound cluster_reactants Reactants cluster_products Products Protein Protein-NH2 (N-terminus or Lysine) FormylatedProtein Protein-NH-CHO (Formylated Protein) Protein->FormylatedProtein + NPF This compound NPF->FormylatedProtein Nitrophenol 4-Nitrophenol NPF->Nitrophenol Leaving Group

Caption: Chemical reaction of protein formylation using this compound.

Conclusion

This compound offers a method for the selective formylation of primary amines in proteins, providing a small and stable modification for mass spectrometry analysis. Its primary advantages lie in its selectivity and the minimal mass addition to the peptide. However, its moderate reactivity and susceptibility to hydrolysis present challenges compared to the more widely used NHS esters. For high-throughput, multiplexed quantitative proteomics, isobaric tagging reagents based on NHS chemistry, such as TMT and iTRAQ, remain the industry standard. The choice between this compound and its alternatives will ultimately depend on the specific requirements of the research question, including the desired level of multiplexing, the sensitivity of the assay, and the tolerance for potential side reactions. Careful optimization of reaction conditions is crucial to maximize the efficiency and specificity of any chemical labeling strategy in proteomics.

References

A Comparative Guide to Confirming the Purity of Synthesized 4-Nitrophenyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized reagents is a critical step in guaranteeing reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of analytical methods to confirm the purity of 4-Nitrophenyl formate, a versatile reagent used in organic synthesis, particularly for the formylation of amines. We will explore various techniques, present their methodologies, and compare their effectiveness with alternatives.

Introduction to this compound and its Alternatives

This compound (PNPF) is an activated ester widely used as a formylating agent. Its reactivity stems from the electron-withdrawing nature of the p-nitrophenyl group, which makes the formyl group susceptible to nucleophilic attack. However, impurities from its synthesis, such as unreacted starting materials (4-nitrophenol and a formyl source) or byproducts, can interfere with subsequent reactions.

Common alternatives to this compound for formylation include other activated esters and amides. Two notable alternatives are:

  • 4-Nitrophenyl chloroformate (PNPC): A highly reactive reagent for the introduction of a p-nitrophenoxycarbonyl group, which can then be used to form carbamates, carbonates, and ureas.[1][2] Its purity is also typically assessed by spectroscopic and chromatographic methods.[1]

  • Bis(4-nitrophenyl) carbonate (BNPC): Used as a peptide coupling reagent and for the preparation of carbamates.[3][4] Its purity is often determined by HPLC.[3]

Analytical Techniques for Purity Confirmation

A combination of chromatographic and spectroscopic methods is typically employed to provide a comprehensive purity profile of synthesized this compound.

Chromatographic Methods

Chromatographic techniques are powerful for separating the target compound from any impurities, allowing for both qualitative identification and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative method for assessing the purity of non-volatile compounds like this compound. A commercial supplier of this compound specifies a purity of ≥97.5% as determined by HPLC.[5]

Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor the progress of a reaction and to get a quick assessment of the number of components in a sample.

Spectroscopic Methods

Spectroscopic methods provide information about the chemical structure of the molecule, which helps in confirming its identity and detecting the presence of structurally related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) is one of the most powerful tools for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the identification of the desired product and any impurities.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The presence of characteristic absorption bands for the ester carbonyl, nitro group, and aromatic ring can confirm the identity of this compound.

Mass Spectrometry (MS) determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. This is a highly sensitive technique for confirming the presence of the desired product.

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative data, the expected impurities, and the available instrumentation.

Method Principle Information Provided Advantages Limitations
HPLC Differential partitioning between a stationary and mobile phaseQuantitative purity, retention timeHigh sensitivity and resolution, quantitativeRequires specialized equipment, can be time-consuming to develop methods
TLC Differential partitioning between a stationary plate and a mobile phaseQualitative purity, number of componentsFast, simple, inexpensiveNot quantitative, lower resolution than HPLC
¹H & ¹³C NMR Nuclear spin transitions in a magnetic fieldDetailed structural information, quantitative purity (qNMR)Highly specific for structure, can be quantitativeRequires relatively high sample concentration, expensive equipment
IR Spectroscopy Vibrational transitions of molecular bondsFunctional group identificationFast, non-destructive, provides structural confirmationProvides limited information on the overall structure, not typically quantitative
Mass Spectrometry Mass-to-charge ratio of ionized moleculesMolecular weight, fragmentation patternHigh sensitivity, confirms molecular formulaMay not distinguish between isomers, can be destructive

Experimental Protocols

Below are representative experimental protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). A potential starting point could be a gradient of 5% to 95% acetonitrile in water.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or 290 nm.[7][8]

  • Sample Preparation: Dissolve a known amount of the synthesized this compound in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and compare the peak area of the main component to the total peak area to determine the purity. The presence of impurities will be indicated by additional peaks.

¹H NMR Spectroscopy
  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Analysis: Acquire the ¹H NMR spectrum. The expected signals for this compound in CDCl₃ are approximately: δ 8.3 (d, 2H, aromatic), δ 7.4 (d, 2H, aromatic), δ 7.2 (s, 1H, formate). The integration of these signals should correspond to the number of protons. Impurity peaks will appear as additional signals.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or dissolved in a suitable solvent (e.g., chloroform).

  • Analysis: Acquire the IR spectrum. Key characteristic peaks for this compound include: ~1750 cm⁻¹ (C=O, ester carbonyl stretch), ~1520 cm⁻¹ and ~1345 cm⁻¹ (N-O, nitro group asymmetric and symmetric stretch), and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)
  • Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: The mass spectrum should show a molecular ion peak [M]⁺ or a pseudomolecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of this compound (167.12 g/mol ).[9] The fragmentation pattern can also be used to confirm the structure.

Workflow and Logic Diagrams

The following diagrams illustrate the workflow for purity confirmation and the logical relationship between the different analytical techniques.

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Initial Check cluster_spectroscopy Spectroscopic Confirmation cluster_chromatography Quantitative Purity cluster_result Final Assessment Synthesis Synthesized this compound TLC TLC Analysis Synthesis->TLC Quick Purity Check NMR NMR (1H, 13C) TLC->NMR IR IR Spectroscopy TLC->IR MS Mass Spectrometry TLC->MS HPLC HPLC Analysis TLC->HPLC Pure Pure Product NMR->Pure IR->Pure MS->Pure HPLC->Pure Impure Impure Product HPLC->Impure

Caption: Workflow for the purity confirmation of this compound.

Analytical_Technique_Relationship cluster_qualitative Qualitative Analysis (Identity) cluster_quantitative Quantitative Analysis (Purity %) NMR NMR MS MS NMR->MS Complementary structural info qNMR qNMR NMR->qNMR Can be made quantitative IR IR IR->NMR Confirms functional groups TLC TLC HPLC HPLC TLC->HPLC Guides method development

Caption: Relationship between analytical techniques for purity assessment.

References

A Comparative Guide to Amine Coupling Chemistries: 4-Nitrophenyl Formate vs. Carbodiimide (EDC/NHS)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of coupling chemistry is a critical determinant of reaction efficiency, yield, and the stability of the final conjugate. This guide provides an objective comparison between two prevalent methods for forming amide bonds between a carboxyl group-containing molecule and a primary amine: the use of pre-activated 4-nitrophenyl esters (specifically 4-nitrophenyl formate for formylation or analogous p-nitrophenyl esters for acylation) and in-situ activation using carbodiimide chemistry, most notably 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).

This comparison is supported by a review of their reaction mechanisms, performance characteristics, and detailed experimental protocols to assist in selecting the most suitable method for your specific application.

At a Glance: Key Differences and Performance

While direct head-to-head quantitative comparisons in the literature are scarce, a qualitative and semi-quantitative assessment based on available data highlights the distinct advantages and disadvantages of each method.

Feature4-Nitrophenyl Ester ChemistryCarbodiimide (EDC/NHS) Chemistry
Reaction Type One-step reaction with amine-containing molecules using a pre-activated ester.One-pot, two-step reaction involving in-situ carboxyl activation followed by amine coupling.[1][2]
Reagents Pre-synthesized and purified p-nitrophenyl ester of the molecule, and the amine-containing molecule.Molecule with a carboxyl group, EDC, NHS (or sulfo-NHS), and the amine-containing molecule.[1]
Reaction Speed Generally rapid acylation of amines.[3]The overall reaction time includes the initial activation step (typically 15-30 minutes) followed by the amine coupling step (1-4 hours).[2][4]
Typical Yield Can be high, with some studies reporting yields of 93-100% for small molecule acylation.[5] However, the overall yield is dependent on the efficiency of the initial active ester synthesis.Can be highly efficient but is often variable (40-75%), sensitive to reaction conditions such as pH, buffer composition, and the specific molecules involved.[6]
Intermediate Stability p-Nitrophenyl esters are generally stable and can be isolated and stored, offering good stability before the conjugation reaction. They are more stable than NHS esters in some contexts.[5][7]The initial O-acylisourea intermediate formed by EDC is highly unstable in aqueous solutions and prone to hydrolysis. The subsequent NHS ester intermediate is more stable but still susceptible to hydrolysis, with a half-life of hours at neutral pH, decreasing to minutes at slightly alkaline pH.[1][2][8]
Control & Purity Use of a purified activated intermediate allows for higher control over stoichiometry and can lead to a more homogeneous product.There is a risk of side reactions, such as the formation of N-acylurea and hydrolysis of the active intermediate, which can result in a more heterogeneous product mixture.[9]
Convenience Requires the initial synthesis and purification of the p-nitrophenyl ester, which can be time-consuming and requires expertise in organic synthesis.A simpler one-pot procedure that circumvents the need for prior synthesis and isolation of an activated intermediate.[6]
Optimal pH The reaction of the active ester with amines is most efficient at a slightly alkaline pH (typically 7.5-8.5).[3]The initial carboxyl activation with EDC is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction of the NHS ester with an amine is favored at a more neutral to slightly basic pH (7.0-8.5).[1][10]
Byproducts 4-nitrophenol is released, which is a chromogenic compound allowing for spectrophotometric monitoring of the reaction progress.EDC is converted to a water-soluble urea byproduct, which is generally easy to remove during purification. NHS is also released.[2]

Reaction Mechanisms and Experimental Workflows

Understanding the underlying chemical pathways is crucial for optimizing your bioconjugation strategy and for troubleshooting potential issues.

4-Nitrophenyl Ester Chemistry

This method relies on the pre-synthesis of an active ester, in this case, a 4-nitrophenyl ester. The electron-withdrawing nitro group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by a primary amine. This leads to the formation of a stable amide bond and the release of 4-nitrophenol.

G cluster_0 Step 1: Synthesis of 4-Nitrophenyl Ester (Pre-activation) cluster_1 Step 2: Amine Coupling Carboxyl_Molecule Molecule-COOH PNP_Ester Molecule-COO-PNP (Active Ester) Carboxyl_Molecule->PNP_Ester PNP_OH 4-Nitrophenol PNP_OH->PNP_Ester Coupling_Agent Coupling Agent (e.g., DCC) Coupling_Agent->PNP_Ester Amide_Bond Molecule-CONH-Molecule' (Stable Amide Bond) PNP_Ester->Amide_Bond PNP_Released 4-Nitrophenol (Byproduct) PNP_Ester->PNP_Released Amine_Molecule Molecule'-NH2 Amine_Molecule->Amide_Bond

Reaction pathway for 4-Nitrophenyl Ester Chemistry.
Carbodiimide (EDC/NHS) Chemistry

The EDC/NHS reaction is a two-step process that occurs in a single pot.[6] First, EDC activates a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[1][2] This intermediate is susceptible to hydrolysis, which would regenerate the original carboxyl group.[1] The addition of NHS stabilizes this intermediate by converting it into a semi-stable NHS ester.[1][2] This amine-reactive NHS ester then readily reacts with a primary amine on the second molecule to form a stable amide bond, releasing NHS as a byproduct.[6]

G Carboxyl_Molecule Molecule-COOH O_Acylisourea O-acylisourea Intermediate (unstable) Carboxyl_Molecule->O_Acylisourea Step 1: Activation EDC EDC EDC->O_Acylisourea NHS_Ester NHS Ester Intermediate (semi-stable) O_Acylisourea->NHS_Ester Step 2: Stabilization Hydrolysis1 Hydrolysis O_Acylisourea->Hydrolysis1 NHS NHS NHS->NHS_Ester Amide_Bond Molecule-CONH-Molecule' (Stable Amide Bond) NHS_Ester->Amide_Bond Step 3: Coupling Hydrolysis2 Hydrolysis NHS_Ester->Hydrolysis2 Amine_Molecule Molecule'-NH2 Amine_Molecule->Amide_Bond

Reaction pathway for EDC/NHS Chemistry.
General Experimental Workflow

The following diagram illustrates a generalized workflow for a typical bioconjugation experiment.

G Start Start: Prepare Reactants Prepare_Buffer Prepare Reaction Buffer Start->Prepare_Buffer Dissolve_Molecule1 Dissolve Molecule 1 (Carboxyl or Amine) Prepare_Buffer->Dissolve_Molecule1 Dissolve_Molecule2 Dissolve Molecule 2 (Amine or Carboxyl) Prepare_Buffer->Dissolve_Molecule2 Activation Activation Step (Add Coupling Reagents) Dissolve_Molecule1->Activation Coupling Coupling Reaction (Mix Activated Molecule with Molecule 2) Dissolve_Molecule2->Coupling Activation->Coupling Quench Quench Reaction (Optional) Coupling->Quench Purification Purify Conjugate (e.g., Dialysis, SEC) Quench->Purification Characterization Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) Purification->Characterization End End: Purified Conjugate Characterization->End

A generalized workflow for bioconjugation.

Detailed Experimental Protocols

The following are representative protocols for conjugating a small molecule with a carboxylic acid to a protein with available primary amines using both 4-nitrophenyl ester and EDC/NHS chemistries.

Protocol 1: Protein Conjugation via a Pre-activated 4-Nitrophenyl Ester

This protocol assumes the 4-nitrophenyl ester of the small molecule has been pre-synthesized and purified.

Materials:

  • Protein of interest (e.g., Bovine Serum Albumin, BSA)

  • 4-Nitrophenyl ester of the small molecule

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification equipment (e.g., dialysis cassettes, size-exclusion chromatography columns)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the 4-nitrophenyl ester of the small molecule in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-100 mM).

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved 4-nitrophenyl ester to the protein solution. The optimal ratio should be determined empirically for each protein and desired degree of labeling.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring. The progress of the reaction can be monitored by measuring the absorbance of the released 4-nitrophenolate at approximately 400 nm.

  • Quenching (Optional): Add Quenching Buffer to a final concentration of 20-50 mM to react with any unreacted 4-nitrophenyl ester. Incubate for 15-30 minutes.

  • Purification: Purify the protein conjugate using dialysis or size-exclusion chromatography to remove excess small molecule, 4-nitrophenol, and quenching reagent.

  • Characterization: Analyze the purified conjugate to determine the degree of labeling using methods such as UV-Vis spectroscopy, HPLC, or mass spectrometry.

Protocol 2: Protein Conjugation using EDC/NHS Chemistry

This protocol describes the in-situ activation of a carboxyl-containing small molecule and subsequent conjugation to a protein.

Materials:

  • Small molecule with a carboxylic acid group

  • Protein of interest (with primary amines)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M hydroxylamine or Tris-HCl, pH 8.5

  • Purification equipment (e.g., desalting column, dialysis cassettes)

Procedure:

  • Reagent Preparation: Allow EDC and Sulfo-NHS vials to warm to room temperature before opening to prevent condensation. Prepare stock solutions of the carboxyl-containing small molecule, EDC, and Sulfo-NHS in the appropriate buffer immediately before use.

  • Activation of Carboxylic Acid:

    • Dissolve the carboxyl-containing small molecule in the Activation Buffer.

    • Add a 5- to 10-fold molar excess of EDC and Sulfo-NHS to the small molecule solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Protein Preparation: Dissolve the protein in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Conjugation Reaction: Add the activated small molecule solution to the protein solution.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature with gentle stirring.

  • Quenching (Optional but Recommended): Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM and incubate for 15 minutes. This will hydrolyze any unreacted NHS esters.

  • Purification: Purify the conjugate using a desalting column or dialysis to remove excess reagents and byproducts.

  • Characterization: Determine the degree of conjugation using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Conclusion

The choice between 4-nitrophenyl ester chemistry and carbodiimide (EDC/NHS) chemistry depends on the specific requirements of the bioconjugation application.

Choose 4-Nitrophenyl Ester Chemistry when:

  • A high degree of control over stoichiometry and a more homogeneous product are critical.

  • The activated molecule is stable and can be synthesized and purified beforehand.

  • The ability to monitor the reaction progress via the release of 4-nitrophenol is advantageous.

Choose Carbodiimide (EDC/NHS) Chemistry when:

  • A pre-activated version of your molecule is not commercially available or is difficult to synthesize.

  • The convenience of a one-pot reaction is a primary consideration for initial screening experiments.

  • The cost of reagents is a factor, as EDC and NHS are generally less expensive than custom-synthesized active esters.

By carefully considering these factors and optimizing the reaction conditions, researchers can successfully achieve their desired bioconjugates for a wide range of applications in science and medicine.

References

A Comparative Guide to HPLC Method Validation for Amine Analysis: 4-Nitrophenyl Formate Derivatization and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of amine-containing compounds is crucial. However, the inherent properties of many amines, such as high polarity and lack of a strong chromophore, present challenges for direct analysis by High-Performance Liquid Chromatography (HPLC). Pre-column derivatization is a widely adopted strategy to overcome these limitations by chemically modifying the analyte to enhance its detectability and chromatographic retention.

This guide provides a comparative overview of a validated HPLC method utilizing a 4-nitrophenyl functionalized reagent for the analysis of small molecule aliphatic amines, alongside two established alternative derivatization agents: Dansyl Chloride and Phenylisothiocyanate (PITC). The performance of each method is objectively compared based on key validation parameters to assist in the selection of a suitable analytical strategy.

Performance Comparison of Derivatization Agents

The choice of a derivatization agent is a critical decision in method development, influenced by factors such as the nature of the analyte, required sensitivity, and the stability of the resulting derivative. The following tables summarize the quantitative performance of HPLC methods based on a 4-nitrophenyl functionalized reagent, Dansyl Chloride, and PITC for the analysis of amines.

Table 1: Comparison of Validation Parameters for HPLC Methods with Different Derivatization Agents

Derivatization ReagentAnalyte ClassLinearity (r)Limit of Detection (LOD)Limit of Quantitation (LOQ)Precision (%RSD)Recovery (%)
2-Nitro-4-trifluoromethylfluorobenzene*Aliphatic Amines>0.999[1]0.08-0.33 nmol/mL[1]0.24-0.80 nmol/mL[1]Intra-day: <0.93, Inter-day: <4.82[1]81.8-124.4[1]
Dansyl ChlorideBiogenic Amines-1-5 mg/kg[2]-Intra-assay: <5[2]67-110[2]
Phenylisothiocyanate (PITC)Amine MetabolitesValidated--Mean %CV: 6.5 ± 0.3[3]96.6 ± 1.5[3]

*Data for 2-Nitro-4-trifluoromethylfluorobenzene, a halogenated nitrobenzene, is used as a proxy for 4-Nitrophenyl formate derivatization due to structural and functional similarities.

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of analytical methods. This section provides the experimental protocols for the HPLC analysis of amines using the compared derivatization reagents.

Method 1: 4-Nitrophenyl Functionalized Reagent Derivatization (Based on 2-Nitro-4-trifluoromethylfluorobenzene)

Derivatization Procedure [1]

  • Reaction Mixture: In a suitable vial, combine the sample containing aliphatic amines with a solution of 2-nitro-4-trifluoromethylfluorobenzene in dimethyl sulfoxide.

  • Catalyst: Add N,N-diisopropylethylamine to catalyze the reaction.

  • Incubation: Allow the reaction to proceed at room temperature (20-30°C) for 0.5 to 2 hours.

  • Injection: The reaction mixture can be directly injected into the HPLC system.

HPLC-DAD Conditions [1]

  • Column: Non-polar bonded phase column (e.g., C18).

  • Mobile Phase: A polar mobile phase is used.

  • Detection: Diode Array Detector (DAD) set at a wavelength between 350-450 nm.

Method 2: Dansyl Chloride Derivatization

Derivatization Procedure [2][4]

  • Sample Preparation: Extract amines from the sample and precipitate proteins using perchloric acid.

  • pH Adjustment: Adjust the pH of the sample to approximately 9.5-10.5 with a sodium bicarbonate buffer.[5]

  • Reagent Addition: Add a solution of dansyl chloride in acetone to the sample.

  • Incubation: Incubate the mixture to allow for the derivatization reaction to complete.

  • Quenching: The reaction can be stopped by adding a reagent like ammonium hydroxide to consume excess dansyl chloride.[5]

  • Extraction: The dansylated amines are then extracted for HPLC analysis.

HPLC-Fluorescence Conditions [2]

  • Column: C18 reversed-phase column.

  • Mobile Phase: Gradient elution with a mixture of ammonium acetate buffer, water, and acetonitrile.

  • Detection: Fluorescence detector.

Method 3: Phenylisothiocyanate (PITC) Derivatization

Derivatization Procedure [3]

  • Sample Preparation: Spike the plasma sample with an internal standard and precipitate proteins using a solvent like methanol.

  • Evaporation: Dry the supernatant to remove the solvent.

  • Derivatization: React the dried sample with Phenylisothiocyanate (PITC).

  • Evaporation: Dry the sample again to remove excess PITC.

  • Reconstitution: Dissolve the derivatized sample in a suitable solvent for injection.

LC-MS/MS Conditions [3]

  • Column: Reversed-phase HPLC column.

  • Analysis: Separate the derivatized analytes using RP-HPLC coupled with a tandem mass spectrometer (MS/MS) for detection.

Signaling Pathways and Experimental Workflows

Visual representations of experimental workflows can aid in understanding the sequence of operations.

HPLC_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis HPLC Analysis cluster_data Data Processing Sample Amine-Containing Sample Buffer Add Alkaline Buffer (e.g., Carbonate/Bicarbonate) Sample->Buffer Deriv_Reagent Add 4-Nitrophenyl Formate Solution Buffer->Deriv_Reagent Incubate Incubate at Controlled Temperature Deriv_Reagent->Incubate Quench Quench Reaction (Optional) Incubate->Quench Inject Inject into HPLC System Quench->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV/DAD Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for HPLC analysis using this compound derivatization.

Derivatization_Comparison cluster_reagents Derivatization Reagents cluster_properties Performance Characteristics NPF This compound (UV/DAD) Sensitivity Sensitivity NPF->Sensitivity Good Stability Derivative Stability NPF->Stability Generally Good Selectivity Selectivity NPF->Selectivity Primary/Secondary Amines Dansyl Dansyl Chloride (Fluorescence) Dansyl->Sensitivity Excellent Dansyl->Stability Good Dansyl->Selectivity Primary/Secondary Amines PITC PITC (UV/MS) PITC->Sensitivity Good PITC->Stability Good PITC->Selectivity Primary/Secondary Amines

Caption: Comparison of key performance characteristics for different derivatization reagents.

References

A Comparative Guide to the Reproducibility and Robustness of 4-Nitrophenyl Formate-Based Kinetic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of enzyme kinetics and high-throughput screening, the choice of assay methodology is paramount to generating reliable and reproducible data. 4-Nitrophenyl formate (4-NPF) and its analogs have long served as workhorse chromogenic substrates for the study of various hydrolases, particularly esterases and lipases. Their utility lies in the straightforward spectrophotometric detection of the reaction product, 4-nitrophenol. However, the ever-increasing demand for higher sensitivity, robustness, and amenability to automation has spurred the development of alternative kinetic assay formats.

This guide provides an objective comparison of 4-NPF-based assays with two prominent alternatives: fluorogenic and coupled enzyme assays. We will delve into their respective principles, performance characteristics, and experimental protocols, supported by quantitative data to aid researchers in selecting the most appropriate method for their specific needs.

Principle of this compound-Based Assays

4-NPF-based assays are predicated on the enzymatic hydrolysis of the ester bond in 4-NPF, which releases 4-nitrophenol (pNP) and formate. In an alkaline environment, the liberated 4-nitrophenol is converted to the 4-nitrophenolate ion, a distinct yellow-colored product with a maximum absorbance around 405 nm. The rate of this color change is directly proportional to the activity of the enzyme under investigation, allowing for a continuous and convenient kinetic measurement.

Comparison of Kinetic Assay Performance

The selection of an appropriate kinetic assay hinges on a thorough understanding of its performance characteristics. The following table summarizes key quantitative data on the reproducibility and robustness of 4-NPF-based assays and their alternatives.

Parameter This compound (4-NPF) Assay Fluorogenic Assay (4-Methylumbelliferyl Acetate) Coupled Enzyme Assay (PK/LDH)
Principle Chromogenic (Absorbance)Fluorogenic (Fluorescence)Coupled Enzymatic Reaction (Absorbance)
Reproducibility (Intra-assay CV) 0.82% - 2.31% (as Relative Standard Deviation)[1]~3.5%[2]Typically < 5%
Reproducibility (Inter-assay CV) Generally < 15% is considered acceptableGenerally < 15% is considered acceptableGenerally < 15% is considered acceptable
Sensitivity ModerateHigh (10 to 100 times more sensitive than colorimetric assays)[3]High
Robustness (Optimal pH) Enzyme-dependent; e.g., ~6.5 for one recombinant esterase[1]Enzyme-dependentCan be optimized for the primary enzyme[4]
Robustness (Optimal Temperature) Enzyme-dependent; e.g., ~55°C for one recombinant esterase[1]Enzyme-dependentDependent on the thermal stability of all enzymes in the system
Interferences Compound color, turbidityCompound autofluorescence, light scatteringSubstrate/product inhibition of coupling enzymes
Equipment Spectrophotometer (plate reader or cuvette-based)Fluorometer (plate reader or cuvette-based)Spectrophotometer (plate reader or cuvette-based)

Experimental Protocols

Detailed and standardized experimental protocols are crucial for ensuring the reproducibility and comparability of results.

This compound (4-NPF) Esterase Assay Protocol

This protocol is adapted for a 96-well microplate format.

Materials:

  • This compound (4-NPF)

  • Enzyme solution (e.g., esterase)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Acetonitrile or DMSO (for substrate stock solution)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Substrate Stock Solution: Dissolve 4-NPF in acetonitrile or DMSO to a concentration of 20 mM. Store at -20°C.

  • Prepare Working Substrate Solution: Dilute the stock solution in the assay buffer to the desired final concentration. Due to the low solubility of some 4-nitrophenyl esters, the inclusion of a surfactant like Triton X-100 may be necessary to create a stable emulsion.[5]

  • Reaction Setup: In each well of the microplate, add the following in order:

    • 160 µL of Assay Buffer

    • 20 µL of Working Substrate Solution

  • Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Add 20 µL of the enzyme solution to each well to start the reaction.

  • Blank Control: Prepare a blank for each substrate concentration by adding 20 µL of assay buffer instead of the enzyme solution to measure non-enzymatic hydrolysis.

  • Measurement: Immediately place the microplate in a reader pre-set to the reaction temperature and measure the absorbance at 405 nm every minute for 10-30 minutes.

  • Data Analysis: Subtract the rate of the blank reaction from the rate of the enzymatic reaction. Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The concentration of released 4-nitrophenol can be determined using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for 4-nitrophenol at pH 8.0 and 405 nm is approximately 18,000 M⁻¹cm⁻¹.[5]

Fluorogenic Esterase Assay Protocol using 4-Methylumbelliferyl Acetate

This protocol is designed for a 96-well microplate format.

Materials:

  • 4-Methylumbelliferyl acetate (4-MUA)

  • Enzyme solution (e.g., esterase)

  • Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

  • Stop Buffer (e.g., 0.2 M Sodium Carbonate)

  • DMSO (for substrate stock solution)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: ~365 nm, Emission: ~450 nm)

Procedure:

  • Prepare Substrate Stock Solution: Dissolve 4-MUA in DMSO to a concentration of 10 mM. Store protected from light at -20°C.

  • Prepare Working Substrate Solution: Dilute the stock solution in the assay buffer to the desired final concentration.

  • Reaction Setup: In each well of the black microplate, add the following:

    • 50 µL of Assay Buffer

    • 25 µL of Working Substrate Solution

  • Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Add 25 µL of the enzyme solution to each well.

  • Incubation: Incubate the reaction for a defined period (e.g., 30 minutes) at the reaction temperature, protected from light.

  • Terminate Reaction: Stop the reaction by adding 100 µL of Stop Buffer to each well. The high pH of the stop buffer also enhances the fluorescence of the liberated 4-methylumbelliferone.[3]

  • Measurement: Read the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of 4-methylumbelliferone to convert fluorescence units to the amount of product formed.

Coupled Enzyme Assay Protocol: Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH)

This protocol is for determining the activity of an ATP-generating enzyme (e.g., a kinase) by coupling it to the PK/LDH system.

Materials:

  • Primary enzyme and its substrates (one of which is ADP)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 5 mM MgCl₂)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagent Mixture: Prepare a master mix containing all the components except the primary enzyme or one of its key substrates (to initiate the reaction). A typical mixture in the assay buffer would contain:

    • 1 mM PEP

    • 0.2 mM NADH

    • Sufficient units of PK and LDH (ensure they are not rate-limiting)

    • The substrate for the primary enzyme that is not ADP

  • Reaction Setup: In a cuvette or microplate well, add the reagent mixture.

  • Equilibration: Incubate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to establish a stable baseline absorbance at 340 nm.[6]

  • Initiate Reaction: Start the reaction by adding the primary enzyme or ADP.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD+ by LDH results in a decrease in absorbance at this wavelength.

  • Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot. The rate of ATP production by the primary enzyme is stoichiometrically linked to the rate of NADH oxidation.

Mandatory Visualizations

G Workflow of a 4-NPF-Based Kinetic Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_substrate Prepare 4-NPF Stock Solution add_reagents Add Buffer and 4-NPF to Microplate prep_substrate->add_reagents prep_enzyme Prepare Enzyme Dilution add_enzyme Initiate Reaction with Enzyme prep_enzyme->add_enzyme prep_buffer Prepare Assay Buffer prep_buffer->add_reagents pre_incubate Pre-incubate at Reaction Temperature add_reagents->pre_incubate pre_incubate->add_enzyme read_absorbance Measure Absorbance at 405 nm Over Time add_enzyme->read_absorbance calc_rate Calculate Initial Reaction Velocity read_absorbance->calc_rate analyze_data Data Analysis calc_rate->analyze_data G Comparison of Kinetic Assay Principles cluster_4npf 4-NPF Assay cluster_fluoro Fluorogenic Assay cluster_coupled Coupled Assay npf_enzyme Enzyme npf_product 4-Nitrophenol (Yellow) npf_enzyme->npf_product Hydrolysis npf_substrate This compound (Colorless) fluoro_enzyme Enzyme fluoro_product Fluorophore (Fluorescent) fluoro_enzyme->fluoro_product Cleavage fluoro_substrate Fluorogenic Substrate (Non-fluorescent) coupled_enzyme1 Primary Enzyme coupled_product1 Product B coupled_enzyme1->coupled_product1 Reaction 1 coupled_substrate1 Substrate A coupled_enzyme2 Coupling Enzyme coupled_product2 Detectable Product D coupled_enzyme2->coupled_product2 Reaction 2 coupled_substrate2 Substrate C

References

Safety Operating Guide

Proper Disposal of 4-Nitrophenyl Formate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides detailed procedures for the proper disposal of 4-Nitrophenyl formate, focusing on chemical neutralization prior to final waste collection. Adherence to these protocols is essential for laboratory safety and environmental responsibility.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to consult the Safety Data Sheet (SDS) for this compound. This compound is an irritant, air-sensitive, and incompatible with strong acids, strong bases, and strong oxidizing agents.[1] Always handle this chemical inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact.[2]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust and splashes.[2]
Lab Coat Standard laboratory coatTo protect clothing and skin.[2]
Respiratory Protection N95 dust mask (if handling outside a fume hood)To prevent inhalation of the solid powder.[2]

Disposal Procedures

There are two primary approaches for the disposal of this compound: collection of the solid waste for incineration and chemical neutralization of small quantities in the laboratory.

Direct Collection of Solid Waste

For larger quantities or when in-lab neutralization is not feasible, the solid chemical should be collected directly for disposal by a licensed hazardous waste contractor.

Procedure:

  • Carefully sweep up the solid this compound, avoiding dust formation.[1][2]

  • Place the material into a clearly labeled, sealed, and compatible hazardous waste container.[2]

  • The label must include the full chemical name ("this compound") and appropriate hazard warnings (e.g., "Irritant").

  • Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

Chemical Neutralization (Base-Catalyzed Hydrolysis)

For small, manageable quantities of this compound, chemical neutralization via base-catalyzed hydrolysis is a preferred method to degrade the compound into less reactive substances before collection. This procedure converts this compound into sodium formate and the sodium salt of 4-nitrophenol (sodium 4-nitrophenolate), which is visibly yellow.

Experimental Protocol:

Objective: To hydrolyze this compound into sodium formate and sodium 4-nitrophenolate.

Materials:

  • This compound waste

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Stir plate and magnetic stir bar

  • Appropriate glass beaker or flask

  • pH paper or pH meter

Procedure:

  • Preparation: In a chemical fume hood, place the beaker or flask containing a magnetic stir bar on a stir plate.

  • Dissolution: Add water to the container with the this compound waste and begin stirring to create a slurry.

  • Hydrolysis: Slowly add 1 M sodium hydroxide (NaOH) solution dropwise to the stirring slurry. The ester will hydrolyze, and the solution will turn a distinct yellow color due to the formation of the 4-nitrophenolate anion.

  • Completion: Continue adding NaOH solution until the yellow color no longer intensifies and all solid material has dissolved. Allow the reaction to stir for at least 1 hour to ensure complete hydrolysis.

  • Neutralization: After hydrolysis is complete, carefully neutralize the resulting solution by adding 1 M hydrochloric acid (HCl) dropwise while monitoring the pH. Adjust the final pH to be between 6.0 and 8.0.

  • Collection: Transfer the neutralized solution to a clearly labeled aqueous hazardous waste container. The label should indicate "Neutralized 4-Nitrophenol solution" and list the constituents.

  • Final Disposal: Arrange for the disposal of the aqueous hazardous waste container through your institution's EHS department or a licensed contractor. Do not pour the neutralized solution down the drain , as 4-nitrophenol is also a hazardous substance.

ParameterValue / Guideline
Neutralizing Agent 1 M Sodium Hydroxide (NaOH)
Reaction Time Minimum 1 hour after complete dissolution
Final pH 6.0 - 8.0
Final Waste Stream Aqueous solution of sodium formate and 4-nitrophenol

Disposal Workflow Visualization

The logical steps for the proper management and disposal of this compound waste are illustrated in the diagram below.

Disposal_Workflow cluster_prep Initial Assessment & Preparation cluster_decision Disposal Path Decision cluster_direct Path A: Direct Disposal cluster_neutralize Path B: Chemical Neutralization start This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood decision Small or Large Quantity? fume_hood->decision collect_solid Sweep into Labeled Hazardous Waste Container decision->collect_solid Large hydrolyze Hydrolyze with 1M NaOH (Observe Yellow Color) decision->hydrolyze Small store_solid Store in Designated Hazardous Waste Area collect_solid->store_solid end_point Arrange for Collection by Licensed Waste Contractor store_solid->end_point neutralize_sol Neutralize to pH 6-8 with 1M HCl hydrolyze->neutralize_sol collect_liquid Transfer to Labeled Aqueous Hazardous Waste Container neutralize_sol->collect_liquid collect_liquid->end_point

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-Nitrophenyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of 4-Nitrophenyl formate, a reagent commonly used in bioconjugation and peptide synthesis. Adherence to these protocols is critical for ensuring laboratory safety and experimental integrity. This document offers procedural, step-by-step guidance on personal protective equipment (PPE), operational plans for handling and storage, and comprehensive disposal procedures.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is an irritant and should be handled with care to avoid contact with skin, eyes, and respiratory tract. The following personal protective equipment is mandatory when working with this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be compliant with appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU). A face shield may be necessary for procedures with a high risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or latex gloves are suitable. Gloves must be inspected for tears or holes before use and changed immediately if contaminated.
Body Protection Laboratory CoatA standard laboratory coat should be worn at all times to protect against skin contact.
Respiratory Protection NIOSH-approved RespiratorRequired when there is a risk of inhaling dust, particularly when handling the solid form of this compound. All handling of the solid should be performed in a well-ventilated area, preferably a chemical fume hood.

Hazard Identification and First Aid

Understanding the potential hazards is the first step toward safe handling. The primary risks associated with this compound include irritation to the skin, eyes, and respiratory system. In case of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Operational and Disposal Plans

A structured workflow is essential for the safe and effective use of this compound in a laboratory setting.

Handling and Storage

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, well-ventilated area away from incompatible substances.

  • Keep container tightly closed.[1]

  • This compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Store away from strong oxidizing agents, strong acids, and strong bases.[1]

Handling Procedure:

  • Ensure all necessary PPE is worn correctly before handling.

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid.

  • Avoid the formation of dust and aerosols.

  • Use appropriate, clean, and dry utensils for transferring the chemical.

  • Keep the container tightly closed when not in use.

  • Avoid all personal contact, including inhalation of dust or vapors.

  • After handling, wash hands and any exposed skin thoroughly with soap and water.

  • Decontaminate all surfaces and equipment used.

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation.

  • For solid spills: Carefully sweep up the material, avoiding dust generation, and place it in a designated and clearly labeled hazardous waste container.

  • For liquid spills (if dissolved): Absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite) and place it in a designated chemical waste container.

  • Clean the spill area thoroughly with a suitable cleaning agent.

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used gloves, and disposable labware, must be collected in a designated and clearly labeled hazardous waste container. Do not mix this waste with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.

Chemical Treatment for Disposal: A recommended method for the disposal of this compound waste is the reduction of the nitrophenyl group to the less hazardous aminophenyl group. This procedure should be carried out in a chemical fume hood.

Materials:

  • This compound waste

  • Ethanol or Methanol

  • Sodium Borohydride (NaBH₄)

  • Dilute Acetic Acid or Ammonium Chloride solution

  • Ice bath

  • Stir plate and stir bar

  • Appropriate reaction vessel

Procedure:

  • Dissolve the this compound waste in a suitable solvent like ethanol or methanol in a reaction vessel.

  • Cool the solution in an ice bath.

  • Slowly and in small portions, add a reducing agent such as sodium borohydride to the stirring solution.

  • Monitor the reaction for completion (e.g., by TLC).

  • Once the reaction is complete, quench the excess reducing agent by the careful addition of dilute acetic acid or ammonium chloride solution.

  • The resulting solution containing the less hazardous aminophenyl derivative can then be disposed of as aqueous chemical waste according to institutional guidelines.

Experimental Protocol: N-Formylation of an Amino Acid

This protocol provides a general procedure for the N-formylation of an amino acid using this compound.

Materials:

  • Amino acid

  • This compound

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Stir plate and stir bar

  • Reaction flask

  • Apparatus for workup (separatory funnel, rotary evaporator)

Procedure:

  • Dissolve the amino acid in the chosen solvent in a reaction flask.

  • Add an equimolar amount of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution to deprotonate the amino group of the amino acid.

  • In a separate container, dissolve this compound (typically 1.1 to 1.5 equivalents) in the same solvent.

  • Slowly add the this compound solution to the stirring amino acid solution at room temperature.

  • Allow the reaction to proceed with stirring for several hours to overnight. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is typically worked up by washing with an acidic aqueous solution (e.g., dilute HCl) to remove excess base, followed by a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove the 4-nitrophenol byproduct.

  • The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude N-formylated amino acid.

  • The product can be further purified by techniques such as recrystallization or column chromatography if necessary.

Visual Workflow Guides

SafeHandlingAndDisposal cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood FirstAid Administer First Aid (Eye Wash, Safety Shower) PPE->FirstAid In case of exposure Inspect Inspect Chemical Container FumeHood->Inspect FumeHood->FirstAid In case of exposure Weigh Weigh Solid Carefully Inspect->Weigh ContactEHS Contact EHS Inspect->ContactEHS If damaged Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Weigh->FirstAid In case of exposure React Perform Reaction Dissolve->React Dissolve->FirstAid In case of exposure Waste Collect All Waste (Solid & Liquid) React->Waste Decontaminate Decontaminate Glassware & Surfaces React->Decontaminate Spill Spill Management React->Spill If spill occurs React->FirstAid In case of exposure Disposal Chemical Treatment for Disposal Waste->Disposal Waste->FirstAid In case of exposure Decontaminate->FirstAid In case of exposure Spill->Waste Spill->FirstAid In case of exposure Disposal->FirstAid In case of exposure

Caption: Workflow for the safe handling and disposal of this compound.

ExperimentalWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification DissolveAA Dissolve Amino Acid and Base in Solvent AddReagent Slowly Add Reagent to Amino Acid Solution DissolveAA->AddReagent PrepareReagent Prepare 4-Nitrophenyl Formate Solution PrepareReagent->AddReagent Stir Stir at Room Temperature (Monitor Progress) AddReagent->Stir WashAcid Wash with Dilute Aqueous Acid Stir->WashAcid WashBase Wash with Saturated Aqueous Bicarbonate WashAcid->WashBase Dry Dry Organic Layer WashBase->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify Crude Product (Recrystallization or Chromatography) Evaporate->Purify Characterize Characterize Final Product Purify->Characterize

Caption: Experimental workflow for the N-formylation of an amino acid.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.